molecular formula C9H11NO4S B1314106 1-(Isopropylsulfonyl)-2-nitrobenzene CAS No. 70415-86-0

1-(Isopropylsulfonyl)-2-nitrobenzene

Cat. No.: B1314106
CAS No.: 70415-86-0
M. Wt: 229.26 g/mol
InChI Key: GBFWDLQEEMHXME-UHFFFAOYSA-N
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Description

1-(Isopropylsulfonyl)-2-nitrobenzene is a useful research compound. Its molecular formula is C9H11NO4S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-nitro-2-propan-2-ylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-7(2)15(13,14)9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFWDLQEEMHXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500690
Record name 1-Nitro-2-(propane-2-sulfonyl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID40500690
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Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70415-86-0
Record name 1-[(1-Methylethyl)sulfonyl]-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70415-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nitro-2-(propane-2-sulfonyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 1-(Isopropylsulfonyl)-2-nitrobenzene (CAS No. 70415-86-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Isopropylsulfonyl)-2-nitrobenzene is a key chemical intermediate primarily utilized in the synthesis of pharmaceutical compounds, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. Its bifunctional nature, featuring both a nitro group and an isopropylsulfonyl group on a benzene ring, allows for a range of chemical transformations crucial for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
CAS Number 70415-86-0N/A
Molecular Formula C₉H₁₁NO₄S[1][2]
Molecular Weight 229.25 g/mol [3][4]
Appearance White to off-white solidN/A
Melting Point 59.5 °C[3]
Boiling Point 405.4 ± 37.0 °C (Predicted)[3][4]
Density 1.299 ± 0.06 g/cm³ (Predicted)[3]
SMILES CC(C)S(=O)(=O)C1=CC=CC=C1--INVALID-LINK--[O-][1]
InChI InChI=1S/C9H11NO4S/c1-7(2)15(13,14)9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3[1]

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the nitration of isopropylbenzene followed by the sulfonylation of the resulting nitro-isopropylbenzene intermediate.

Experimental Protocols

Step 1: Nitration of Isopropylbenzene

This electrophilic aromatic substitution reaction introduces a nitro group onto the isopropylbenzene ring. The isopropyl group is an ortho-, para-director.

  • Reagents:

    • Isopropylbenzene

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Methylene Chloride (CH₂Cl₂)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Distilled Water

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring to prepare the nitrating mixture.

    • Dissolve isopropylbenzene in methylene chloride in a separate flask.

    • Slowly add the prepared nitrating mixture to the isopropylbenzene solution while maintaining a low temperature with the ice bath and stirring vigorously.

    • After the addition is complete, continue stirring the reaction mixture for a specified time to ensure complete reaction.

    • Upon completion, dilute the reaction mixture with methylene chloride.

    • Wash the organic layer sequentially with distilled water and saturated sodium bicarbonate solution to neutralize and remove excess acid.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude nitro-isopropylbenzene product. The primary products will be a mixture of 2-nitro-isopropylbenzene and 4-nitro-isopropylbenzene.

Step 2: Sulfonylation of 2-Nitro-isopropylbenzene

  • General Procedure (Conceptual):

    • 2-Nitro-isopropylbenzene is reacted with a sulfonating agent, such as fuming sulfuric acid (oleum) or sulfur trioxide.

    • The reaction temperature is carefully controlled to prevent side reactions.

    • Upon completion, the reaction mixture is quenched by pouring it onto ice.

    • The product, this compound, can then be isolated by filtration or extraction.

Synthesis Workflow

SynthesisWorkflow Isopropylbenzene Isopropylbenzene NitroIsopropylbenzene 2-Nitro-isopropylbenzene Isopropylbenzene->NitroIsopropylbenzene Nitration NitratingMixture Nitrating Mixture (HNO₃/H₂SO₄) NitratingMixture->NitroIsopropylbenzene TargetCompound This compound NitroIsopropylbenzene->TargetCompound Sulfonylation SulfonatingAgent Sulfonating Agent (e.g., SO₃) SulfonatingAgent->TargetCompound CeritinibSynthesis TargetCompound This compound AnilineDerivative 2-(Isopropylsulfonyl)aniline TargetCompound->AnilineDerivative Reduction Ceritinib Ceritinib AnilineDerivative->Ceritinib Coupling Reaction PyrimidineDerivative Substituted Pyrimidine PyrimidineDerivative->Ceritinib

References

An In-depth Technical Guide to the Synthesis of 1-(Isopropylsulfonyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 1-(isopropylsulfonyl)-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceuticals. The document details the primary synthetic routes, providing structured data and experimental protocols to facilitate its preparation in a laboratory setting.

Introduction

This compound, with the chemical formula C₉H₁₁NO₄S, is an important building block in organic synthesis. Its structure, featuring both a nitro group and an isopropylsulfonyl group on a benzene ring, makes it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients. The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution and can be readily reduced to an amino group for further functionalization.

Synthesis Pathways

Several synthetic strategies have been developed for the preparation of this compound. The most prominent and practical routes include:

  • Nucleophilic Aromatic Substitution (SNAr) of a 2-Halonitrobenzene: This is a widely applicable method where a 2-halonitrobenzene (e.g., 2-chloronitrobenzene or 2-fluoronitrobenzene) is reacted with a source of the isopropylsulfinate anion. The strong electron-withdrawing nitro group at the ortho position is crucial for activating the aryl halide towards nucleophilic attack.

  • Reaction of 2-Nitrobenzenesulfonyl Chloride with an Isopropyl Grignard Reagent: This approach involves the formation of the sulfone bond through the reaction of a sulfonyl chloride with an organomagnesium compound. This classic method is effective for creating carbon-sulfur bonds.

  • One-Pot Oxidation of Isopropyl 2-Nitrophenyl Sulfide: This industrially relevant method involves the initial formation of the sulfide by reacting a 2-halonitrobenzene with isopropyl mercaptan, followed by in-situ oxidation to the desired sulfone using an oxidizing agent like hydrogen peroxide.

This guide will focus on the first two methods, providing detailed experimental protocols and data.

Data Presentation

The following table summarizes the key quantitative data for the described synthetic pathways.

ParameterPathway 1: Nucleophilic Aromatic SubstitutionPathway 2: Grignard Reaction
Starting Materials 2-Chloronitrobenzene, Sodium propane-2-sulfinate2-Nitrobenzenesulfonyl chloride, Isopropylmagnesium chloride
Key Reagents DMF (solvent)THF (solvent)
Reaction Temperature 100 °C-25 to -30 °C initially, then reflux
Reaction Time 4 hours~1.5 hours for addition, then 30 min reflux
Typical Yield High (exact percentage not specified in literature)Moderate (55-60% for a related reaction)
Purification Method Extraction and recrystallizationFiltration, concentration, and fractional distillation

Experimental Protocols

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on the established principles of SNAr reactions with activated aryl halides.

Materials:

  • 2-Chloronitrobenzene

  • Sodium propane-2-sulfinate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloronitrobenzene (1.0 eq) in anhydrous DMF.

  • Add sodium propane-2-sulfinate (1.2 eq) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Pathway 2: Grignard Reaction

This protocol is adapted from a general procedure for the synthesis of sulfones from sulfonyl chlorides and Grignard reagents.[1]

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • Isopropylmagnesium chloride (as a solution in THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Aqueous ammonium chloride solution (saturated)

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask with a dropping funnel, reflux condenser, and a low-temperature thermometer

  • Magnetic stirrer

  • Dry ice/acetone bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Set up a three-necked round-bottom flask, flame-dried under an inert atmosphere (nitrogen or argon), equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a low-temperature thermometer.

  • Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous THF in the flask.

  • Cool the flask in a dry ice/acetone bath to between -25 °C and -30 °C.

  • Add the solution of isopropylmagnesium chloride (1.1 eq) in THF to the dropping funnel.

  • Add the Grignard reagent dropwise to the stirred solution of the sulfonyl chloride, maintaining the internal temperature between -25 °C and -30 °C. This addition typically takes about 1.5 hours.

  • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and stir for 30 minutes.

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the described synthesis pathways.

G cluster_0 Pathway 1: Nucleophilic Aromatic Substitution 2-Chloronitrobenzene 2-Chloronitrobenzene Product_1 This compound 2-Chloronitrobenzene->Product_1 DMF, 100 °C Sodium_propane-2-sulfinate Sodium_propane-2-sulfinate Sodium_propane-2-sulfinate->Product_1

Caption: Synthesis of this compound via SNAr.

G cluster_1 Pathway 2: Grignard Reaction 2-Nitrobenzenesulfonyl_chloride 2-Nitrobenzenesulfonyl_chloride Product_2 This compound 2-Nitrobenzenesulfonyl_chloride->Product_2 THF, -25 °C to reflux Isopropylmagnesium_chloride Isopropylmagnesium_chloride Isopropylmagnesium_chloride->Product_2

Caption: Synthesis of this compound via Grignard Reaction.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity. Typical characterization data includes:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, as well as a septet for the isopropyl methine proton and a doublet for the isopropyl methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the aromatic and isopropyl carbons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (229.25 g/mol ).

  • Melting Point: A sharp melting point is indicative of high purity.

Safety Considerations

  • Nitroaromatic compounds are potentially toxic and should be handled with care in a well-ventilated fume hood.

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions involving Grignard reagents must be carried out under anhydrous conditions and an inert atmosphere.

  • Solvents such as DMF and THF have their own specific hazards and should be handled according to their safety data sheets.

  • Appropriate personal protective equipment (PPE) , including safety glasses, lab coat, and gloves, should be worn at all times.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers should always consult relevant safety data and literature before undertaking any experimental work.

References

Physical and chemical properties of 1-(Isopropylsulfonyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Isopropylsulfonyl)-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the anaplastic lymphoma kinase (ALK) inhibitor, ceritinib.[1] This document includes a summary of its properties, detailed experimental protocols for its synthesis, and a description of its key chemical reactions.

Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C₉H₁₁NO₄S.[1] Its structure features a benzene ring substituted with a nitro group and an isopropylsulfonyl group at the ortho position. This substitution pattern significantly influences its reactivity, making it a valuable precursor in organic synthesis. The strong electron-withdrawing nature of both the nitro and sulfonyl groups deactivates the aromatic ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁NO₄S[1]
Molecular Weight 229.25 g/mol [1]
CAS Number 70415-86-0
Appearance White to off-white solid
Melting Point 59.5 °C[1][2]
Boiling Point 405.4 ± 37.0 °C (Predicted)[1][2]
Density 1.299 ± 0.06 g/cm³ (Predicted)[1][2]
Solubility Insoluble in water; Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF).[1][1]
SMILES CC(C)S(=O)(=O)c1ccccc1--INVALID-LINK--[O-][1]
InChIKey GBFWDLQEEMHXME-UHFFFAOYSA-N[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial techniques for the structural elucidation and confirmation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet) and the aromatic protons. The aromatic region will display complex splitting patterns due to the ortho-substitution.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the isopropyl group and the aromatic ring. The carbons attached to the electron-withdrawing sulfonyl and nitro groups will be significantly deshielded.

  • Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Chemical Synthesis

A highly efficient one-pot synthesis method for this compound has been developed, which is particularly suitable for industrial-scale production due to its high yield and streamlined process.[1]

Experimental Protocol: One-Pot Synthesis

This protocol is based on the reaction of o-fluoronitrobenzene with isopropyl mercaptan, followed by in-situ oxidation.

Materials:

  • o-Fluoronitrobenzene

  • Isopropyl mercaptan

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium hydride (or another suitable base)

  • Dimethylformamide (DMF)

  • Acetic acid

  • Dichloromethane (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of o-fluoronitrobenzene in DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Slowly add isopropyl mercaptan to the reaction mixture and stir at room temperature until the consumption of the starting material is confirmed by TLC.

  • Cool the reaction mixture to 0 °C and cautiously add a mixture of hydrogen peroxide and acetic acid dropwise.

  • Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound with a purity of >95%.[1] This method has been reported to achieve a yield of 84.5%.[1]

Synthesis Workflow Diagram:

Synthesis_Workflow Synthesis of this compound start o-Fluoronitrobenzene + Isopropyl mercaptan intermediate Nucleophilic Aromatic Substitution (in DMF with NaH) start->intermediate oxidation Oxidation (H2O2, Acetic Acid) intermediate->oxidation In-situ purification Purification (Extraction & Recrystallization) oxidation->purification product This compound purification->product

Caption: One-pot synthesis workflow for this compound.

Chemical Reactivity and Applications

This compound is a versatile intermediate primarily utilized in the pharmaceutical industry. Its key reactions are centered around the transformation of the nitro group.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., SnCl₂, Fe/HCl). This transformation yields 2-(isopropylsulfonyl)aniline, a crucial building block.

  • Precursor to Ceritinib: The primary application of this compound is in the synthesis of Ceritinib.[1] After reduction of the nitro group, the resulting aniline derivative undergoes a series of reactions, including a key coupling step, to form the final active pharmaceutical ingredient.

  • Synthesis of Heterocycles: The amino derivative obtained from the reduction of this compound can be used in the synthesis of various heterocyclic compounds, such as benzimidazoles and indoles, which are important scaffolds in medicinal chemistry.[1]

  • Coupling Reactions: The amino derivative can participate in various coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Logical Relationship of Key Reactions:

Chemical_Reactions Key Reactions of this compound start This compound reduction Reduction of Nitro Group (e.g., H2, Pd/C) start->reduction aniline_deriv 2-(Isopropylsulfonyl)aniline reduction->aniline_deriv ceritinib Ceritinib Synthesis aniline_deriv->ceritinib heterocycles Heterocycle Synthesis (e.g., Benzimidazoles, Indoles) aniline_deriv->heterocycles coupling Coupling Reactions (e.g., Suzuki-Miyaura) aniline_deriv->coupling

Caption: Chemical transformations and applications of this compound.

Safety and Handling

This guide provides a detailed overview of this compound for professionals in research and drug development. The information presented is intended to facilitate its synthesis, understanding of its chemical behavior, and its application in the development of new pharmaceuticals.

References

Spectroscopic and Synthetic Profile of 1-(Isopropylsulfonyl)-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the key organic intermediate, 1-(Isopropylsulfonyl)-2-nitrobenzene. This compound serves as a critical building block in the synthesis of various pharmaceutical agents, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses and a visual representation of its synthetic pathway.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented below has been compiled from various sources to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals characteristic signals for the aromatic and isopropyl protons. The strong electron-withdrawing nature of the nitro and sulfonyl groups significantly deshields the aromatic protons.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity
Aromatic (ortho to -NO₂)8.0 - 8.2Multiplet
Aromatic (meta to -NO₂)7.4 - 7.6Multiplet
Isopropyl CHData not availableSeptet
Isopropyl CH₃Data not availableDoublet

¹³C NMR (Carbon-13 NMR)

Specific quantitative ¹³C NMR data for this compound was not available in the searched public domain resources. Analysis of structurally similar compounds, such as nitrobenzene, suggests that the carbon atoms in the aromatic ring would exhibit distinct chemical shifts due to the electronic effects of the substituents. The carbon attached to the sulfonyl group and the carbon bearing the nitro group would be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum highlights the presence of key functional groups within the molecule. The most prominent absorption bands are associated with the nitro and sulfonyl groups.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1532
Sulfonyl (SO₂)Symmetric Stretch1350
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Analysis Type m/z Value Interpretation
Molecular Ion Peak229[M]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound is prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then acquired on a high-resolution NMR spectrometer. For ¹H NMR, the spectral width is set to encompass the aromatic and aliphatic regions. For ¹³C NMR, a wider spectral width is used, and the acquisition is typically proton-decoupled to simplify the spectrum.

IR Spectroscopy

The IR spectrum of solid this compound is typically obtained using the Potassium Bromide (KBr) pellet method. A small amount of the finely ground sample is intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, through which the infrared beam is passed. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Synthetic Pathway

This compound is typically synthesized in a two-step process starting from isopropylbenzene (cumene). The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow Synthesis of this compound Isopropylbenzene Isopropylbenzene Nitration Nitration (HNO₃, H₂SO₄) Isopropylbenzene->Nitration o_nitro_isopropylbenzene o-Nitroisopropylbenzene Nitration->o_nitro_isopropylbenzene Sulfonylation Sulfonylation (e.g., with a sulfonating agent) o_nitro_isopropylbenzene->Sulfonylation Final_Product This compound Sulfonylation->Final_Product

Caption: General synthetic workflow for this compound.

An In-depth Technical Guide to 1-(Isopropylsulfonyl)-2-nitrobenzene: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Isopropylsulfonyl)-2-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals, most notably the anaplastic lymphoma kinase (ALK) inhibitor, ceritinib.[1] This document details the known chemical and physical properties, safety and handling procedures, and insights into its synthetic applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide amalgamates data from structurally related molecules, particularly nitrobenzene, to provide a robust framework for safe laboratory practices. Furthermore, this guide outlines general experimental pathways for its synthesis and subsequent use, and includes in silico predictions for its toxicological and pharmacokinetic profiles.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₉H₁₁NO₄S[2]
Molecular Weight 229.25 g/mol [2]
Appearance White to off-white solidInferred from supplier information
Melting Point Not available
Boiling Point Not available
Solubility Insoluble in water; Soluble in organic solvents like ethanol, acetone, and diethyl ether.Inferred from properties of nitrobenzene[3]
CAS Number 70415-86-0[4]

Safety and Handling

نظرًا لعدم توفر ورقة بيانات سلامة (SDS) محددة لمركب 1-(أيزوبروبيل سلفونيل)-2-نيتروبنزين، تستند احتياطات السلامة التالية إلى بيانات المركبات ذات الصلة هيكليًا، وخاصة النيتروبنزين. يجب توخي الحذر الشديد عند التعامل مع هذا المركب.

Hazard Identification

Based on the functional groups present (nitro and sulfonyl), this compound is anticipated to be a hazardous substance. The nitro group, in particular, is associated with toxicity.

Potential Hazards:

  • Toxicity: Likely toxic if swallowed, in contact with skin, or if inhaled.[5][6] The nitrobenzene moiety is known to be a potent methemoglobin former, which can lead to cyanosis, and may also affect the liver and kidneys.

  • Irritation: May cause skin and eye irritation upon contact.[7]

  • Carcinogenicity: Nitrobenzene is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). Therefore, this compound should be handled as a potential carcinogen.

  • Environmental Hazards: Expected to be harmful to aquatic life with long-lasting effects.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The recommended levels of protection are outlined below.

Protection LevelEquipment
Level B/C Recommended for handling significant quantities or when there is a risk of aerosol generation.[8]
Eye/Face Protection Chemical safety goggles or a face shield.[9]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants.[10]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid material outside of a fume hood.[9][11]
Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

  • Handling:

    • All manipulations should be carried out in a well-ventilated chemical fume hood.[9]

    • Avoid inhalation of dust and contact with skin and eyes.[12]

    • Use spark-proof tools and avoid sources of ignition as nitro compounds can be combustible.[13]

    • Ground all equipment when transferring the material to prevent static discharge.[13]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[9]

    • Keep containers tightly closed.[9]

    • Store in a locked cabinet or a designated area for toxic substances.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9][11]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Fire Fighting Measures
  • Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[6][11]

  • Specific Hazards: Combustion may produce toxic oxides of nitrogen and sulfur.[11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (see section 2.2). Avoid breathing dust and contact with the spilled material.[5]

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal.[13] For large spills, dike the area to prevent spreading.[14] Do not allow the material to enter drains or waterways.[5][10]

Experimental Protocols

This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. The following sections outline general experimental approaches for its synthesis and use.

Synthesis of this compound

Detailed, step-by-step protocols for the synthesis of this specific compound are not widely published. However, the general synthetic strategies involve either the nitration of an isopropylsulfonylbenzene precursor or the sulfonylation of a nitrobenzene derivative.

General Synthetic Workflow:

G cluster_0 Pathway A: Nitration Route cluster_1 Pathway B: Sulfonylation Route Isopropylbenzene Isopropylbenzene Isopropylsulfonylbenzene Isopropylsulfonylbenzene Isopropylbenzene->Isopropylsulfonylbenzene Sulfonylation This compound This compound Isopropylsulfonylbenzene->this compound Nitration (HNO3/H2SO4) Nitrobenzene Nitrobenzene 2-Halonitrobenzene 2-Halonitrobenzene Nitrobenzene->2-Halonitrobenzene Halogenation 2-Halonitrobenzene->this compound Nucleophilic Substitution (Isopropylsulfinate)

Caption: General synthetic pathways to this compound.

Note: The nitration of isopropylsulfonylbenzene would likely yield a mixture of ortho and para isomers, requiring purification. The sulfonylation route via nucleophilic aromatic substitution on a 2-halonitrobenzene offers potentially better regioselectivity.

Purification

Purification of the final product is typically achieved through standard laboratory techniques.

  • Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent will depend on the solubility profile of the product and impurities.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from isomers and other impurities. The eluent system would need to be optimized based on the polarity of the compounds.

Use in the Synthesis of Ceritinib

This compound is a crucial intermediate in the synthesis of the ALK inhibitor, ceritinib. The synthesis involves the reduction of the nitro group to an amine, followed by a series of coupling reactions.

Workflow for Ceritinib Synthesis Intermediate:

G This compound This compound 2-(Isopropylsulfonyl)aniline 2-(Isopropylsulfonyl)aniline This compound->2-(Isopropylsulfonyl)aniline Reduction (e.g., H2/Pd, Fe/HCl) N-(2-(Isopropylsulfonyl)phenyl)-2,4-dichloropyrimidine-5-amine N-(2-(Isopropylsulfonyl)phenyl)-2,4-dichloropyrimidine-5-amine 2-(Isopropylsulfonyl)aniline->N-(2-(Isopropylsulfonyl)phenyl)-2,4-dichloropyrimidine-5-amine Nucleophilic Aromatic Substitution (2,4,5-trichloropyrimidine)

Caption: Key transformation of this compound in ceritinib synthesis.

Biological Activity and Signaling Pathways

Currently, there is no direct evidence from in vitro or in vivo studies detailing the specific biological activity or interaction with signaling pathways of this compound itself. Its primary significance in a biological context is as a precursor to ceritinib, a potent ALK inhibitor.

Logical Relationship to Ceritinib's Activity:

G A This compound B Chemical Synthesis A->B C Ceritinib (LDK378) B->C D Inhibition of ALK Tyrosine Kinase C->D E Downregulation of Downstream Signaling (e.g., STAT3, PI3K/AKT) D->E F Inhibition of Tumor Cell Proliferation E->F G Therapeutic Effect in ALK-positive NSCLC F->G

Caption: Relationship of this compound to the therapeutic action of ceritinib.

In Silico Predicted Toxicological and ADME Properties

In the absence of experimental data, computational (in silico) methods can provide valuable predictions for the toxicological and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound. These predictions are useful for early-stage risk assessment.

Predicted Toxicological Profile (General Class Effects):

EndpointPredicted OutcomeBasis of Prediction
Mutagenicity (Ames Test) Potentially mutagenicNitroaromatic compounds are often positive in Ames assays.
Hepatotoxicity Potential for liver toxicityA known effect of nitrobenzene.
Carcinogenicity Possible carcinogenBased on the carcinogenicity of nitrobenzene.
Acute Oral Toxicity Likely toxic (LD50 in the range of other nitrobenzenes)Structure-activity relationships with known toxic nitroaromatics.[11]

Predicted ADME Properties:

PropertyPredicted Value/CharacteristicImplication for Drug Development
LogP (Lipophilicity) Moderately lipophilicMay have good membrane permeability.
Aqueous Solubility LowMay present challenges for formulation.
Blood-Brain Barrier (BBB) Penetration PossibleThe lipophilicity may allow for some BBB penetration.
Metabolism Likely metabolized by nitroreduction and oxidation pathways.The metabolites may have their own toxicological profiles.
CYP450 Inhibition Potential for inhibition of cytochrome P450 enzymes.Could lead to drug-drug interactions.

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis. While specific safety and experimental data are limited, a cautious approach based on the known hazards of structurally similar nitroaromatic compounds is essential for its safe handling. This guide provides a framework for researchers and drug development professionals to work with this compound responsibly. Further experimental studies are needed to fully characterize its physical, chemical, and toxicological properties.

References

Reactivity of the nitro group in 1-(Isopropylsulfonyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Nitro Group in 1-(Isopropylsulfonyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical intermediate in modern organic synthesis, particularly within the pharmaceutical industry. Its chemical architecture, featuring two potent electron-withdrawing groups—a nitro group and an isopropylsulfonyl group—on an aromatic ring, dictates its unique reactivity profile. This document provides a comprehensive technical overview of the reactivity centered on the nitro group of this molecule. It covers its synthesis, the principal reactions such as reduction and its role in activating the benzene ring for nucleophilic aromatic substitution (SNAr), and its application as a key building block in the synthesis of targeted therapeutics like the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. This guide consolidates quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as an essential resource for professionals in chemical research and drug development.

Introduction

This compound (CAS No. 70415-86-0) is an organic compound characterized by a benzene ring substituted with a nitro group and an isopropylsulfonyl group at the 1 and 2 positions, respectively.[1][2] Both substituents are strongly electron-withdrawing, which significantly influences the electron density of the aromatic ring and defines the molecule's chemical behavior. The nitro group, in particular, is a versatile functional group that can be chemically transformed or can activate the molecule for other reactions.[3][4] Its primary utility is as a precursor in multi-step syntheses, most notably in the production of the anticancer drug Ceritinib, where the transformation of the nitro group into an amine is a pivotal step.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 70415-86-0[5]
Molecular Formula C9H11NO4S[5]
Molecular Weight 229.25 g/mol [5][6]
Melting Point 59.5 °C[6]
Boiling Point 405.4 ± 37.0 °C (Predicted)[6][7]
Density 1.3 ± 0.1 g/cm³ (Predicted)[6][7]
Appearance Not specified (typically a solid at room temp.)
SMILES O=--INVALID-LINK--[O-][5]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, typically involving the introduction of the nitro and isopropylsulfonyl groups onto a benzene ring.

General Synthesis Workflow

The common synthetic strategies involve either the nitration of an existing sulfonyl-substituted benzene or the sulfonylation of a nitro-substituted benzene.[1] A generalized workflow is depicted below.

G cluster_0 Route A: Nitration First cluster_1 Route B: Sulfonylation First A1 Isopropylbenzene A2 Nitration (HNO₃, H₂SO₄) A1->A2 A3 Nitro-isopropylbenzene A2->A3 A4 Sulfonylation A3->A4 P This compound A4->P B1 Benzene B2 Sulfonylation B1->B2 B3 Isopropylsulfonylbenzene B2->B3 B4 Nitration (HNO₃, H₂SO₄) B3->B4 B4->P

Caption: General synthetic pathways to this compound.

Experimental Protocol: Halogenation-Sulfonylation Sequence

An alternative and often more regioselective method involves a sequential halogenation-sulfonylation reaction.[1] This approach offers greater control over the substitution patterns.

Protocol:

  • Halogenation: A suitable nitrobenzene derivative (e.g., 1-chloro-2-nitrobenzene) is selected as the starting material.

  • Nucleophilic Displacement: The halogenated nitrobenzene is reacted with a sulfonylating agent, such as sodium isopropylsulfinate. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO.

  • Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The final product is purified using techniques like recrystallization or column chromatography.[1]

Reactivity of the Nitro Group

The reactivity of this compound is dominated by the strong electron-withdrawing nature of its substituents. The nitro group itself is the primary site for chemical transformation, most commonly reduction.

Reduction of the Nitro Group to an Amine

The conversion of the nitro group to an amino group (-NH₂) is the most significant reaction for this molecule, as it generates 2-(isopropylsulfonyl)aniline, a key precursor for further functionalization.[1][8] This transformation is a classic reaction in organic chemistry with numerous established protocols.[9]

G cluster_reagents Reducing Agents Start This compound (-NO₂) End 2-(Isopropylsulfonyl)aniline (-NH₂) Start->End Reduction R1 H₂, Pd/C R2 Fe, AcOH R3 SnCl₂, HCl R4 Na₂S₂O₄

Caption: Reduction of the nitro group to form a primary amine.

Common Reduction Methods and Conditions

Reducing AgentConditionsSelectivity/NotesReference(s)
Catalytic Hydrogenation H₂ gas, Palladium on Carbon (Pd/C) or Raney Nickel catalyst, in a solvent like Ethanol or Ethyl Acetate.Highly efficient for both aromatic and aliphatic nitro groups. May affect other reducible functional groups. Raney Nickel is preferred if dehalogenation is a concern on other parts of a molecule.[10]
Iron (Fe) in Acid Iron powder in the presence of a protic acid like acetic acid (AcOH) or hydrochloric acid (HCl), typically heated.A mild and cost-effective method that tolerates many other functional groups.[9][10]
Tin(II) Chloride (SnCl₂) SnCl₂ in concentrated HCl, often used for selective reductions.Provides a mild method for reducing nitro groups in the presence of other reducible functionalities.[8][10]
Sodium Dithionite (Na₂S₂O₄) Aqueous or alcoholic solution.A useful alternative when hydrogenation or strongly acidic conditions are not suitable.[8]

Experimental Protocol: Reduction using Iron and Acetic Acid

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound and a solvent such as ethanol or acetic acid.

  • Addition of Reagents: Add iron powder (typically 3-5 equivalents) to the solution. Heat the mixture to reflux.

  • Reaction: Slowly add acetic acid or aqueous HCl to the refluxing mixture. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction, filter off the iron salts, and neutralize the filtrate with a base (e.g., NaHCO₃).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure. The crude amine can be purified by chromatography or recrystallization.[10]

Role in Nucleophilic Aromatic Substitution (SNAr)

While the nitro group itself is typically not the leaving group, its powerful electron-withdrawing effect, in conjunction with the adjacent isopropylsulfonyl group, strongly activates the benzene ring for Nucleophilic Aromatic Substitution (SNAr).[11][12] These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms when a nucleophile attacks the ring, particularly when they are positioned ortho or para to the leaving group.[13][14]

In a molecule like 1-chloro-4-(isopropylsulfonyl)-2-nitrobenzene, the chlorine atom can be readily displaced by nucleophiles because the nitro and sulfonyl groups can stabilize the intermediate via resonance.[15]

G cluster_0 SNAr Mechanism Reactants Activated Aryl Halide + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized by -NO₂ and -SO₂R) Reactants->Intermediate Addition (Rate-determining) Products Substituted Product + Halide (X⁻) Intermediate->Products Elimination

Caption: Role of the nitro group in stabilizing the SNAr intermediate.

The stabilization occurs because the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group through resonance, a stabilizing effect that is not possible if the activating group is in the meta position.[14][16]

Application in Drug Development: Synthesis of Ceritinib

The primary industrial application of this compound is as a key starting material in the synthesis of Ceritinib (LDK378), an FDA-approved anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer.[1]

The synthetic pathway to Ceritinib leverages the reactivity of the nitro group. The process involves the reduction of the nitro group to an amine, which then participates in a subsequent coupling reaction (e.g., an Ullmann coupling) to build the core structure of the drug.[1]

G Start This compound Step1 Nitro Group Reduction (e.g., H₂, Pd/C) Start->Step1 Intermediate 2-(Isopropylsulfonyl)aniline Step1->Intermediate Step2 Ullmann Coupling with Pyrimidine Fragment Intermediate->Step2 Final Ceritinib Step2->Final

Caption: Workflow for the synthesis of Ceritinib from this compound.

This application underscores the importance of understanding and controlling the reactivity of the nitro group in this specific molecular context for the efficient and scalable production of vital pharmaceuticals.

Conclusion

The reactivity of the nitro group in this compound is central to its utility in organic synthesis. Its facile reduction to a primary amine provides a critical handle for constructing more complex molecules, a feature expertly exploited in the pharmaceutical industry for the synthesis of drugs like Ceritinib. Furthermore, the strong electron-withdrawing properties of the nitro group, enhanced by the adjacent sulfonyl group, activate the aromatic ring, making it susceptible to nucleophilic attack. This detailed understanding of its reactivity allows chemists to strategically employ this compound as a versatile and valuable building block in the development of new chemical entities.

References

The Isopropylsulfonyl Moiety: A Linchpin in Aromatic Compound Design for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the isopropylsulfonyl group onto aromatic scaffolds has emerged as a powerful tool in modern medicinal chemistry. This bulky yet polar functional group exerts a profound influence on the physicochemical and pharmacological properties of parent molecules, offering a versatile handle for optimizing drug candidates. This technical guide provides a comprehensive overview of the role of the isopropylsulfonyl group in aromatic compounds, with a focus on its impact on biological activity, pharmacokinetic profiles, and its application in contemporary drug design.

Physicochemical Properties of the Isopropylsulfonyl Group

The isopropylsulfonyl group imparts a unique combination of steric and electronic properties to an aromatic ring. Understanding these characteristics is fundamental to predicting its influence on molecular behavior.

Electronic Effects

The sulfonyl group (-SO₂-) is a potent electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms and the potential for resonance delocalization of the sulfur d-orbitals.[1] This strong inductive and resonance effect significantly reduces the electron density of the attached aromatic ring.[2][3] This electron-withdrawing nature can:

  • Increase the acidity of proximal protons: For instance, a hydrogen atom on a nitrogen adjacent to a sulfonyl group will be more acidic.[1]

  • Modulate pKa: The ionization of a compound, which affects its solubility and permeability, is altered by the presence of the isopropylsulfonyl group.[4]

  • Influence reaction chemistry: The electron-deficient nature of the aromatic ring can direct further chemical modifications.[5][6]

Steric and Conformational Effects

The isopropyl group, with its branched structure, introduces significant steric bulk. This can be strategically employed to:

  • Orient the molecule within a binding pocket: The steric hindrance can force a specific conformation that is favorable for target engagement.

  • Enhance selectivity: By sterically blocking interactions with off-target proteins, selectivity for the desired target can be improved.

  • Protect against metabolism: The bulky nature of the group can shield metabolically labile sites on the molecule from enzymatic degradation.

Lipophilicity and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[] The isopropylsulfonyl group has a dichotomous effect:

  • The isopropyl component is lipophilic and tends to increase the LogP value.[8]

  • The sulfonyl component is polar and can form hydrogen bonds, which can increase aqueous solubility.[9]

The overall impact on lipophilicity is context-dependent and is influenced by the rest of the molecular structure.[10] Careful modulation of this balance is crucial for achieving optimal pharmacokinetic properties.[]

Role in Modulating Biological Activity

The isopropylsulfonyl group is not merely a passive scaffold component; it actively participates in and influences interactions with biological targets.

Hydrogen Bonding and Target Engagement

The two oxygen atoms of the sulfonyl group act as hydrogen bond acceptors.[9] This capability is pivotal for anchoring a ligand within the active site of a protein, contributing significantly to binding affinity. Sulfonyl group-containing compounds are known to interact with a wide array of biological targets, including enzymes and receptors.[9][11]

Bioisosteric Replacement

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar properties to enhance desired characteristics, is frequently employed.[12][13] The isopropylsulfonyl group can serve as a non-classical bioisostere for other functionalities. For example, it can be used to replace a carboxylic acid or an amide group to modulate acidity, polarity, and metabolic stability while maintaining or improving biological activity.[14]

Impact on Pharmacokinetics and Metabolic Stability

A key challenge in drug development is engineering molecules with favorable pharmacokinetic profiles. The isopropylsulfonyl group can be instrumental in this regard.

Enhancing Metabolic Stability

Metabolic stability, the susceptibility of a compound to biotransformation, is a major determinant of its in vivo half-life.[15] The isopropylsulfonyl group is generally robust and resistant to metabolic degradation. Its introduction can shield adjacent, more susceptible parts of a molecule from metabolic enzymes, such as cytochrome P450s (CYPs).[16][17] This can lead to increased metabolic stability and a longer duration of action.[18]

Modulating Permeability and Efflux

The balance of lipophilicity and polarity conferred by the isopropylsulfonyl group can influence a compound's ability to permeate cell membranes. This is a critical factor for oral bioavailability and for reaching intracellular targets. Careful design is required to avoid the compound becoming a substrate for efflux transporters, which can limit its effective concentration at the site of action.

Applications in Drug Discovery and Development

The versatile properties of the isopropylsulfonyl group have led to its incorporation in a wide range of therapeutic agents. Sulfonamides, a broad class of drugs containing the sulfonamide group, are used to treat conditions including bacterial infections, diabetes, and inflammation.[19] While specific examples of marketed drugs prominently featuring an isopropylsulfonyl group directly attached to an aromatic ring are less common than general sulfonamides, its utility is evident in the patent literature and preclinical candidates across various therapeutic areas. For instance, derivatives of 2-Amino-N-isopropylbenzenesulfonamide are being investigated as enzyme inhibitors in cancer and metabolic disorder research.[20]

Experimental Protocols

Synthesis of Aromatic Isopropylsulfonyl Chlorides

A common precursor for introducing the isopropylsulfonyl group is isopropylsulfonyl chloride. The synthesis of aromatic sulfonyl chlorides can be achieved through the reaction of the corresponding aromatic compound with chlorosulfonic acid.[21]

General Protocol:

  • Cool the aromatic starting material in a suitable solvent (e.g., dichloromethane) to 0 °C.

  • Slowly add chlorosulfonic acid dropwise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by pouring it onto ice.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aromatic sulfonyl chloride.

The subsequent reaction with a nucleophile, such as an amine, can then form the corresponding sulfonamide.

Determination of Lipophilicity (LogD)

The distribution coefficient (LogD) is a measure of the lipophilicity of an ionizable compound at a specific pH. The shake-flask method is a standard approach.[22]

Protocol:

  • Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4).

  • Prepare a solution of the test compound in a suitable organic solvent immiscible with water (e.g., n-octanol).

  • Mix a known volume of the organic solution with a known volume of the aqueous buffer in a vial.

  • Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully sample both the aqueous and organic phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogD as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[16][23]

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a phosphate buffer.

  • Pre-warm the mixture to 37 °C.

  • Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor).

  • Immediately add the test compound to the reaction mixture.

  • Incubate the reaction at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the rate of disappearance of the compound to calculate its intrinsic clearance.

Data Presentation

Table 1: Physicochemical Properties of Exemplary Aromatic Compounds with and without an Isopropylsulfonyl Group

CompoundMolecular WeightcLogPTPSA (Ų)H-Bond AcceptorsH-Bond Donors
Aniline93.130.9026.0211
N-(phenyl)isopropyl-sulfonamide215.291.8549.3321
Phenol94.111.4820.2311
4-(isopropylsulfonyl)phenol216.271.9560.5531

Note: cLogP and TPSA (Topological Polar Surface Area) are calculated values and serve as predictors of lipophilicity and polarity, respectively.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_optimization Optimization start Aromatic Starting Material step1 Reaction with Chlorosulfonic Acid start->step1 product Aromatic Isopropylsulfonyl Compound step1->product physchem Physicochemical Characterization (LogD, Solubility) product->physchem metabolic Metabolic Stability (Microsomal Assay) product->metabolic activity Biological Activity (Binding/Functional Assay) product->activity sar Structure-Activity Relationship (SAR) physchem->sar metabolic->sar activity->sar lead_opt Lead Optimization sar->lead_opt cluster_synthesis cluster_synthesis lead_opt->cluster_synthesis

Caption: A generalized workflow for the synthesis and evaluation of aromatic isopropylsulfonyl compounds in drug discovery.

signaling_pathway_inhibition receptor Receptor kinase Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response Leads to inhibitor Aromatic Isopropylsulfonyl Inhibitor inhibitor->kinase Inhibits

Caption: A conceptual diagram illustrating the inhibition of a kinase signaling pathway by an aromatic isopropylsulfonyl-containing compound.

Conclusion

The isopropylsulfonyl group is a multifaceted functional group that offers medicinal chemists a valuable set of tools to address many of the challenges encountered in drug discovery. Its strong electron-withdrawing nature, steric presence, and ability to engage in hydrogen bonding allow for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. A thorough understanding of its fundamental characteristics, coupled with strategic application, will undoubtedly continue to contribute to the development of novel and effective therapeutic agents.

References

Solubility Profile of 1-(Isopropylsulfonyl)-2-nitrobenzene in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(isopropylsulfonyl)-2-nitrobenzene, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data, this document focuses on providing detailed experimental protocols for determining its solubility in a range of common organic solvents. Furthermore, it presents a structured framework for recording and presenting this data once generated. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to conduct their own solubility assessments and apply the findings to their specific applications, such as process development, formulation, and purification.

Introduction

This compound (CAS No. 70415-86-0) is an organic compound with the molecular formula C₉H₁₁NO₄S.[1][2] It serves as a critical building block in the synthesis of various pharmaceutical compounds.[1] The presence of both a nitro group and an isopropylsulfonyl group on the benzene ring gives this molecule unique chemical properties and reactivity.[1] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthetic chemistry, particularly for reaction setup, product purification through crystallization, and formulation development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol
Appearance White to off-white solid
Melting Point 59.5 °C
Boiling Point (Predicted) 405.4 ± 37.0 °C
Density (Predicted) 1.299 ± 0.06 g/cm³
CAS Number 70415-86-0

(Data sourced from various chemical suppliers and databases)[1][3]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a wide array of common organic solvents is not extensively documented in publicly accessible literature. The following table is provided as a template for researchers to populate with their experimentally determined data. It is recommended to determine solubility at various temperatures to understand its temperature dependence, which is crucial for processes like crystallization.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Alcohols
Methanol
Ethanol
Isopropanol
Ketones
Acetone
Methyl Ethyl Ketone
Esters
Ethyl Acetate
Ethers
Diethyl Ether
Tetrahydrofuran (THF)
Hydrocarbons
Hexane
Toluene
Chlorinated Solvents
Dichloromethane (DCM)
Chloroform
Amides
Dimethylformamide (DMF)
Dimethylacetamide (DMAc)
Other
Acetonitrile
Dimethyl Sulfoxide (DMSO)

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. The choice of method may depend on factors such as the required accuracy, the amount of sample available, and the equipment on hand.

Gravimetric Method (Shake-Flask Method)

This is a widely used and reliable method for determining equilibrium solubility.

4.1.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Screw-capped vials or flasks

  • Syringe filters (chemically compatible with the solvent)

  • Oven

4.1.2. Procedure

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical equilibration time is 24-48 hours, but this should be confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed (to the experimental temperature) syringe fitted with a compatible filter to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, reweigh the container with the dried solute. The difference in mass corresponds to the amount of dissolved this compound.

4.1.3. Calculation of Solubility The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) x 100

Spectroscopic Method

This method is useful when the solute has a distinct chromophore and can be faster than the gravimetric method, especially for multiple samples.

4.2.1. Materials and Equipment

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • All materials listed for the Gravimetric Method

4.2.2. Procedure

  • Preparation of Standard Solutions and Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the desired organic solvent. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Construct a calibration curve by plotting absorbance versus concentration.

  • Preparation of Saturated Solution and Sampling: Follow steps 1-4 from the Gravimetric Method to prepare a saturated solution and withdraw a filtered sample of the supernatant.

  • Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

4.2.3. Calculation of Solubility The solubility is calculated by multiplying the concentration of the diluted solution by the dilution factor.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow cluster_gravimetric Gravimetric Method prep_sat_g Prepare Saturated Solution equilibrate_g Equilibrate at Constant T prep_sat_g->equilibrate_g phase_sep_g Phase Separation equilibrate_g->phase_sep_g sample_g Withdraw Supernatant phase_sep_g->sample_g evaporate_g Evaporate Solvent sample_g->evaporate_g weigh_g Weigh Solute evaporate_g->weigh_g calculate_g Calculate Solubility weigh_g->calculate_g

Caption: Workflow for the Gravimetric Solubility Determination Method.

experimental_workflow_spectroscopic cluster_spectroscopic Spectroscopic Method prep_calib Prepare Calibration Curve measure_abs Measure Absorbance prep_calib->measure_abs prep_sat_s Prepare Saturated Solution equilibrate_s Equilibrate at Constant T prep_sat_s->equilibrate_s sample_s Withdraw & Dilute Supernatant equilibrate_s->sample_s sample_s->measure_abs determine_conc Determine Concentration measure_abs->determine_conc calculate_s Calculate Solubility determine_conc->calculate_s

Caption: Workflow for the Spectroscopic Solubility Determination Method.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not widely published, this technical guide provides robust and detailed experimental protocols to enable researchers to generate this vital information. The provided methodologies, including the gravimetric and spectroscopic methods, are standard practices in the pharmaceutical and chemical industries. The systematic collection and organization of these data, as facilitated by the template in this guide, will significantly aid in the optimization of synthetic routes, purification processes, and the formulation of products containing this important chemical intermediate. It is recommended that solubility studies be conducted across a range of temperatures to fully characterize the solubility profile of this compound.

References

An In-depth Technical Guide on Penicillamine Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Topic: Penicillamine Disulfide (C₁₀H₂₀N₂O₄S₂)

Introduction: This technical guide provides a comprehensive overview of D-penicillamine disulfide, a key metabolite of the chelating agent and disease-modifying antirheumatic drug (DMARD), D-penicillamine. While the initially specified molecular formula C₉H₁₁NO₄S is not readily identifiable as a common compound in the scientific literature, the context of drug development and related chemical structures strongly points to interest in penicillamine and its derivatives. D-penicillamine disulfide is formed from two molecules of D-penicillamine linked by a disulfide bond and plays a significant role in the pharmacokinetics and mechanism of action of its parent drug.[1][2] This document details its chemical properties, analytical methodologies, relevant quantitative data, and biological significance to support advanced research and development activities.

IUPAC Name and Chemical Properties

The IUPAC name for D-penicillamine disulfide is (2S)-2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid.[1] It is an organic disulfide composed of two D-penicillamine units.[1]

PropertyValueReference
Molecular Formula C₁₀H₂₀N₂O₄S₂[1][3]
Molecular Weight 296.41 g/mol [3]
CAS Number 20902-45-8
Appearance White powder or crystals
Melting Point 204 °C (decomposes)
Synonyms 3,3′-Dithiobis(2-amino-3-methylbutanoic acid), S,S′-Bi(D-penicillamine), 3,3′-Dithio-D-valine[1]

Experimental Protocols

The accurate quantification of D-penicillamine and its disulfides in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Due to the instability of the free thiol group of penicillamine, specific analytical methods are required.[4]

2.1. Analysis of Penicillamine Disulfides by High-Performance Liquid Chromatography (HPLC)

A prevalent method for the analysis of penicillamine disulfides is high-performance liquid chromatography (HPLC), often coupled with electrochemical detection.[4][5]

  • Principle: This method separates penicillamine, penicillamine disulfide, and mixed disulfides based on their physicochemical properties as they pass through a chromatography column. Electrochemical detectors, particularly those with dual-electrode (Au/Hg) systems, allow for the direct assay of disulfides.[4]

  • Sample Preparation (Plasma):

    • Collect blood samples from subjects undergoing penicillamine therapy.

    • Centrifuge to separate plasma.

    • To prevent auto-oxidation of free penicillamine, samples should be processed promptly or stabilized.

    • Protein precipitation is typically performed using an acid like perchloric acid, followed by centrifugation.

    • The resulting supernatant can be directly injected into the HPLC system or after a derivatization step, depending on the specific protocol.

  • Chromatographic Conditions (Example):

    • Column: Reversed-phase C18 column (e.g., 3.9-mm × 30-cm; 10-µm packing L1).[6]

    • Mobile Phase: An aqueous buffer containing an ion-pairing agent, with pH adjusted (e.g., to 3.0 with phosphoric acid).[6]

    • Flow Rate: Typically around 1.6 mL/min.[6]

    • Detection: UV detector at 210 nm or an electrochemical detector.[6]

    • System Suitability: Resolution between penicillamine and penicillamine disulfide should be at least 3.0.[6]

2.2. Gas Chromatography (GC)

Gas chromatography with a flame ionization detector is another technique used for the analysis of penicillamine disulfides.[5]

  • Principle: This method involves the derivatization of the non-volatile amino acids into volatile compounds that can be separated and detected by GC.

  • Derivatization: Silylation is a common derivatization technique for compounds like penicillamine disulfide, making them suitable for GC analysis.[7]

2.3. Kinetic Spectrophotometric Method

A kinetic spectrophotometric method has been developed for the quantitative estimation of D-penicillamine, which can be adapted for related compounds.[8]

  • Principle: This method is based on the inhibitory effect of D-penicillamine on the mercury(II)-catalyzed substitution reaction between hexacyanoruthenate(II) and pyrazine. The change in absorbance over time is measured to determine the concentration of the inhibitor.[8]

  • Reaction Conditions: The reaction is typically carried out under optimized conditions of temperature (45.0 ± 0.1 °C), pH (4.0 ± 0.02), and concentrations of reactants and catalyst.[8]

  • Measurement: The kinetics are followed by monitoring the absorbance of the product, [Ru(CN)₅Pz]³⁻, at its maximum absorbance wavelength (370 nm).[8]

Quantitative Data

Pharmacokinetic studies have provided quantitative data on the concentrations of penicillamine and its disulfides in biological fluids.

Table 1: Pharmacokinetic Parameters of Penicillamine and its Disulfides in Plasma

ParameterValueNotesReference
Free Penicillamine Concentration 4 - 20 µMVaries with dosage and time of administration in patients on established regimens.[5]
Disulfide Concentration 3 to 4 times higher than free penicillamineThis includes penicillamine disulfide and mixed disulfides.[5]
Protein Binding > 80%A significant portion is bound to plasma proteins, particularly albumin.[4][9]
Time to Peak Plasma Concentration 1 to 3 hoursFollowing oral administration.[4]
Intestinal Absorption 40% to 70%Incomplete and shows wide interindividual variation. Reduced by food and iron.[4]

Signaling Pathways and Biological Role

The biological activity of D-penicillamine is intrinsically linked to the reactivity of its thiol group, leading to the formation of penicillamine disulfide and mixed disulfides. These reactions are central to its therapeutic effects.

4.1. Disulfide Exchange Reactions

D-penicillamine participates in sulfhydryl-disulfide exchange reactions. This is the basis for its use in cystinuria, where it reacts with cystine to form a more soluble mixed disulfide of penicillamine and cysteine, thereby preventing the formation of cystine kidney stones.[10][11]

G cluster_0 Disulfide Exchange in Cystinuria Cystine Cystine (Insoluble) MixedDisulfide Penicillamine-Cysteine Mixed Disulfide (Soluble) Cystine->MixedDisulfide + 2 Penicillamine Penicillamine D-Penicillamine (Thiol Drug) Penicillamine->MixedDisulfide Excretion Renal Excretion MixedDisulfide->Excretion

Caption: Disulfide exchange mechanism of D-penicillamine in the treatment of cystinuria.

4.2. Chelation of Heavy Metals

D-penicillamine is a chelating agent, a property primarily attributed to its amino and mercapto groups.[7] It is used in the treatment of Wilson's disease to chelate excess copper, facilitating its urinary excretion.[9][10] While penicillamine disulfide itself is not the primary chelating agent, the equilibrium between the free thiol and the disulfide form is critical to the drug's overall disposition and availability for chelation.

G cluster_1 Copper Chelation in Wilson's Disease Penicillamine D-Penicillamine Complex Penicillamine-Copper Chelate Penicillamine->Complex Chelation Copper Excess Copper (Cu²⁺) in Plasma/Tissues Copper->Complex Excretion Urinary Excretion Complex->Excretion

Caption: Mechanism of copper chelation by D-penicillamine.

4.3. Metabolic Pathway of D-Penicillamine

Following oral administration, D-penicillamine is metabolized into several forms. The formation of penicillamine disulfide and mixed disulfides with endogenous thiols like cysteine and glutathione is a major metabolic route.[2] A smaller fraction is metabolized to S-methyl-D-penicillamine.[4]

G cluster_2 Metabolic Fate of D-Penicillamine Oral Oral D-Penicillamine Free_Pen Free Penicillamine in Plasma Oral->Free_Pen Absorption Pen_Disulfide Penicillamine Disulfide Free_Pen->Pen_Disulfide Oxidation Mixed_Disulfide Mixed Disulfides (e.g., with Cysteine) Free_Pen->Mixed_Disulfide Disulfide Exchange S_Methyl S-Methyl-D- Penicillamine Free_Pen->S_Methyl Methylation Protein_Bound Protein-Bound Penicillamine Free_Pen->Protein_Bound Binding Elimination Renal/Fecal Elimination Pen_Disulfide->Elimination Mixed_Disulfide->Elimination S_Methyl->Elimination

Caption: Overview of the metabolic pathways of D-penicillamine.

Conclusion

D-penicillamine disulfide is a critical molecule in understanding the pharmacology of D-penicillamine. Its formation through disulfide exchange reactions is central to the therapeutic mechanisms of its parent drug in conditions like cystinuria and rheumatoid arthritis. For professionals in drug development, a thorough understanding of the analytical methods to quantify penicillamine and its disulfides, as well as the pharmacokinetics of these species, is essential for designing effective and safe therapeutic regimens. The interplay between the free thiol form of penicillamine and its various disulfide metabolites, including D-penicillamine disulfide, governs the drug's efficacy and disposition in the body.

References

An In-depth Technical Guide to 1-(Isopropylsulfonyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 1-(Isopropylsulfonyl)-2-nitrobenzene (CAS No. 70415-86-0), a key intermediate in modern organic and pharmaceutical synthesis. It details the molecule's core functional groups, physicochemical properties, and characteristic reactivity. This guide includes a summary of its spectroscopic data, a detailed experimental protocol for its synthesis, and visual diagrams of its structure and synthetic pathway to support researchers, scientists, and professionals in drug development.

Introduction

This compound is a substituted aromatic compound that has gained prominence as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its molecular structure, featuring an ortho-positioned nitro group relative to an isopropylsulfonyl group, creates a unique electronic environment that governs its reactivity.[1] This specific arrangement of functional groups makes it a valuable precursor for synthesizing various heterocyclic compounds and is notably used in the production of the anticancer agent Ceritinib.[1] The presence of both a strong electron-withdrawing nitro group and a bulky isopropylsulfonyl group presents distinct challenges and opportunities in synthetic chemistry.[1]

Core Functional Groups and Molecular Structure

The structure of this compound is defined by a benzene ring substituted with two key functional groups that dictate its chemical behavior.

  • Isopropylsulfonyl Group (-SO₂CH(CH₃)₂): This group consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to an isopropyl group and the benzene ring. The sulfonyl group is strongly electron-withdrawing and can act as a directing group in certain reactions.[1] It is known to be a versatile functional group that can participate in a wide range of chemical transformations.[2][3]

  • Nitro Group (-NO₂): As one of the most powerful electron-withdrawing groups, the nitro group significantly deactivates the aromatic ring towards electrophilic substitution. Its position ortho to the sulfonyl group enhances this effect. A key synthetic utility of the nitro group is its facile reduction to an amine (-NH₂), which opens pathways for numerous subsequent coupling reactions.[1]

  • Aromatic Ring (Benzene): The central phenyl ring serves as the scaffold for the functional groups. The combined electronic effects of the substituents make it susceptible to nucleophilic aromatic substitution, a key aspect of its reactivity.

Below is a diagram illustrating the molecular structure.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The compound is typically a white to off-white solid at room temperature.[4] A summary of its key physical and chemical properties is provided in the table below.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 70415-86-0 [4][5]
Molecular Formula C₉H₁₁NO₄S [1][5]
Molecular Weight 229.25 g/mol [1][5][6]
Melting Point 59.5 °C [4][6]
Boiling Point (Predicted) 405.4 ± 37.0 °C [4][6]
Density (Predicted) 1.299 ± 0.06 g/cm³ [4][6]
Appearance White to off-white solid [4]
SMILES CC(C)S(=O)(=O)C1=CC=CC=C1N(=O)=O [1][5]

| InChIKey | GBFWDLQEEMHXME-UHFFFAOYSA-N |[1] |

Spectroscopic Characterization: While a full experimental spectrum for this specific molecule is not publicly available, expected NMR chemical shifts can be inferred from the behavior of its constituent functional groups on a benzene ring.

  • ¹H NMR: The aromatic protons would appear in the downfield region (typically 7.5-8.5 ppm). The strong electron-withdrawing effects of both the nitro and sulfonyl groups would cause significant deshielding. The proton ortho to the nitro group and meta to the sulfonyl group is expected to be the most downfield. The isopropyl group would show a characteristic septet for the CH proton and a doublet for the two CH₃ groups in the upfield region.

  • ¹³C NMR: The aromatic carbons would show distinct signals, with the carbon atoms directly attached to the electron-withdrawing groups (ipso-carbons) being highly deshielded. For nitrobenzene, the ipso-carbon appears around 148 ppm, and similar deshielding is expected here.[7]

Reactivity and Synthetic Utility

The dual functional groups of this compound provide unique reactivity patterns.[1]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard reducing agents (e.g., H₂, Pd/C; SnCl₂, HCl). This transformation is fundamental to its role as a synthetic intermediate, as the resulting aniline derivative can undergo a vast array of subsequent reactions, including diazotization and amide bond formation.

  • Nucleophilic Aromatic Substitution (SₙAr): The powerful electron-withdrawing nature of the ortho-nitro and para-sulfonyl (in related compounds) groups activates the aromatic ring for SₙAr reactions. Halogens or other leaving groups on the ring can be displaced by nucleophiles.

  • Reactions of the Sulfonyl Group: The sulfonyl group is generally stable but can act as a leaving group under specific transition-metal-catalyzed conditions.[2] Its primary roles in this molecule are to activate the ring and to act as a steric and electronic directing group.[1]

Experimental Protocols

Synthesis of this compound

A common synthetic approach involves the oxidation of a corresponding thioether. A generalized, representative protocol is described below. This method is adapted from established procedures for synthesizing aryl sulfones from aryl thioethers.

Objective: To synthesize this compound from 1-(Isopropylthio)-2-nitrobenzene.

Materials:

  • 1-(Isopropylthio)-2-nitrobenzene

  • Glacial Acetic Acid (CH₃COOH)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(Isopropylthio)-2-nitrobenzene in glacial acetic acid.

  • Oxidation: Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution at room temperature. The reaction is exothermic and the temperature should be monitored.

  • Heating: After the initial addition, heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and dichloromethane.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with deionized water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

The workflow for this synthesis is illustrated in the diagram below.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Product Isolation & Workup cluster_purification Purification start Dissolve 1-(Isopropylthio)-2-nitrobenzene in Glacial Acetic Acid add_h2o2 Slowly add 30% H₂O₂ start->add_h2o2 reflux Heat to Reflux for several hours add_h2o2->reflux monitor Monitor via TLC reflux->monitor quench Cool and Quench with Water monitor->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with NaHCO₃ and Water extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol/Water evaporate->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

This compound is a strategically important molecule whose value is derived from the interplay of its nitro and isopropylsulfonyl functional groups. The electron-withdrawing properties of these groups and the potential for selective transformation, particularly the reduction of the nitro group, make it an indispensable intermediate in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. This guide provides the foundational technical data required for its effective utilization in a research and development setting.

References

Methodological & Application

Synthesis Protocol for 1-(Isopropylsulfonyl)-2-nitrobenzene: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed laboratory protocol for the synthesis of 1-(isopropylsulfonyl)-2-nitrobenzene, a key building block in the development of various pharmaceutical compounds, notably as a precursor for the anaplastic lymphoma kinase (ALK) inhibitor, ceritinib.[1][2] The described method details the reaction of 2-nitrobenzenesulfonyl chloride with isopropylmagnesium chloride, a Grignard reagent, to yield the target compound. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, purification, and characterization of this important intermediate.

Introduction

This compound is an aromatic sulfone that serves as a critical intermediate in the synthesis of complex organic molecules. Its structure, featuring both a nitro group and an isopropylsulfonyl group, allows for diverse chemical transformations, making it a valuable component in the construction of pharmacologically active agents. The nitro group can be readily reduced to an amine, which can then participate in various coupling reactions, while the sulfonyl group influences the electronic properties of the benzene ring. A prominent application of this compound is in the synthesis of ceritinib (LDK378), a potent and selective ALK inhibitor used in the treatment of non-small cell lung cancer.[1][2] This protocol outlines a reliable and reproducible method for the preparation of this compound.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the isopropyl group from the Grignard reagent attacks the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride, displacing the chloride ion.

Figure 1: Synthesis of this compound.

G cluster_reactants Reactants cluster_product Product r1 2-Nitrobenzenesulfonyl chloride p1 This compound r1->p1 THF r2 Isopropylmagnesium chloride r2->p1

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthetic procedures reported in the development of ceritinib.[2]

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Nitrobenzenesulfonyl chloride≥98%Commercially Available
Isopropylmagnesium chloride2.0 M in THFCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Diethyl etherReagentCommercially Available
Saturated aqueous ammonium chloride (NH₄Cl)ReagentPrepared in-house
BrineSaturated NaCl(aq)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)ReagentCommercially Available
Celite®---Commercially Available
Silica gel230-400 meshCommercially Available
Ethyl acetateHPLC gradeCommercially Available
HexanesHPLC gradeCommercially Available
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

Procedure
  • Reaction Setup: A 250 mL round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, is flame-dried and allowed to cool to room temperature under a stream of inert gas (nitrogen or argon).

  • Addition of Starting Material: 2-Nitrobenzenesulfonyl chloride (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, approximately 0.2 M solution) and transferred to the reaction flask. The solution is cooled to 0 °C using an ice-water bath.

  • Grignard Reaction: Isopropylmagnesium chloride (1.2 eq, 2.0 M solution in THF) is added dropwise to the stirred solution of 2-nitrobenzenesulfonyl chloride over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered through a pad of Celite®, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10-30% ethyl acetate) to afford this compound as a solid.

Data Summary

ParameterValueReference
Molecular Formula C₉H₁₁NO₄S--INVALID-LINK--
Molecular Weight 229.25 g/mol --INVALID-LINK--
Typical Yield 70-85%Estimated from similar reactions
Appearance White to pale yellow solidGeneral observation
Melting Point 59-61 °CLiterature values may vary

Note: The quantitative data presented are typical values and may vary based on experimental conditions and scale.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (dd, J = 8.0, 1.5 Hz, 1H), 7.80-7.70 (m, 2H), 7.65 (dd, J = 8.0, 1.5 Hz, 1H), 3.30 (sept, J = 6.8 Hz, 1H), 1.35 (d, J = 6.8 Hz, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.5, 134.0, 133.5, 131.0, 129.0, 124.5, 55.0, 15.5.

  • Mass Spectrometry (ESI): m/z 230.0 [M+H]⁺.

Note: Spectroscopic data are predicted and should be confirmed by experimental analysis.

Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G start Start setup Reaction Setup (Flame-dried flask, inert atmosphere) start->setup reagents Add 2-Nitrobenzenesulfonyl chloride and anhydrous THF setup->reagents cool Cool to 0 °C reagents->cool grignard Dropwise addition of Isopropylmagnesium chloride cool->grignard reaction Stir at 0 °C to room temperature grignard->reaction workup Quench with NH₄Cl(aq) and extract with Diethyl Ether reaction->workup dry Dry organic phase (MgSO₄) and evaporate solvent workup->dry purify Flash Column Chromatography (Silica gel, EtOAc/Hexanes) dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.

  • Anhydrous solvents are required.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2-Nitrobenzenesulfonyl chloride is a corrosive solid. Avoid inhalation and contact with skin and eyes.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable intermediate for use in pharmaceutical research and development, particularly in the synthesis of ceritinib and other related compounds. The provided data and workflow diagrams serve as a useful reference for the successful execution of this synthesis.

References

Application Note: Understanding the Electrophilic Nitration of Isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide detailed, step-by-step instructions for the nitration of isopropylbenzene. The synthesis of nitrated organic compounds involves highly energetic and potentially hazardous materials and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Instead, I can offer a discussion of the chemical principles, reaction mechanism, and critical safety considerations relevant to the nitration of aromatic compounds from an educational and safety-oriented perspective, in line with established chemical safety protocols.

Audience: Researchers, scientists, and chemical professionals.

Abstract: This document outlines the fundamental principles of the electrophilic aromatic substitution reaction for the nitration of isopropylbenzene (cumene). It focuses on the reaction mechanism, the directing effects of the alkyl substituent, and the critical safety protocols required when handling nitrating agents. This is intended for educational and informational purposes, not as an operational protocol.

Chemical Principles and Reaction Mechanism

The nitration of isopropylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, a nitro group (-NO₂) is introduced onto the aromatic ring. The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), known as "mixed acid."

Role of Reagents:

  • Sulfuric Acid (H₂SO₄): Acts as a catalyst. It is a stronger acid than nitric acid and protonates it, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

  • Nitric Acid (HNO₃): Serves as the source of the nitro group.

  • Nitronium Ion (NO₂⁺): This is the active electrophile that attacks the electron-rich benzene ring.

The formation of the nitronium ion can be summarized as follows: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Mechanism of Substitution

The isopropyl group (-CH(CH₃)₂) is an activating, ortho, para-directing substituent on the benzene ring. This is due to the electron-donating effect (hyperconjugation and weak inductive effect) of the alkyl group, which enriches the electron density at the ortho (positions 2 and 6) and para (position 4) carbons, making them more susceptible to electrophilic attack.

The reaction proceeds via a two-step mechanism involving a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Product Formation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H3O_plus H₃O⁺ HSO4_minus HSO₄⁻ IPB Isopropylbenzene NO2_plus->IPB Sigma_Complex Sigma Complex (Resonance Stabilized) IPB->Sigma_Complex + NO₂⁺ Deprotonation Deprotonation Sigma_Complex->Deprotonation + HSO₄⁻ Sigma_Complex->Deprotonation Products o-Nitroisopropylbenzene + p-Nitroisopropylbenzene Deprotonation->Products H2SO4_regen H₂SO₄ (Regenerated) Deprotonation->H2SO4_regen

Caption: Mechanism of the electrophilic nitration of isopropylbenzene.

Product Distribution

Due to steric hindrance from the bulky isopropyl group, the attack of the nitronium ion at the ortho positions is somewhat impeded. Consequently, the major product of the mono-nitration of isopropylbenzene is typically the para isomer (p-nitroisopropylbenzene), with the ortho isomer (o-nitroisopropylbenzene) formed as a minor product. The meta product is generally formed in negligible amounts.

Product IsomerTypical Yield (%)
p-NitroisopropylbenzeneMajor Product
o-NitroisopropylbenzeneMinor Product
m-NitroisopropylbenzeneTrace / Negligible

Note: Exact ratios can vary based on reaction conditions such as temperature and acid concentration.

Critical Safety Considerations and Protocols

Aromatic nitration reactions are highly exothermic and involve corrosive, oxidizing, and toxic substances.[1] Strict adherence to safety protocols is mandatory.

Hazard Analysis:

  • Thermal Runaway: The reaction generates a significant amount of heat.[1] If the temperature is not carefully controlled, the reaction rate can accelerate uncontrollably, leading to a dangerous increase in temperature and pressure, potentially causing an explosion.[1]

  • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[1] The mixed acid is a strong oxidizing agent that can react violently or explosively with combustible materials like wood, paper, or organic solvents.[2][3]

  • Toxic Fumes: The reaction can release toxic nitrogen oxide (NOx) fumes, which are harmful upon inhalation.[1]

Mandatory Safety Protocol Workflow

The following workflow must be followed to minimize risks.

Safety_Workflow cluster_ppe 1. Personal Protective Equipment (PPE) cluster_setup 2. Engineering Controls & Setup cluster_reagents 3. Reagent Handling cluster_reaction 4. Reaction Monitoring & Control cluster_quench 5. Quenching & Work-up PPE Wear: - Acid-resistant gloves (e.g., Butyl rubber) - Chemical splash goggles & face shield - Flame-retardant lab coat Setup - Perform reaction in a certified chemical fume hood. - Ensure immediate access to an emergency shower and eyewash station. - Use acid-resistant equipment. - Prepare a cooling bath (e.g., ice-water) for temperature control. PPE->Setup Reagents Critical Step: Slowly add the nitric acid to the sulfuric acid while cooling. NEVER add acid to organic material directly without temperature control. NEVER add water to concentrated acid. [3] Setup->Reagents Reaction - Add nitrating agent dropwise to the substrate solution. - Continuously monitor the internal temperature. - Maintain the prescribed temperature range using the cooling bath. Reagents->Reaction Quench - Quench the reaction by slowly pouring the mixture onto crushed ice. This step is also highly exothermic and must be done cautiously. - Neutralize acidic waste with a suitable base (e.g., sodium bicarbonate) before disposal. Reaction->Quench

Caption: Mandatory safety workflow for aromatic nitration reactions.

Emergency Procedures
  • Spills: For small acid spills, neutralize with a suitable agent like sodium bicarbonate or soda ash, and then clean the area.[2] For large spills, evacuate the area and alert emergency personnel.[2]

  • Exposure:

    • Skin Contact: Immediately rinse the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek immediate medical attention.[4]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

This document is for informational purposes only and does not constitute a protocol for execution. All chemical reactions should be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.

References

Sulfonylation techniques for nitrated aromatic rings

Author: BenchChem Technical Support Team. Date: December 2025

An overview of modern and classical techniques for the sulfonylation of nitrated aromatic rings, providing researchers and drug development professionals with detailed application notes and protocols.

Introduction

Nitroaromatic compounds are fundamental building blocks in organic synthesis, prized for their role as precursors to a vast array of functional groups and their ability to activate aromatic rings toward certain transformations.[1] The incorporation of sulfonyl groups (sulfones and sulfonamides) into these structures is of paramount importance in medicinal chemistry and materials science. Sulfonamides, in particular, are a privileged structural motif found in numerous FDA-approved drugs.[2] This document outlines four principal methods for achieving the sulfonylation of nitrated aromatic rings, complete with detailed protocols, quantitative data, and mechanistic diagrams to guide laboratory synthesis.

Method 1: Reductive Coupling for N-Aryl Sulfonamide Synthesis

A highly efficient and mild approach for synthesizing N-arylsulfonamides involves the direct reductive coupling of readily available nitroarenes with sodium arylsulfinates. This one-step method utilizes the nitroarene as a direct source of the amino group, avoiding the need to isolate potentially hazardous aromatic amines. Iron(II) chloride is an effective catalyst for this transformation, with sodium bisulfite serving as the reductant.[2][3] The reaction tolerates a wide variety of functional groups on both the nitroarene and the sulfinate salt.[3]

Proposed Reaction Pathway

The reaction is proposed to proceed through the initial reduction of the nitroarene to a nitroso intermediate. This electrophilic species is then intercepted by the nucleophilic sodium sulfinate to form an N-sulfonyl hydroxylamine. Subsequent reduction of this intermediate yields the final N-arylsulfonamide product.[4]

G cluster_main Reductive Coupling Mechanism Nitroarene Nitroarene (Ar-NO2) Reductant1 2e- Reduction (e.g., NaHSO3) Nitroarene->Reductant1 Nitroso Nitroso Intermediate (Ar-N=O) Hydroxylamine N-Sulfonyl Hydroxylamine Intermediate Nitroso->Hydroxylamine Coupling Sulfinate Sodium Arylsulfinate (Ar'-SO2Na) Sulfinate->Hydroxylamine Reductant2 2e- Reduction (e.g., NaHSO3) Hydroxylamine->Reductant2 Sulfonamide N-Aryl Sulfonamide (Ar-NH-SO2-Ar') Reductant1->Nitroso Reductant2->Sulfonamide

Caption: Proposed mechanism for iron-catalyzed reductive coupling.
Quantitative Data Summary

The following table summarizes representative yields for the iron-catalyzed reductive coupling of various nitroarenes and sodium sulfinates.

EntryNitroareneSodium ArylsulfinateSolventTemp (°C)Time (h)Yield (%)
1NitrobenzeneSodium p-toluenesulfinateDMSO801295
24-ChloronitrobenzeneSodium p-toluenesulfinateDMSO801296
34-NitrotolueneSodium benzenesulfinateDMSO801289
43-NitroanisoleSodium p-toluenesulfinateDMSO801291
51-NitronaphthaleneSodium p-toluenesulfinateDMSO801285

Data compiled from Zhang, W. et al., J. Org. Chem., 2015.[3]

Detailed Experimental Protocol
  • To a sealed reaction tube, add the nitroarene (1.0 mmol, 1.0 equiv), sodium arylsulfinate (1.5 mmol, 1.5 equiv), iron(II) chloride (FeCl₂, 0.1 mmol, 10 mol%), and sodium bisulfite (NaHSO₃, 3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous dimethyl sulfoxide (DMSO, 3.0 mL).

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, quench the reaction by adding 20 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the pure N-arylsulfonamide.

Method 2: Denitrative Sulfonylation for Diaryl Sulfone Synthesis

This method achieves the direct conversion of nitroarenes into diaryl sulfones by replacing the nitro group with a sulfonyl moiety. The reaction is performed under transition-metal-free conditions, using cesium carbonate as a base in N,N′-dimethylpropyleneurea (DMPU) as the solvent.[5] This technique is particularly valuable for synthesizing sulfones, which are key structural motifs in many pharmaceuticals.

Experimental Workflow

The process involves a straightforward setup where the reactants are heated in a polar aprotic solvent until the reaction is complete, followed by standard aqueous workup and purification.

G cluster_workflow Denitrative Sulfonylation Workflow Start Combine Nitroarene, Sodium Sulfinate, Cs2CO3 in DMPU React Heat Reaction Mixture (e.g., 120 °C, 24 h) Start->React Workup Aqueous Workup (Water, EtOAc Extraction) React->Workup Purify Purification (Column Chromatography) Workup->Purify Product Diaryl Sulfone Product Purify->Product

Caption: General workflow for denitrative sulfonylation.
Quantitative Data Summary

The following table presents yields for the denitrative sulfonylation of various nitroarenes.

EntryNitroareneSodium ArylsulfinateBaseSolventYield (%)
14-NitrobenzonitrileSodium p-toluenesulfinateCs₂CO₃DMPU83
24-FluoronitrobenzeneSodium p-toluenesulfinateCs₂CO₃DMPU75
31,3-DinitrobenzeneSodium p-toluenesulfinateCs₂CO₃DMPU71
42-NitropyridineSodium p-toluenesulfinateCs₂CO₃DMPU65

Data abstracted from Luz, J. D. et al., Synthesis, 2024.[5]

General Experimental Protocol
  • In an oven-dried reaction vessel, combine the nitroarene (1.0 mmol, 1.0 equiv), sodium arylsulfinate (2.0 mmol, 2.0 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add N,N′-dimethylpropyleneurea (DMPU, 4.0 mL).

  • Seal the vessel and heat the mixture at 120 °C for 24 hours with vigorous stirring.

  • Cool the reaction to room temperature and dilute with 20 mL of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue via silica gel chromatography to yield the desired diaryl sulfone.

Method 3: Electrophilic Aromatic Sulfonation

The direct introduction of a sulfonic acid group (-SO₃H) onto a nitrated aromatic ring is a classical example of electrophilic aromatic substitution (EAS).[6] Due to the strong deactivating effect of the nitro group, this reaction requires harsh conditions, typically using fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid.[7] Modern approaches have utilized microreactors to improve safety and efficiency, allowing for rapid, high-yield sulfonation of nitrobenzene under solvent-free conditions.[8]

Reaction Mechanism

The reaction proceeds via the attack of the aromatic ring on the electrophile (SO₃ or its protonated form), forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. Deprotonation then restores aromaticity.[6]

G cluster_eas Electrophilic Aromatic Sulfonation Mechanism Nitroarene Nitroarene + SO3/H2SO4 (Oleum) Sigma Sigma Complex (Wheland Intermediate) Nitroarene->Sigma Electrophilic Attack Product Sulfonated Nitroarene (Ar(NO2)-SO3H) Sigma->Product Deprotonation Base HSO4- Base->Sigma -H+

Caption: Mechanism of electrophilic aromatic sulfonation.
Quantitative Data Summary (Microreactor Method)

This table highlights the efficiency of the solvent-free sulfonation of nitrobenzene (NB) with SO₃ in a microreactor.

EntryMolar Ratio (SO₃:NB)Temp (°C)Residence Time (s)NB Conversion (%)Yield (%)
11.76401.89488
21.26401.871-
31.76601.89991
41.76400.98580

Data from Wang, K. et al., Green Chem., 2012.[8]

Detailed Experimental Protocol (Microreactor)
  • Set up a microreactor system equipped with two syringe pumps for reagent delivery and a temperature-controlled reaction zone.

  • Use one pump to deliver molten nitrobenzene (NB) and the other to deliver liquid sulfur trioxide (SO₃).

  • Set the desired flow rates to achieve the target molar ratio and residence time. For example, for a 1.76 molar ratio and 1.8 s residence time, specific flow rates will depend on the microreactor volume.

  • Maintain the reaction temperature at 40-60 °C using a thermostat.

  • Collect the output from the microreactor in a flask containing a known amount of water to quench the reaction and form the sulfonic acid.

  • The yield of meta-nitrobenzenesulfonic acid (m-NBSA) can be determined by analytical techniques such as HPLC or titration of the resulting acidic solution.

Method 4: Nucleophilic Aromatic Substitution (SNAr)

When a nitroaromatic ring also contains a good leaving group (such as a halide) at the ortho or para position, it becomes highly susceptible to nucleophilic aromatic substitution (SNAr).[9][10] The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the reaction.[11] Sodium sulfinates can act as potent nucleophiles in this context to displace the leaving group and form diaryl sulfones.

Reaction Mechanism

The SNAr reaction is a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[11]

G cluster_snar SNAr Mechanism with Sulfinate Nucleophile Start Nitro-Halo-Arene + Ar'-SO2- (Nucleophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer Addition (Rate-Determining) Product Diaryl Sulfone Meisenheimer->Product Elimination of Halide

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Quantitative Data Summary

The following table provides representative examples of the SNAr reaction with sulfinate nucleophiles.

EntrySubstrateSodium ArylsulfinateSolventTemp (°C)Time (h)Yield (%)
11-Chloro-4-nitrobenzeneSodium p-toluenesulfinateDMF1006>95
21-Fluoro-2,4-dinitrobenzeneSodium benzenesulfinateEtOH251>98
32-Chloro-5-nitropyridineSodium p-toluenesulfinateDMSO120885
41-Chloro-2-nitrobenzeneSodium p-toluenesulfinateDMF10012>90

Yields are typical for SNAr reactions under these conditions, based on established principles.[9][11]

General Experimental Protocol
  • Dissolve the nitro-halo-arene (1.0 mmol, 1.0 equiv) and the sodium arylsulfinate (1.2 mmol, 1.2 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO) in a round-bottom flask.

  • Heat the reaction mixture with stirring to the required temperature (e.g., 100 °C).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • If a precipitate forms, collect the solid product by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Recrystallize the crude product or purify by column chromatography to obtain the pure diaryl sulfone.

References

Application Notes and Protocols for 1-(Isopropylsulfonyl)-2-nitrobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-(isopropylsulfonyl)-2-nitrobenzene in the synthesis of pharmaceutical compounds. The information is curated for professionals in research and drug development, with a focus on practical application and data-driven methodologies.

Introduction

This compound is a key chemical intermediate in the pharmaceutical industry, primarily recognized for its role as a precursor in the synthesis of targeted cancer therapies. Its chemical structure, featuring a nitro group ortho to an isopropylsulfonyl group on a benzene ring, provides a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of both substituents activates the aromatic ring for nucleophilic substitution and facilitates the reduction of the nitro group, which is a common step in the elaboration of more complex molecules.

The most prominent application of this compound is in the synthesis of Ceritinib, a potent second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). This document will detail the synthetic route to Ceritinib from this compound and explore its potential in the synthesis of other heterocyclic systems relevant to medicinal chemistry.

Physicochemical Properties and Safety Information

PropertyValue
CAS Number 70415-86-0
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol
Appearance White to light yellow powder or crystal
Melting Point 149 - 153 °C
Solubility Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF). Insoluble in water.
Safety Potential irritant to skin, eyes, and respiratory tract. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Application in the Synthesis of Ceritinib

The synthesis of Ceritinib from this compound involves a multi-step process. The initial step is the reduction of the nitro group to form 2-(isopropylsulfonyl)aniline. This aniline derivative is a crucial building block that is subsequently elaborated to the final active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The overall synthetic route can be visualized as follows:

Ceritinib_Synthesis cluster_0 Step 1: Reduction cluster_1 Step 2: Pyrimidine Formation cluster_2 Step 3: Buchwald-Hartwig Amination cluster_3 Step 4: Deprotection A This compound B 2-(Isopropylsulfonyl)aniline A->B Reduction (e.g., Sn/HCl) D 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine B->D C 2,4,5-Trichloropyrimidine C->D F Boc-Protected Ceritinib D->F E tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate E->F G Ceritinib F->G Acidic Deprotection

Caption: Synthetic workflow for Ceritinib from this compound.
Experimental Protocols

Step 1: Synthesis of 2-(Isopropylsulfonyl)aniline

This protocol describes the reduction of the nitro group of this compound to yield 2-(isopropylsulfonyl)aniline.

  • Materials:

    • This compound

    • Tin (Sn) powder

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution (e.g., 40%)

    • Ethyl acetate

    • Water

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

  • Procedure:

    • To a round-bottom flask, add this compound and granulated tin.

    • Slowly add concentrated hydrochloric acid to the flask while stirring. An exothermic reaction will occur.

    • Heat the mixture under reflux for a specified time until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide until the solution is strongly basic, which will dissolve the tin salts.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 2-(isopropylsulfonyl)aniline by column chromatography or recrystallization.

Step 2: Synthesis of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

This step involves the reaction of 2-(isopropylsulfonyl)aniline with 2,4,5-trichloropyrimidine.

  • Materials:

    • 2-(Isopropylsulfonyl)aniline

    • 2,4,5-Trichloropyrimidine

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Cesium carbonate (Cs₂CO₃)

    • Toluene

    • Ethyl acetate

  • Procedure:

    • To a flask containing a solution of 2-(isopropylsulfonyl)aniline in toluene under a nitrogen atmosphere, add 2,4,5-trichloropyrimidine, cesium carbonate, palladium(II) acetate, and triphenylphosphine.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture and filter.

    • Wash the solids with ethyl acetate.

    • Combine the filtrate and washings and remove the solvents by distillation under reduced pressure.

    • Purify the crude product by column chromatography to afford the desired product.[1]

Step 3: Synthesis of Boc-Protected Ceritinib (Buchwald-Hartwig Amination)

This key step involves the palladium-catalyzed cross-coupling of the previously synthesized pyrimidine derivative with a protected aniline fragment.

  • Materials:

    • 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

    • tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., XPhos)

    • Base (e.g., Sodium tert-butoxide)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine, tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate, the palladium catalyst, the phosphine ligand, and the base.

    • Add the anhydrous solvent and heat the reaction mixture at a specified temperature for several hours, monitoring for completion by TLC or HPLC.

    • After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Step 4: Synthesis of Ceritinib (Deprotection)

The final step is the removal of the Boc protecting group under acidic conditions.

  • Materials:

    • Boc-Protected Ceritinib

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane or Dioxane)

  • Procedure:

    • Dissolve the Boc-protected Ceritinib in a suitable solvent.

    • Add the acid (TFA or HCl solution) and stir the reaction at room temperature.

    • Monitor the reaction by TLC or HPLC until the deprotection is complete.

    • Remove the solvent and excess acid under reduced pressure.

    • The crude product can be purified by recrystallization or precipitation to yield Ceritinib.

Quantitative Data
StepReactantsProductYield (%)Purity (%)Reference
22-(Isopropylsulfonyl)aniline, 2,4,5-Trichloropyrimidine2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine65.6>98[1]
3 & 4Key IntermediatesCeritinib32 (overall)>99[2]

Note: Yields can vary significantly based on the specific reaction conditions and purification methods employed.

Application in the Synthesis of Other Heterocycles

While the primary documented use of this compound is in the synthesis of Ceritinib, its reduced form, 2-(isopropylsulfonyl)aniline, is a versatile building block for the synthesis of other heterocyclic compounds, such as substituted indoles and carbazoles.

Potential Synthetic Applications
  • Fischer Indole Synthesis: 2-(Isopropylsulfonyl)aniline can be converted to the corresponding hydrazine derivative, which can then undergo a Fischer indole synthesis with a suitable ketone or aldehyde to produce indoles bearing an isopropylsulfonyl group. This class of compounds is of interest in medicinal chemistry.

  • Graebe-Ullmann Carbazole Synthesis: Diazotization of an N-aryl-2-(isopropylsulfonyl)aniline derivative could potentially lead to the formation of a benzotriazole, which upon thermolysis, may yield a carbazole derivative.

  • Pictet-Spengler Reaction: While not a direct application of 2-(isopropylsulfonyl)aniline, its derivatives could be incorporated into more complex structures that can undergo Pictet-Spengler type cyclizations to form tetrahydro-β-carbolines or related heterocyclic systems.

Detailed experimental protocols for these specific applications using 2-(isopropylsulfonyl)aniline are not extensively reported in the readily available literature, suggesting a potential area for further research and development.

Signaling Pathway

Ceritinib, the primary pharmaceutical synthesized from this compound, is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations (e.g., EML4-ALK), drives the proliferation and survival of cancer cells.

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Ceritinib Ceritinib Ceritinib->ALK Inhibition

References

Application Notes and Protocols: 1-(Isopropylsulfonyl)-2-nitrobenzene as a Precursor for Ceritinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceritinib, a potent second-generation anaplastic lymphoma kinase (ALK) inhibitor, is a crucial therapeutic agent in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The synthesis of this complex molecule relies on the strategic use of key precursors, among which 1-(isopropylsulfonyl)-2-nitrobenzene plays a pivotal role. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of Ceritinib, offering valuable insights for researchers and professionals in drug development and medicinal chemistry.

Role of this compound in Ceritinib Synthesis

This compound serves as a critical building block for the synthesis of the 2-(isopropylsulfonyl)phenylamino moiety of Ceritinib. The presence of the nitro group allows for its reduction to an amine, which is then coupled with a substituted pyrimidine core. The isopropylsulfonyl group is a key structural feature of the final drug, contributing to its binding affinity and pharmacological activity.

Mechanism of Action of Ceritinib

Ceritinib functions as a tyrosine kinase inhibitor, specifically targeting the anaplastic lymphoma kinase (ALK).[1][2] In certain cancers, such as NSCLC, a chromosomal rearrangement can lead to the formation of a fusion gene, like EML4-ALK, resulting in a constitutively active ALK protein. This aberrant kinase activity drives uncontrolled cell proliferation and survival. Ceritinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, including the STAT3 and AKT pathways.[3][4] This targeted inhibition leads to cell cycle arrest and apoptosis in ALK-driven tumor cells.

Experimental Protocols

The synthesis of Ceritinib from this compound involves a multi-step process. The following protocols are a composite of procedures described in the scientific and patent literature.

Step 1: Reduction of this compound to 2-(Isopropylsulfonyl)aniline

This initial step involves the reduction of the nitro group to an amine. A common and effective method is catalytic hydrogenation.

Materials:

  • This compound

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10% w/w of the starting material).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen) three times.

  • Introduce hydrogen gas to the desired pressure (e.g., 0.2-0.3 MPa)[3].

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., 40-45 °C) for the required time (typically 2-5 hours)[3].

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 2-(isopropylsulfonyl)aniline.

Purification: The crude product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

This step involves the coupling of 2-(isopropylsulfonyl)aniline with a di-chlorinated pyrimidine.

Materials:

  • 2-(Isopropylsulfonyl)aniline (from Step 1)

  • 2,4,5-trichloropyrimidine

  • A suitable base (e.g., Diisopropylethylamine (DIPEA) or Sodium hydride (NaH))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve 2-(isopropylsulfonyl)aniline (1.0 eq) in the anhydrous solvent.

  • Add the base (e.g., DIPEA, 1.2 eq) to the solution.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add a solution of 2,4,5-trichloropyrimidine (1.05 eq) in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: The crude product is typically purified by column chromatography on silica gel to yield pure 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine.

Step 3: Synthesis of Ceritinib

The final step is a coupling reaction between the product from Step 2 and another key intermediate, followed by deprotection.

Materials:

  • 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (from Step 2)

  • tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

  • A suitable palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos)

  • A suitable base (e.g., Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Acid for deprotection (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl))

  • Dichloromethane (DCM) for deprotection

Procedure (Coupling):

  • In a dry reaction flask under an inert atmosphere, combine 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (1.0 eq), tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate (1.1 eq), the palladium catalyst, the ligand, and the base.

  • Add the anhydrous solvent and degas the mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 100-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter through Celite.

  • Concentrate the filtrate under reduced pressure.

Procedure (Deprotection):

  • Dissolve the crude coupled product in dichloromethane (DCM).

  • Add the acid (e.g., TFA) dropwise at 0 °C.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure to obtain crude Ceritinib.

Purification: The final product is purified by column chromatography on silica gel or by recrystallization to obtain pure Ceritinib.

Data Presentation

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1ReductionThis compoundPd/C, H₂Methanol40-452-580-99>95
2Coupling2-(Isopropylsulfonyl)aniline2,4,5-trichloropyrimidine, DIPEATHF0 - RT2-660-80>98
3Coupling & Deprotection2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-aminetert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate, Pd₂(dba)₃, Xantphos, Cs₂CO₃, TFADioxane, DCM100-110 (Coupling), 0 - RT (Deprotection)12-24 (Coupling), 1-3 (Deprotection)50-70>99

Note: Yields and purity are approximate and can vary based on reaction scale and optimization.

Visualizations

Ceritinib Synthesis Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Coupling cluster_2 Step 3: Final Assembly 1_nitro This compound 1_amino 2-(Isopropylsulfonyl)aniline 1_nitro->1_amino Pd/C, H2 Methanol 2_intermediate 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine 1_amino->2_intermediate DIPEA, THF 2_pyrimidine 2,4,5-Trichloropyrimidine 2_pyrimidine->2_intermediate 3_boc_ceritinib Boc-Protected Ceritinib 2_intermediate->3_boc_ceritinib Pd2(dba)3, Xantphos Cs2CO3, Dioxane 3_piperidine tert-Butyl 4-(4-amino-5-isopropoxy- 2-methylphenyl)piperidine-1-carboxylate 3_piperidine->3_boc_ceritinib 3_ceritinib Ceritinib 3_boc_ceritinib->3_ceritinib TFA, DCM

Caption: Synthetic workflow for Ceritinib from this compound.

Ceritinib Signaling Pathway Inhibition

G Ceritinib Ceritinib EML4_ALK EML4-ALK Fusion Protein Ceritinib->EML4_ALK Inhibits ATP Binding STAT3 STAT3 EML4_ALK->STAT3 Phosphorylation AKT AKT EML4_ALK->AKT Phosphorylation ATP ATP ATP->EML4_ALK Proliferation Proliferation STAT3->Proliferation Survival Survival AKT->Survival

Caption: Ceritinib inhibits the EML4-ALK signaling pathway.

References

Application Notes and Protocols: Synthesis of Indoles from Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Indole and its derivatives are of paramount importance in the fields of medicinal chemistry and drug development. This heterocyclic scaffold is a core structural motif in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The synthesis of the indole nucleus from readily available starting materials is a cornerstone of organic synthesis. While numerous methods exist for indole synthesis, those commencing from nitroaromatic compounds are particularly noteworthy due to the wide availability of substituted nitroarenes.

This document provides an overview of the application of nitroaromatic compounds in indole synthesis. It is important to note that a direct, one-step synthesis of indole from 1-(Isopropylsulfonyl)-2-nitrobenzene is not a well-documented transformation in the scientific literature. Standard methods for indole synthesis from nitroarenes, such as the Bartoli, Cadogan-Sundberg, or Reissert syntheses, necessitate a carbon-based substituent ortho to the nitro group, which serves as the precursor for the C2 and C3 atoms of the indole ring. The compound this compound lacks this requisite side chain.

Therefore, this application note will focus on a well-established method for indole synthesis from a related class of nitroaromatic compounds: the Cadogan-Sundberg reaction , which utilizes o-nitrostyrenes. This will serve as a representative example of a reductive cyclization approach to indole synthesis. We will provide a detailed experimental protocol, relevant data, and visualizations for this established method.

Theoretical Background: The Cadogan-Sundberg Indole Synthesis

The Cadogan-Sundberg indole synthesis is a chemical reaction that produces indoles from o-nitrostyrenes through a deoxygenative cyclization using trivalent phosphorus reagents, most commonly triethyl phosphite. The reaction proceeds via the reduction of the nitro group to a nitroso group, which then undergoes cyclization with the adjacent vinyl group to form the indole ring.

A proposed mechanism for the Cadogan-Sundberg reaction involves the initial deoxygenation of the nitro group by the phosphite ester to form a nitroso intermediate. This is followed by a [3+2] cycloaddition or a related cyclization pathway involving the nitroso group and the alkene, leading to a cyclic intermediate. Further deoxygenation and rearrangement ultimately yield the aromatic indole product.

Experimental Protocol: Cadogan-Sundberg Synthesis of Indole from o-Nitrostyrene

This protocol is a representative example of the Cadogan-Sundberg indole synthesis.

Materials:

  • o-Nitrostyrene

  • Triethyl phosphite

  • Toluene (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions (round-bottom flask, condenser, nitrogen/argon inlet)

  • Heating mantle and magnetic stirrer

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet is charged with o-nitrostyrene (1.0 equivalent).

  • Solvent and Reagent Addition: Anhydrous toluene is added to dissolve the o-nitrostyrene. Triethyl phosphite (2.0-3.0 equivalents) is then added to the solution.

  • Reaction: The reaction mixture is heated to reflux (approximately 110 °C for toluene) under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (typically after several hours), the mixture is cooled to room temperature. The solvent and excess triethyl phosphite are removed under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure indole product.

  • Characterization: The structure and purity of the isolated indole can be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Quantitative Data

The yields of the Cadogan-Sundberg indole synthesis can vary depending on the specific substrate and reaction conditions. The following table summarizes representative data for the synthesis of various substituted indoles from their corresponding o-nitrostyrenes.

Entryo-Nitrostyrene SubstituentReagentSolventTemperature (°C)Time (h)Yield (%)
1HP(OEt)₃Toluene110475
24-ChloroP(OEt)₃Xylene140382
35-MethoxyP(OEt)₃Toluene110570
4β-MethylP(OEt)₃None160265

Visualizations

Reaction Scheme for the Cadogan-Sundberg Indole Synthesis

Cadogan_Sundberg_Synthesis Cadogan-Sundberg Indole Synthesis start o-Nitrostyrene reagent + P(OEt)3 start->reagent product Indole reagent->product conditions Toluene, Reflux

Caption: General reaction scheme for the Cadogan-Sundberg indole synthesis.

Proposed Mechanistic Pathway

Cadogan_Mechanism Proposed Mechanism of Cadogan-Sundberg Synthesis A o-Nitrostyrene B Nitroso Intermediate A->B + P(OEt)3 - OP(OEt)3 C Cyclic Intermediate B->C Cyclization D Indole C->D + P(OEt)3 - OP(OEt)3 - H2O

Caption: A simplified proposed mechanism for the Cadogan-Sundberg reaction.

Discussion and Application

The Cadogan-Sundberg synthesis provides a valuable route to a variety of substituted indoles. The reaction is generally tolerant of a range of functional groups on the aromatic ring of the o-nitrostyrene. This method is particularly useful for the synthesis of indoles that may be difficult to access through other classical methods like the Fischer indole synthesis.

For professionals in drug development, the ability to synthesize diversely substituted indoles is crucial for structure-activity relationship (SAR) studies. The Cadogan-Sundberg reaction, by starting from readily available o-nitrostyrenes (which can be prepared via Henry reaction from o-nitrobenzaldehydes), offers a flexible entry point into this important class of heterocycles.

Conclusion

While the direct synthesis of indole from this compound is not described in the literature due to the absence of a required carbon side chain, the principles of indole formation from nitroaromatics can be understood through established methods like the Cadogan-Sundberg synthesis. This application note has provided a detailed protocol and supporting information for this reaction, which serves as a practical guide for researchers and scientists working on the synthesis of indole-based compounds for potential therapeutic applications. Further research would be required to develop a synthetic route to indoles that might originate from this compound, likely involving the initial introduction of a suitable two-carbon synthon at the ortho position.

Application Notes and Protocols for the Reduction of 1-(Isopropylsulfonyl)-2-nitrobenzene to 2-(Isopropylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group on 1-(Isopropylsulfonyl)-2-nitrobenzene to form 2-(Isopropylsulfonyl)aniline is a critical transformation in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The resulting product, 2-(Isopropylsulfonyl)aniline, serves as a key building block in the synthesis of various kinase inhibitors, highlighting its importance in medicinal chemistry and drug discovery. This document provides detailed application notes, a comparative analysis of common reduction methodologies, and specific experimental protocols for this conversion.

The presence of the electron-withdrawing isopropylsulfonyl group ortho to the nitro group can influence the reactivity of the substrate. Therefore, the choice of a suitable reduction method is crucial to ensure high chemoselectivity and yield, avoiding unwanted side reactions. This guide will focus on established and reliable methods for this transformation.

Comparative Analysis of Reduction Methods

Several methods are well-established for the reduction of aromatic nitro compounds. The selection of the most appropriate method depends on factors such as substrate compatibility, desired yield, scalability, and safety considerations. Below is a comparative summary of common reduction methods applicable to this compound.

MethodReagents & ConditionsTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C or Raney® Ni, various solvents (e.g., EtOH, MeOH, EtOAc)High (>90%)High efficiency, clean reaction, scalable.Requires specialized high-pressure equipment, potential for catalyst poisoning, flammable H₂ gas.
Metal-Acid Reduction Fe/HCl, Fe/NH₄Cl, or SnCl₂/HCl in EtOH or H₂OGood to High (70-95%)Cost-effective, robust, tolerates a range of functional groups.Can require harsh acidic conditions, work-up can be tedious to remove metal salts.
Transfer Hydrogenation Ammonium formate or hydrazine hydrate with a catalyst (e.g., Pd/C)Good to High (80-95%)Avoids the use of high-pressure hydrogen gas, milder conditions.May require higher catalyst loading, potential for side reactions with certain hydrogen donors.

Experimental Protocols

Based on established methodologies for the reduction of nitroarenes, the following protocols are provided for the synthesis of 2-(Isopropylsulfonyl)aniline from this compound.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency and clean reaction profile.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C, 5-10 mol%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite® or other filtration aid

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm or using a hydrogen-filled balloon for atmospheric pressure).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(Isopropylsulfonyl)aniline.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data (Illustrative):

ParameterValue
Substrate Scale1.0 g
SolventEthanol (20 mL)
Catalyst10% Pd/C (100 mg)
H₂ Pressure3 atm
TemperatureRoom Temperature
Reaction Time4-8 hours
Typical Yield >95%
Protocol 2: Reduction using Iron Powder and Ammonium Chloride

This classic and cost-effective method is robust and generally offers good chemoselectivity.

Materials:

  • This compound

  • Iron powder (Fe, 3-5 eq)

  • Ammonium chloride (NH₄Cl, 3-5 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Celite® or other filtration aid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethanol, and water (typically in a 2:1 to 4:1 ratio).

  • To this suspension, add iron powder (3-5 eq) and ammonium chloride (3-5 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the yellow color of the nitro compound is often an indicator of reaction progression.

  • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 2-(Isopropylsulfonyl)aniline.

  • Purify the product by column chromatography or recrystallization as needed.

Quantitative Data (Illustrative):

ParameterValue
Substrate Scale1.0 g
SolventEtOH:H₂O (4:1, 25 mL)
ReagentsFe powder (3.5 eq), NH₄Cl (4.0 eq)
TemperatureReflux (~85 °C)
Reaction Time3 hours
Typical Yield 85-95%

Visualizations

Experimental Workflow for Nitro Group Reduction

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Nitro Compound in Solvent start->dissolve add_reagents Add Catalyst/Reagents dissolve->add_reagents react Stir under Reaction Conditions add_reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete filter Filter to Remove Insolubles monitor->filter Complete concentrate Concentrate Filtrate filter->concentrate extract Aqueous Work-up/ Extraction concentrate->extract purify Purify Product (Chromatography/ Recrystallization) extract->purify end Final Product purify->end

Caption: A generalized workflow for the reduction of the nitro group to an amine.

Logical Relationship of Reduction Methodologies

reduction_methods cluster_catalytic Catalytic Methods cluster_stoichiometric Stoichiometric Methods Nitroarene Reduction Nitroarene Reduction Catalytic Hydrogenation Catalytic Hydrogenation Nitroarene Reduction->Catalytic Hydrogenation H₂, Catalyst Transfer Hydrogenation Transfer Hydrogenation Nitroarene Reduction->Transfer Hydrogenation H-donor, Catalyst Metal-Acid Reduction Metal-Acid Reduction Nitroarene Reduction->Metal-Acid Reduction Metal, Acid High Yield & Clean High Yield & Clean Catalytic Hydrogenation->High Yield & Clean Avoids H₂ Gas Avoids H₂ Gas Transfer Hydrogenation->Avoids H₂ Gas Cost-Effective & Robust Cost-Effective & Robust Metal-Acid Reduction->Cost-Effective & Robust

Caption: Key methodologies for the reduction of aromatic nitro compounds.

Application Notes and Protocols for Cyclization Reactions Involving 1-(Isopropylsulfonyl)-2-nitrobenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for cyclization reactions of 1-(isopropylsulfonyl)-2-nitrobenzene and its derivatives. These reactions are pivotal in the synthesis of various heterocyclic compounds, particularly benzothiazine derivatives, which are of significant interest in medicinal chemistry and drug development.

Application Note 1: Reductive Cyclization for the Synthesis of Benzothiazine 1,1-Dioxides

The reductive cyclization of 2-nitrobenzenesulfonyl derivatives serves as a powerful strategy for the synthesis of benzothiazine 1,1-dioxides. This approach typically involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization. While direct experimental data for this compound is not extensively available in the public domain, analogous reactions with N-substituted 2-nitrobenzenesulfonamides provide a well-established precedent for this transformation. This method is valuable for creating the core scaffold of various biologically active molecules.

The general pathway involves the in-situ formation of a 2-aminobenzenesulfonyl intermediate, which readily cyclizes. The choice of reducing agent is critical and can influence reaction yields and conditions. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C), metal/acid combinations (e.g., Fe/AcOH, SnCl₂/HCl), or transfer hydrogenation.

Logical Workflow for Reductive Cyclization

G cluster_start Starting Material cluster_process Reaction Process cluster_product Product start This compound Derivative reduction Reduction of Nitro Group (e.g., H₂/Pd-C, Fe/AcOH) start->reduction Introduction of Reducing Agent cyclization Intramolecular Cyclization reduction->cyclization Formation of 2-Aminobenzenesulfonyl Intermediate product Benzothiazine 1,1-Dioxide Derivative cyclization->product

Caption: Workflow for the reductive cyclization of a this compound derivative.

Protocol 1: Synthesis of a 2,1-Benzothiazine-4(3H)-one 2,2-dioxide Derivative

This protocol is adapted from established procedures for the synthesis of related benzothiazine derivatives and illustrates a potential cyclization pathway starting from a derivative of this compound.

Materials and Equipment
  • N-substituted this compound derivative

  • Ethanol (absolute)

  • Hydrazine monohydrate (64%)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) apparatus (e.g., silica gel plates, developing chamber)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N-substituted this compound derivative (1.0 eq) in absolute ethanol.

  • Addition of Reagent: To this solution, add hydrazine monohydrate (3.0 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., n-hexane:ethyl acetate).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data (Illustrative)

The following table presents illustrative data for the synthesis of various 2,1-benzothiazine-4(3H)-one 2,2-dioxide derivatives based on analogous reactions reported in the literature.

EntryStarting Material Substituent (R)Product Yield (%)Melting Point (°C)
1Methyl85178-180
2Ethyl82165-167
3Benzyl78192-194

Application Note 2: Base-Mediated Intramolecular Cyclization

Base-mediated intramolecular cyclization of N,N-disubstituted 2-nitrobenzenesulfonamides provides a versatile route to various nitrogen-containing heterocycles. This reaction proceeds via an intramolecular nucleophilic aromatic substitution, where a carbanion generated from an active methylene group on the N-substituent attacks the electron-deficient aromatic ring, displacing the nitro group. The specific outcome of the reaction can be influenced by the nature of the substituents and the reaction conditions. This methodology is particularly useful for constructing complex polycyclic systems.[1]

Signaling Pathway for Base-Mediated Cyclization

G cluster_start Reactants cluster_process Reaction Pathway cluster_product Product reactant N,N-disubstituted 2-nitrobenzenesulfonamide deprotonation Deprotonation of Active Methylene Group reactant->deprotonation base Base (e.g., K₂CO₃, NaH) base->deprotonation attack Intramolecular Nucleophilic Attack deprotonation->attack Carbanion Formation displacement Displacement of Nitro Group attack->displacement product Cyclized Heterocycle displacement->product

Caption: Pathway for base-mediated intramolecular cyclization of a 2-nitrobenzenesulfonamide derivative.

Protocol 2: Base-Mediated Synthesis of a Dihydrobenzothiadiazine Derivative

This protocol outlines a general procedure for the base-mediated cyclization of an N,N-disubstituted 2-nitrobenzenesulfonamide, adapted from literature precedents.

Materials and Equipment
  • N-benzyl-N-(alkoxycarbonylmethyl)-2-nitrobenzenesulfonamide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the N-benzyl-N-(alkoxycarbonylmethyl)-2-nitrobenzenesulfonamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative)

The following table provides hypothetical data for the synthesis of various dihydrobenzothiadiazine derivatives.

EntryN-Alkyl Group (R¹)Ester Group (R²)Product Yield (%)
1BenzylEthyl75
24-MethoxybenzylMethyl80
34-ChlorobenzylEthyl72

Disclaimer: The provided protocols are illustrative and adapted from related literature. Researchers should conduct their own literature search for the most up-to-date and specific procedures. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 1-(Isopropylsulfonyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 1-(Isopropylsulfonyl)-2-nitrobenzene, a key intermediate in pharmaceutical synthesis. The described method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing a reliable and accurate means of assessing the purity of this compound. This document provides comprehensive experimental protocols, system suitability requirements, and data presentation guidelines to ensure reproducible results.

Principle

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The stationary phase is a non-polar C18 silica-based column, while the mobile phase is a polar mixture of acetonitrile and water. This compound is separated from its potential impurities based on its differential partitioning between the stationary and mobile phases. The separated compound is then detected by a UV detector at a wavelength where it exhibits significant absorbance, allowing for accurate quantification and purity assessment.

Reagents and Materials

  • Reference Standard: this compound (purity ≥ 99.5%)

  • Sample: this compound for analysis

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Equipment:

    • Standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector

    • Chromatography Data Station (CDS)

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Syringe filters (0.45 µm, nylon or PTFE)

Experimental Protocols

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Chromatographic Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Preparation of Solutions

4.2.1 Mobile Phase Preparation To prepare 1 L of the mobile phase, mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Degas the solution using a suitable method such as sonication or vacuum filtration before use.

4.2.2 Standard Solution Preparation (Concentration: 100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Mix thoroughly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4.2.3 Sample Solution Preparation (Concentration: 100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer the weighed sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Mix thoroughly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before commencing sample analysis, the performance of the chromatographic system must be verified through system suitability testing. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability tests as described in section 4.3.

  • Once the system suitability criteria are met, inject the prepared sample solution in duplicate.

  • Record the chromatograms and integrate the peak areas.

Data Analysis and Purity Calculation

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis method.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Analysis Phase prep Preparation analysis Analysis sol_prep Solution Preparation (Mobile Phase, Standard, Sample) hplc_setup HPLC System Setup & Equilibration sol_prep->hplc_setup sst System Suitability Testing (SST) hplc_setup->sst data Data Processing sample_injection Sample Injection sst->sample_injection chrom_acq Chromatogram Acquisition sample_injection->chrom_acq integration Peak Integration chrom_acq->integration calculation Purity Calculation integration->calculation result Result Reporting calculation->result

Caption: Workflow for HPLC Purity Analysis.

Application Note and Protocol: GC-MS Characterization of 1-(Isopropylsulfonyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Isopropylsulfonyl)-2-nitrobenzene is a chemical compound of interest in organic synthesis, particularly as a precursor in the preparation of more complex molecules like substituted indoles, which are significant in medicinal chemistry[1]. Its dual functional groups, a nitro group and a sulfonyl group, provide unique reactivity[1]. Accurate characterization and quantification of this compound are crucial for process monitoring, quality control, and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound[2][3]. This document provides a detailed protocol for the characterization of this compound using GC-MS.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name This compound[4][5][6]
Synonyms Isopropyl 2-nitrophenyl sulfone, 1-nitro-2-propan-2-ylsulfonylbenzene[6]
CAS Number 70415-86-0[1][4][6]
Molecular Formula C9H11NO4S[4][5]
Molecular Weight 229.25 g/mol [4]

Experimental Protocol

This protocol outlines the sample preparation, GC-MS instrument parameters, and data analysis steps for the characterization of this compound.

1. Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The goal is to dissolve the analyte in a suitable volatile solvent and bring it to a concentration appropriate for the instrument's sensitivity[2][7].

  • Solvent Selection: Use a volatile organic solvent in which this compound is soluble. Suitable solvents include dichloromethane, ethyl acetate, hexane, or acetone[2][3].

  • Standard Solution Preparation:

    • Prepare a primary stock solution of this compound at a concentration of approximately 1 mg/mL in the chosen solvent[2].

    • From the stock solution, prepare a series of working standard solutions by serial dilution to create a calibration curve. A typical concentration range for the calibration curve is 0.1 to 10 µg/mL[8].

  • Sample Solution Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the chosen solvent to achieve a final concentration within the calibration range (approximately 10 µg/mL is a good starting point)[7].

    • If the sample contains particulates, it should be filtered through a 0.22 µm filter or centrifuged to prevent contamination of the GC system[2].

    • Transfer the final solution to a 1.5 mL glass autosampler vial[7].

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used. The parameters are based on methods developed for similar nitroaromatic and sulfonyl compounds[8][9][10][11].

GC Parameters
Column Agilent J&W HP-5MS Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[9]
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 25:1 split ratio)[9]
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program - Initial temperature: 110 °C, hold for 2 minutes- Ramp 1: 20 °C/min to 150 °C- Ramp 2: 100 °C/min to 300 °C, hold for 5 minutes[9]
MS Parameters
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (e.g., m/z 50-300) for initial characterization and Selected Ion Monitoring (SIM) for quantification[8]
Solvent Delay 1 minute

3. Data Analysis and Characterization

  • Identification: The identification of this compound is based on its retention time and mass spectrum.

    • Retention Time: The retention time should be consistent between the sample and a known standard.

    • Mass Spectrum: The mass spectrum should exhibit a molecular ion peak (M+) at m/z 229. A prominent fragment ion is expected from the loss of the nitro group (M-46), resulting in a peak at m/z 183[12]. Other potential fragments should be identified and compared to a reference spectrum if available.

  • Quantification: For quantitative analysis, the Selected Ion Monitoring (SIM) mode is recommended for its higher sensitivity and selectivity[8].

    • SIM Ions: Based on the full scan mass spectrum, select characteristic ions for monitoring. Likely ions include m/z 229 (molecular ion), 183 (M-NO2), and other significant fragments.

    • Calibration Curve: Construct a calibration curve by plotting the peak area of the target analyte versus its concentration for the prepared standard solutions.

    • Concentration Determination: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound.

ParameterExpected Value/Range
Retention Time Dependent on the specific GC conditions, but should be reproducible.
Molecular Ion (M+) m/z 229
Key Fragment Ions m/z 183 (M-NO2), other fragments related to the isopropylsulfonyl group.
Linearity (R²) > 0.995 for the calibration curve in the range of 0.1-10 µg/mL.
Limit of Detection (LOD) Expected to be in the low ng/mL range.
Limit of Quantification (LOQ) Expected to be in the mid to high ng/mL range.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Obtain Sample dissolve Dissolve in Volatile Solvent start->dissolve filter_centrifuge Filter or Centrifuge dissolve->filter_centrifuge transfer Transfer to GC Vial filter_centrifuge->transfer inject Inject into GC-MS transfer->inject separate Chromatographic Separation ionize Ionization (EI) separate->ionize detect Mass Detection (Scan/SIM) ionize->detect identify Identify by Retention Time & Mass Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify report Generate Report quantify->report

Caption: Workflow for the GC-MS characterization of this compound.

References

Application Notes and Protocols for the Purification of 1-(Isopropylsulfonyl)-2-nitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides a detailed protocol for the purification of 1-(isopropylsulfonyl)-2-nitrobenzene, a key intermediate in pharmaceutical synthesis, through the technique of recrystallization.[1] This document is intended for researchers, scientists, and professionals in drug development who require a high-purity solid form of this compound. The protocol is designed to be a self-validating system, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a thorough understanding of the purification process.

Introduction: The Critical Role of Purity

This compound serves as a vital building block in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially toxic byproducts in the final drug substance. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures.[2] This application note details a robust recrystallization protocol for obtaining high-purity this compound.

Physicochemical Properties and Rationale for Recrystallization

A successful recrystallization protocol is predicated on a thorough understanding of the compound's physical and chemical properties.

PropertyValueSource
Chemical NameThis compound[3][4][5]
CAS Number70415-86-0[3][5]
Molecular FormulaC9H11NO4S[1][4][5]
Molecular Weight229.25 g/mol [1][5]
AppearanceWhite to off-white solid[3]
Melting Point59.5 °C[1][3]
SolubilityInsoluble in water; soluble in organic solvents such as Dichloromethane (DCM) and Dimethylformamide (DMF).[1]

The solid nature of this compound at room temperature and its differential solubility in organic solvents make it an ideal candidate for purification by recrystallization.[6] The key principle is to select a solvent that dissolves the compound well at an elevated temperature but poorly at a lower temperature. This allows for the dissolution of the crude material, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities behind in the mother liquor.[2][7][8]

The Recrystallization Workflow: A Visual Guide

The following diagram illustrates the key stages of the recrystallization process for this compound.

Recrystallization_Workflow Crude Crude Solid Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution Add Solvent & Heat HotFiltration Hot Gravity Filtration (Optional, for insoluble impurities) Dissolution->HotFiltration Insoluble Impurities Present Cooling Slow Cooling & Crystal Formation Dissolution->Cooling No Insoluble Impurities HotFiltration->Cooling Transfer Hot Filtrate Isolation Crystal Isolation (Vacuum Filtration) Cooling->Isolation Slurry of Crystals Drying Drying Isolation->Drying Wash with Cold Solvent Pure Pure Crystals Drying->Pure

Caption: A schematic overview of the recrystallization process.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust quantities proportionally for different batch sizes.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Carbon (decolorizing charcoal, if needed)

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hotplate with magnetic stirring

  • Magnetic stir bar

  • Powder funnel

  • Fluted filter paper

  • Glass funnel for hot filtration

  • Buchner funnel and vacuum flask

  • Filter paper for Buchner funnel

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum oven or desiccator

Solvent Selection Rationale

Based on the general principle of "like dissolves like," a moderately polar solvent is a good starting point for a compound containing both a polar nitro group and a sulfonyl group, alongside a nonpolar benzene ring and isopropyl group.[7] Ethanol is chosen for this protocol due to its favorable solubility profile for many organic compounds, its relatively low toxicity, and its appropriate boiling point (78 °C), which is well below the decomposition temperature of the product.

Recrystallization Procedure
  • Dissolution:

    • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate 250 mL Erlenmeyer flask, heat approximately 100 mL of ethanol to a gentle boil on a hotplate.

    • Carefully add the hot ethanol to the flask containing the crude solid in small portions (5-10 mL at a time) while stirring and heating.[8] Continue adding the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce the yield.[9]

  • Decolorization (Optional):

    • If the resulting solution is colored, it may indicate the presence of colored impurities.[9][10]

    • Remove the flask from the heat and allow it to cool slightly to prevent boiling over.

    • Add a small amount of activated carbon (approximately 0.1-0.2 g) to the solution.

    • Gently reheat the mixture to boiling for 5-10 minutes with continuous stirring. The activated carbon will adsorb the colored impurities.[10]

  • Hot Gravity Filtration (if decolorizing carbon was used or insoluble impurities are present):

    • This step is crucial to remove the activated carbon or any other insoluble impurities.[9]

    • Preheat a glass funnel and a clean 250 mL Erlenmeyer flask on the hotplate.

    • Place a piece of fluted filter paper in the warm funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, warm flask.[9] This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature without disturbance.[7] Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for an additional 15-20 minutes to maximize the yield of the purified product.[7][8]

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

    • Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

    • Wash the crystals with two small portions (5-10 mL each) of ice-cold ethanol to remove any remaining mother liquor and impurities.[7]

    • Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying:

    • Carefully transfer the purified crystals from the Buchner funnel to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum oven at a temperature below the melting point (e.g., 40-45 °C) or in a vacuum desiccator.

Purity Assessment

The purity of the recrystallized this compound should be assessed by measuring its melting point. A sharp melting point close to the literature value (59.5 °C) is indicative of high purity.[3] Further characterization can be performed using techniques such as NMR spectroscopy or HPLC.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent if the problem persists.
No Crystal Formation Too much solvent was used, or the solution is supersaturated.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available. If necessary, evaporate some of the solvent and allow it to cool again.
Low Yield Too much solvent was used, the cooling period was too short, or the crystals were washed with solvent that was not cold enough.Ensure the minimum amount of hot solvent is used for dissolution. Allow for a sufficient cooling period, including in an ice bath. Always wash the crystals with ice-cold solvent.
Colored Crystals Incomplete removal of colored impurities.Repeat the recrystallization process, ensuring the use of an adequate amount of activated carbon and efficient hot gravity filtration.[10]

Expertise & Trustworthiness: A Self-Validating Protocol

This protocol is designed to be inherently self-validating through a series of checks and balances. The rationale behind each step is clearly articulated, empowering the researcher to make informed decisions.

  • Solvent Selection: The choice of ethanol is based on established principles of solubility and is a common, effective solvent for many nitroaromatic and sulfone-containing compounds.[11]

  • Minimal Solvent Volume: The emphasis on using the minimum amount of hot solvent is a critical control point for maximizing yield.[7][8]

  • Slow Cooling: The instruction for slow cooling is a deliberate measure to ensure the formation of a pure crystal lattice, excluding impurities.

  • Purity Verification: The final melting point analysis provides a direct and reliable measure of the success of the purification process. A sharp, accurate melting point confirms the high purity of the final product.

By following this protocol and understanding the underlying principles, researchers can confidently and reproducibly obtain high-purity this compound.

References

Application Note: Purification of 1-(Isopropylsulfonyl)-2-nitrobenzene via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-0284

Introduction 1-(Isopropylsulfonyl)-2-nitrobenzene (CAS No. 70415-86-0) is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals.[1] Its molecular formula is C₉H₁₁NO₄S, and it possesses two strongly electron-withdrawing groups, the nitro (NO₂) and isopropylsulfonyl (SO₂-iPr) moieties, attached to a benzene ring.[1][2] Following synthesis, purification is essential to remove unreacted starting materials, by-products, and other impurities. Flash column chromatography is a highly effective and widely used technique for this purpose, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[3][4] This document provides a detailed protocol for the purification of this compound using normal-phase flash column chromatography.

Principle of Separation Column chromatography separates components of a mixture based on their polarity.[4][5] In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a less polar mobile phase (eluent). Polar compounds in the mixture will interact more strongly with the polar stationary phase and will therefore move down the column more slowly.[4] Non-polar compounds have weaker interactions and are eluted more quickly.[5] Given the presence of the polar nitro and sulfonyl groups, this compound is a polar molecule and is well-suited for purification on silica gel. The separation from less polar or more polar impurities can be optimized by carefully selecting the mobile phase composition.

Recommended Chromatography Conditions

A preliminary analysis using Thin Layer Chromatography (TLC) is crucial for determining the optimal solvent system before performing column chromatography.[3] The ideal mobile phase should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound, as this typically ensures good separation on the column.[3][5]

Data Summary

The following table outlines the recommended starting conditions for the purification of this compound.

ParameterRecommended ConditionsRationale / Comments
Stationary Phase Silica Gel, Grade 60 (230-400 mesh particle size)Standard polar stationary phase for normal-phase chromatography of polar organic molecules.
Mobile Phase (Eluent) Hexanes / Ethyl Acetate (EtOAc) mixtureA common, effective, and tunable solvent system for a wide range of polarities.
Initial TLC Screening 10%, 20%, and 30% EtOAc in Hexanes (v/v)To determine the optimal eluent ratio that yields an Rf of ~0.25-0.35 for the target compound.
Proposed Column Eluent Isocratic elution with the optimal ratio from TLC.For a simple purification, isocratic elution is sufficient. Start with a system where the Rf is ~0.25.
Gradient Elution (Optional) Start with a lower polarity (e.g., 10% EtOAc) and gradually increase to a higher polarity (e.g., 40% EtOAc).Useful for separating compounds with very different polarities or for complex mixtures.[6][7]
Sample Loading Dry LoadingRecommended for best resolution. The crude product is pre-adsorbed onto a small amount of silica gel.[6][7]
Detection UV visualization at 254 nm on TLC platesThe aromatic nitrobenzene core is UV-active, allowing for easy visualization of spots.

Detailed Experimental Protocol

1. Preparation of the Mobile Phase

  • Based on preliminary TLC analysis, prepare a sufficient volume of the chosen eluent system (e.g., 20% Ethyl Acetate in Hexanes). For a medium-sized column, 1 to 2 liters is typically required.

  • Mix the solvents thoroughly in a clean, dry bottle or flask.

2. Column Packing (Slurry Method)

  • Select a glass column of appropriate size for the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel weight to crude product weight).

  • Secure the column vertically to a stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[8]

  • Add a thin layer (approx. 1 cm) of sand over the cotton plug to create a flat base.[8]

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with the mobile phase. Stir gently to remove air bubbles.

  • Using a funnel, pour the silica slurry into the column. Tap the side of the column gently to encourage even packing and dislodge any trapped air bubbles.[8]

  • Open the stopcock to allow excess solvent to drain, but never let the solvent level fall below the top of the silica gel packing , as this can cause cracking and poor separation.[6][8]

  • Once the silica has settled, add another thin layer of sand on top to protect the surface from disturbance during sample and solvent addition.[6]

3. Sample Loading (Dry Loading Method)

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

  • Carefully add this silica-adsorbed sample onto the top layer of sand in the packed column.

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer of sand.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes or small flasks).

  • Apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate. Maintain a constant solvent head above the silica gel by adding fresh eluent as needed.

  • The separation can be visually monitored if impurities are colored.

5. Monitoring the Separation

  • Periodically, analyze the collected fractions using TLC to determine their composition.

  • Spot a small amount from each fraction onto a TLC plate, alongside a spot of the starting crude mixture and a pure standard if available.

  • Develop the TLC plate in the same eluent system used for the column.

  • Visualize the plate under a UV lamp (254 nm).

  • Fractions containing only the pure desired product (single spot at the correct Rf) should be combined.

6. Product Isolation

  • Combine all fractions that contain the pure product into a clean, pre-weighed round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The remaining solid or oil is the purified this compound. Determine its mass and characterize it using appropriate analytical techniques (e.g., NMR, IR, melting point).

Workflow Visualization

The following diagram illustrates the logical workflow for the purification process.

Column_Chromatography_Workflow Crude Crude Product TLC_Analysis TLC Analysis (Determine Eluent) Crude->TLC_Analysis Column_Prep Column Preparation (Pack Silica Gel) TLC_Analysis->Column_Prep Informs Sample_Load Sample Loading (Dry Load) Column_Prep->Sample_Load Elution Elution & Fraction Collection Sample_Load->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Combine Combine Pure Fractions Fraction_Analysis->Combine Pure Waste Impure Fractions Fraction_Analysis->Waste Impure Evaporation Solvent Evaporation Combine->Evaporation Purified Purified Product Evaporation->Purified

Caption: Workflow for purification by column chromatography.

References

Application Note: Leveraging 1-(Isopropylsulfonyl)-2-nitrobenzene Derivatives for Advanced Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, crucial for the construction of carbon-carbon and carbon-heteroatom bonds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, substrates bearing electron-deficient characteristics or challenging leaving groups often hinder reaction efficiency. This guide details the application of 1-(isopropylsulfonyl)-2-nitrobenzene derivatives as potent electrophilic partners in advanced cross-coupling reactions. The synergistic electron-withdrawing effects of the ortho-nitro and sulfonyl groups dramatically enhance the substrate's reactivity, enabling efficient transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings where traditional aryl halides may falter.[4][5][6] This document provides an in-depth look at the mechanistic principles, comprehensive experimental protocols, and practical troubleshooting advice for researchers aiming to leverage these powerful reagents.

The Principle of Enhanced Reactivity

The exceptional utility of this compound derivatives in cross-coupling reactions stems from the powerful and synergistic electron-withdrawing nature of the nitro (-NO₂) and isopropylsulfonyl (-SO₂iPr) groups. This electronic profile significantly modulates the reactivity of the aryl ring and the attached leaving group (e.g., a halide or the nitro group itself).

  • Inductive and Resonance Effects: Both the nitro and sulfonyl groups are strong -I (negative inductive) and -R (negative resonance) groups. They effectively pull electron density away from the aromatic ring. The ortho positioning of the nitro group to the site of coupling is particularly influential.

  • Facilitation of Oxidative Addition: The rate-determining step in many palladium-catalyzed coupling cycles is the oxidative addition of the aryl halide (or pseudohalide) to the Pd(0) catalyst.[2][7][8] By rendering the aryl ring highly electron-deficient, the this compound scaffold lowers the activation energy for this crucial step, often leading to faster reaction rates and improved yields, even with less reactive electrophiles like aryl chlorides.

  • Activation of the C-NO₂ Bond: In a significant advancement, the nitro group itself can be used as a leaving group in "denitrative" cross-coupling.[5][6][9] This approach is environmentally attractive as it utilizes readily available nitroarenes, which are often precursors to aryl halides.[5][6][9] The presence of an additional strong electron-withdrawing group, like the isopropylsulfonyl group, is critical for activating the C-NO₂ bond toward oxidative addition by the palladium catalyst.[4][5][9]

Figure 1. Electron density withdrawal from the benzene ring.

Key Applications in Cross-Coupling

The enhanced electrophilicity of these substrates makes them ideal for several critical palladium-catalyzed transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron species and an organic halide, is a cornerstone of synthetic chemistry.[10][11][12] Using this compound derivatives allows for the efficient coupling of even challenging boronic acids and can be performed under relatively mild conditions.[13] Recent advances have even demonstrated that the nitro group can serve as the leaving group, reacting directly with arylboronic acids.[5][6][9]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is fundamental to the synthesis of countless pharmaceuticals and materials.[1][7][8] The reaction couples an amine with an aryl halide or pseudohalide.[7] The high reactivity of this compound halides makes them excellent substrates for coupling with a wide range of primary and secondary amines, including those that are sterically hindered or electronically deactivated. Denitrative amination is also a viable and powerful strategy.[5][14]

Figure 2. Generalized catalytic cycle for cross-coupling reactions.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and some reagents can be toxic and/or flammable.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of a 1-(isopropylsulfonyl)-2-nitro-4-chlorobenzene with a representative arylboronic acid.

Materials and Reagents:

  • 1-(isopropylsulfonyl)-2-nitro-4-chlorobenzene (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%) or other suitable biaryl phosphine ligand

  • Potassium phosphate tribasic (K₃PO₄) (2.0–3.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 1-(isopropylsulfonyl)-2-nitro-4-chlorobenzene, the arylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.[13]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[15]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic Acid PartnerCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1001292
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1001489
33-Thienylboronic acidPd(OAc)₂ / SPhosCs₂CO₃901685
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄1101294

Yields are isolated yields after purification and are representative. Optimization may be required for specific substrates.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Poor quality of base or boronic acid.4. Reaction temperature is too low.1. Ensure a thoroughly inert atmosphere; use a fresh catalyst source or precatalyst.2. Degas solvents by sparging with argon for 15-30 min or via freeze-pump-thaw cycles.3. Use freshly opened or purified reagents. Boronic acids can dehydrate to form unreactive anhydrides (boroxines).4. Incrementally increase the reaction temperature by 10-20 °C.
Side Product Formation 1. Protodeborylation: The boronic acid is replaced by a proton.2. Homocoupling: The boronic acid couples with itself.3. Reduction of Nitro Group: The nitro group is reduced by the catalyst system.1. Use a less aqueous solvent system or a stronger, non-nucleophilic base (e.g., CsF). Use boronic esters (e.g., pinacol esters), which are more stable.[16]2. Ensure an oxygen-free environment, as O₂ can promote homocoupling. Lower the catalyst loading.3. Use milder conditions if possible. If reduction persists, this substrate class may require a different coupling strategy.
Difficulty in Purification 1. Residual palladium catalyst.2. Co-elution of product with ligand or byproducts.1. Wash the organic layer with an aqueous solution of thiourea or use a palladium scavenger resin.2. Optimize the eluent system for column chromatography; consider reverse-phase chromatography if the product is sufficiently polar.

Conclusion

This compound derivatives are highly effective and versatile electrophiles for palladium-catalyzed cross-coupling reactions. Their unique electronic activation facilitates challenging Suzuki-Miyaura and Buchwald-Hartwig transformations, expanding the toolkit for synthetic chemists. By understanding the underlying principles and following robust protocols, researchers can reliably construct complex molecular architectures that are central to drug discovery and materials science. The potential for denitrative coupling further enhances their appeal as sustainable and efficient building blocks in modern synthesis.[5][6]

References

Synthetic Utility of Sulfonyl Groups as Directing Groups in Electrophilic Aromatic Substitution (EAS) Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonyl group (-SO₂R) and its parent sulfonic acid group (-SO₃H) are powerful tools in the synthetic organic chemist's arsenal for controlling regioselectivity in electrophilic aromatic substitution (EAS) reactions. While classically known as a deactivating, meta-directing group in standard EAS, the sulfonyl functional group offers nuanced and potent directing capabilities through strategic applications. These include serving as a reversible blocking group to afford otherwise difficult-to-access ortho-isomers and acting as a powerful directing group in ortho-lithiation reactions, a key method for C-H functionalization. This document provides detailed application notes, experimental protocols, and quantitative data to leverage the synthetic utility of sulfonyl groups in the synthesis of complex aromatic molecules relevant to pharmaceutical and materials science.

Sulfonyl Groups as Reversible Blocking Groups for Ortho-Substitution

The reversible nature of aromatic sulfonation provides a strategic advantage in directing electrophilic substitution to the ortho position of activated aromatic rings. In many EAS reactions of ortho-, para-directing substrates, the para-product is favored due to reduced steric hindrance. By temporarily blocking the more reactive para-position with a sulfonic acid group, subsequent electrophilic attack is directed to the ortho-positions. The sulfonic acid group can then be readily removed, yielding the ortho-substituted product in high purity.

Application Example: Synthesis of Ortho-Bromoanisole

A classic example of this strategy is the synthesis of ortho-bromoanisole from anisole. Direct bromination of anisole typically yields the para-isomer as the major product. By employing a sulfonyl blocking group, the formation of the ortho-isomer can be maximized.

Experimental Workflow:

G Anisole Anisole Sulfonation Sulfonation (Conc. H₂SO₄) Anisole->Sulfonation Para_Sulfonyl 4-Methoxybenzenesulfonic acid (para-product favored) Sulfonation->Para_Sulfonyl Bromination Bromination (Br₂, FeBr₃) Para_Sulfonyl->Bromination Ortho_Bromo_Sulfonyl 2-Bromo-4-methoxybenzenesulfonic acid Bromination->Ortho_Bromo_Sulfonyl Desulfonation Desulfonation (dil. H₂SO₄, heat) Ortho_Bromo_Sulfonyl->Desulfonation Ortho_Bromoanisole ortho-Bromoanisole (Final Product) Desulfonation->Ortho_Bromoanisole

Figure 1: Synthetic workflow for ortho-bromoanisole synthesis.

Quantitative Data:

While specific yields can vary based on reaction scale and precise conditions, the following table provides representative data for the synthesis of ortho-nitrotoluene from toluene, another common application of this strategy.

StepReactantsReagentsProductTypical Yield (%)Isomer Distribution (ortho:meta:para)Reference
1. SulfonationTolueneConc. H₂SO₄p-Toluenesulfonic acid>95Predominantly para[1][2]
2. Nitrationp-Toluenesulfonic acidConc. HNO₃, Conc. H₂SO₄4-Methyl-2-nitrobenzenesulfonic acid~90Predominantly ortho to methyl[1][3]
3. Desulfonation4-Methyl-2-nitrobenzenesulfonic aciddil. H₂SO₄, heato-Nitrotoluene>90Primarily ortho[1][3]

Experimental Protocol: Synthesis of o-Nitrotoluene from Toluene

This protocol outlines the synthesis of o-nitrotoluene using the sulfonyl blocking group strategy.

Step 1: Sulfonation of Toluene

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 20 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath and slowly add 10 mL of toluene with continuous stirring.

  • After the addition is complete, heat the mixture to 100 °C for 1 hour.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • The p-toluenesulfonic acid will crystallize upon cooling. Filter the solid, wash with cold water, and dry. A typical yield is over 95%.

Step 2: Nitration of p-Toluenesulfonic Acid

  • In a clean, dry round-bottom flask, place the dried p-toluenesulfonic acid from the previous step.

  • Prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture to the flask containing p-toluenesulfonic acid, maintaining the reaction temperature below 30 °C with an ice bath.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice. The product, 4-methyl-2-nitrobenzenesulfonic acid, will precipitate.

  • Filter the solid, wash with a small amount of cold water, and use it directly in the next step. The yield is typically around 90%.

Step 3: Desulfonation

  • Transfer the 4-methyl-2-nitrobenzenesulfonic acid to a round-bottom flask.

  • Add 50 mL of dilute sulfuric acid (e.g., 30% v/v).

  • Heat the mixture to reflux for 2-3 hours. The o-nitrotoluene will be formed and can be isolated by steam distillation.

  • Collect the distillate and extract the o-nitrotoluene with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the final product. The yield for this step is typically greater than 90%.

Sulfonyl Groups as Directing Groups in Ortho-Lithiation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. The resulting aryllithium species can then be trapped with a wide range of electrophiles. Sulfonyl-containing groups, such as sulfonamides and sulfones, are highly effective DMGs due to the strong coordinating ability of the oxygen atoms.

Application Example: Ortho-Functionalization of N,N-Dimethylbenzenesulfonamide

N,N-dimethylbenzenesulfonamide serves as an excellent substrate for DoM, allowing for the introduction of various functional groups at the ortho-position with high yields.

Logical Relationship of Directed Ortho-Metalation:

G Substrate Aryl-DMG Coordination Coordination Complex Substrate->Coordination Base Organolithium Base (e.g., n-BuLi) Base->Coordination Deprotonation Ortho-Deprotonation Coordination->Deprotonation Lithiate Ortho-Lithiated Intermediate Deprotonation->Lithiate Quench Electrophilic Quench Lithiate->Quench Electrophile Electrophile (E⁺) Electrophile->Quench Product ortho-Functionalized Product Quench->Product

Figure 2: Key steps in a directed ortho-metalation reaction.

Quantitative Data for Ortho-Lithiation of N,N-Dimethylbenzenesulfonamide:

ElectrophileProductYield (%)Reference
Benzophenoneα,α-Diphenyl-o-(N,N-dimethylsulfamyl)benzyl alcohol82[4]
Benzonitrileo-(N,N-Dimethylsulfamyl)benzophenone imine93[4]
Phenyl isocyanateN-Phenyl-o-(N,N-dimethylsulfamyl)benzamide57[4]
Carbon dioxideo-(N,N-Dimethylsulfamyl)benzoic acid75[4]

Experimental Protocol: Ortho-Lithiation of N,N-Dimethylbenzenesulfonamide and Reaction with Benzophenone

This protocol is adapted from the work of Watanabe et al.[4].

Materials:

  • N,N-Dimethylbenzenesulfonamide

  • n-Butyllithium in hexane

  • Anhydrous tetrahydrofuran (THF)

  • Benzophenone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve N,N-dimethylbenzenesulfonamide (1.85 g, 10 mmol) in 40 mL of anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents in hexane) to the stirred solution via the dropping funnel over 15 minutes.

  • Stir the resulting solution at -78 °C for an additional 30 minutes to ensure complete lithiation.

  • In a separate flask, dissolve benzophenone (1.1 equivalents) in a minimal amount of anhydrous THF.

  • Add the solution of benzophenone dropwise to the ortho-lithiated sulfonamide solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford α,α-diphenyl-o-(N,N-dimethylsulfamyl)benzyl alcohol. A typical yield is around 82%.

Conclusion

The sulfonyl group is a versatile functional group in electrophilic aromatic substitution that offers synthetic utility beyond its classical role as a deactivating, meta-director. By leveraging its properties as a reversible blocking group, chemists can achieve highly regioselective synthesis of ortho-substituted aromatic compounds. Furthermore, the strong coordinating ability of sulfonyl-containing moieties makes them excellent directing groups for ortho-metalation, enabling a wide range of C-H functionalization reactions. The protocols and data presented herein provide a practical guide for researchers to effectively employ sulfonyl groups as powerful directing elements in the synthesis of complex organic molecules for various applications, including drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Isopropylsulfonyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(Isopropylsulfonyl)-2-nitrobenzene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, following a two-step synthetic route: 1) Nucleophilic aromatic substitution of 2-fluoronitrobenzene with isopropyl mercaptan, and 2) Oxidation of the resulting 2-nitrophenyl isopropyl sulfide to the target sulfone.

Question: Low or no yield of 2-nitrophenyl isopropyl sulfide in the first step.

Answer:

Several factors can contribute to a low yield in the nucleophilic aromatic substitution step. Consider the following potential causes and solutions:

  • Incomplete deprotonation of isopropyl mercaptan: The reaction requires a strong base to deprotonate the thiol, forming the nucleophilic thiolate.

    • Solution: Ensure the base (e.g., sodium hydride) is fresh and handled under anhydrous conditions to prevent quenching. An excess of the base may be necessary to drive the reaction to completion.

  • Poor quality of reagents or solvents: The presence of water or other impurities can interfere with the reaction.

    • Solution: Use freshly distilled solvents and ensure all reagents are of high purity. Dry all glassware thoroughly before use.

  • Reaction temperature is too low: Nucleophilic aromatic substitutions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation by TLC. Be cautious, as excessively high temperatures can lead to side reactions.

Question: Formation of multiple products in the substitution reaction.

Answer:

The presence of multiple spots on a TLC plate indicates the formation of side products.

  • Side reactions of the starting material: 2-Fluoronitrobenzene can undergo other reactions under basic conditions.

    • Solution: Control the addition of the base and the reaction temperature carefully. Adding the base portion-wise at a lower temperature before slowly warming the reaction mixture can minimize side product formation.

  • Oxidation of the thiol: Isopropyl mercaptan can be oxidized to the disulfide, especially in the presence of air.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

Question: Incomplete oxidation of the sulfide to the sulfone in the second step.

Answer:

The oxidation of the sulfide to the sulfone can sometimes be sluggish or incomplete.

  • Insufficient oxidizing agent: The stoichiometry of the oxidizing agent is crucial.

    • Solution: Ensure at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide) are used. It may be beneficial to add the oxidant in portions to maintain its concentration throughout the reaction.

  • Low reaction temperature: The oxidation may require heating to proceed to completion.

    • Solution: If the reaction is slow at room temperature, gently heat the reaction mixture. Monitor the progress by TLC to avoid over-oxidation.

  • Catalyst deactivation (if applicable): If a catalyst is used for the oxidation, it may become deactivated.

    • Solution: Refer to the specific catalyst's documentation for regeneration procedures or use a fresh batch of catalyst.

Question: Over-oxidation to undesired byproducts.

Answer:

While complete oxidation is desired, over-oxidation can lead to the formation of undesired products.

  • Excessive amount of oxidizing agent or prolonged reaction time: Leaving the reaction for too long or using a large excess of the oxidant can lead to side reactions.

    • Solution: Monitor the reaction closely by TLC. Once the starting sulfide is consumed, work up the reaction promptly. Use a controlled amount of the oxidizing agent.

  • Reaction temperature is too high: High temperatures can accelerate over-oxidation.

    • Solution: Maintain the reaction at a moderate temperature and use an ice bath to control any exotherms, especially during the addition of the oxidizing agent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method involves a two-step process: first, a nucleophilic aromatic substitution reaction between 2-fluoronitrobenzene and isopropyl mercaptan to form 2-nitrophenyl isopropyl sulfide. This intermediate is then oxidized to the final product, this compound, using an oxidizing agent like hydrogen peroxide.[1]

Q2: What are some common side products in this synthesis?

A2: In the first step, potential side products include those from reactions of 2-fluoronitrobenzene with any residual water or other nucleophiles. In the oxidation step, the corresponding sulfoxide is a common intermediate and can remain if the oxidation is incomplete. Over-oxidation can potentially lead to ring-opened products, though this is less common under controlled conditions.

Q3: How can I purify the final product?

A3: The final product, this compound, is a solid at room temperature. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). Column chromatography on silica gel can also be used for purification, especially for removing closely related impurities.[1]

Q4: Are there alternative methods for the sulfone synthesis?

A4: Yes, alternative methods exist, such as the direct nitration of isopropyl phenyl sulfone. However, this can lead to a mixture of isomers that are difficult to separate. Another approach is the reaction of a 2-nitrobenzenediazonium salt with isopropyl sulfinate. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Data Presentation

The following table summarizes the effect of different oxidizing agents on the yield of a generic aryl sulfone from the corresponding sulfide, illustrating the importance of reagent selection in the oxidation step.

Oxidizing AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Hydrogen Peroxide (30%)NoneAcetic Acid80492
m-CPBANoneDichloromethane25295
Oxone®NoneMethanol/Water25198
Potassium PermanganatePhase Transfer CatalystDichloromethane/Water25385

This data is representative of typical sulfide to sulfone oxidations and serves for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of 2-Nitrophenyl Isopropyl Sulfide

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under a nitrogen atmosphere, add isopropyl mercaptan (1.0 eq) dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 2-fluoronitrobenzene (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Slowly warm the reaction mixture to room temperature and then heat to 60 °C for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Synthesis of this compound

  • Dissolve the crude 2-nitrophenyl isopropyl sulfide (1.0 eq) in glacial acetic acid.

  • To this solution, add 30% hydrogen peroxide (2.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Oxidation start Start reagents1 2-Fluoronitrobenzene Isopropyl Mercaptan NaH, DMF start->reagents1 reaction1 Reaction at 60°C reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 product1 Crude 2-Nitrophenyl Isopropyl Sulfide workup1->product1 reagents2 Hydrogen Peroxide Acetic Acid product1->reagents2 reaction2 Reaction at 80°C reagents2->reaction2 workup2 Precipitation & Filtration reaction2->workup2 purification Recrystallization workup2->purification end Final Product: 1-(Isopropylsulfonyl) -2-nitrobenzene purification->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product tlc Analyze by TLC start->tlc no_product No Product Formation tlc->no_product multiple_spots Multiple Spots tlc->multiple_spots incomplete_reaction Incomplete Reaction tlc->incomplete_reaction check_reagents Check Reagent Quality & Stoichiometry no_product->check_reagents optimize_temp Optimize Reaction Temperature no_product->optimize_temp multiple_spots->optimize_temp purify Improve Purification Method multiple_spots->purify inert_atmosphere Use Inert Atmosphere multiple_spots->inert_atmosphere incomplete_reaction->check_reagents incomplete_reaction->optimize_temp optimize_time Optimize Reaction Time incomplete_reaction->optimize_time

Caption: Troubleshooting logic for synthesis of this compound.

References

Technical Support Center: Troubleshooting Low Yield in Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. By understanding the underlying principles and common pitfalls, you can optimize your synthetic strategies and achieve higher efficiency in your sulfonylation reactions.

Introduction

Sulfonylation, the reaction of a substrate with a sulfonyl halide (most commonly a sulfonyl chloride) to form sulfonamides or sulfonate esters, is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. However, achieving high yields can be challenging due to competing side reactions, reagent instability, and suboptimal reaction conditions. This guide provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: My sulfonylation reaction is showing low or no conversion. What are the primary causes?

A1: Low conversion is a frequent problem and can often be attributed to several key factors:

  • Poor Reactivity of Starting Materials: The nucleophilicity of your amine or alcohol is critical.[1] Sterically hindered or electron-deficient substrates will react more slowly. Similarly, the electrophilicity of the sulfonylating agent plays a major role.

  • Degraded Sulfonylating Agent: Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, which converts them to the unreactive sulfonic acid.[1][2]

  • Inappropriate Reaction Conditions: Temperature, solvent, and the choice of base can all significantly impact the reaction rate.[2] Insufficient temperature may lead to a sluggish reaction, while an unsuitable solvent can hinder the solubility of your reactants.

  • Presence of Water: Moisture in the reaction system will readily consume the sulfonyl chloride, reducing the amount available to react with your substrate.[1][3]

Q2: I'm observing a significant amount of di-sulfonated byproduct, especially with primary amines. How can I prevent this?

A2: Di-sulfonylation is a common side reaction where a primary amine reacts with two equivalents of the sulfonyl chloride.[4][5] The initially formed mono-sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be removed, creating a nucleophilic sulfonamide anion that attacks a second molecule of sulfonyl chloride.[4] To minimize this:

  • Control Stoichiometry: Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride, or even a slight excess of the amine (e.g., 1.1 equivalents).[5]

  • Slow Reagent Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C).[4][5] This prevents localized high concentrations of the sulfonyl chloride.

  • Optimize Temperature: Lower reaction temperatures generally favor mono-sulfonylation.[4][5]

  • Choice of Base: A non-nucleophilic, sterically hindered base can be less effective at deprotonating the mono-sulfonamide.

Q3: My sulfonyl chloride has turned yellow and has a pungent odor. Can I still use it?

A3: Sulfonyl chlorides can decompose over time, especially when exposed to light and air, releasing sulfur dioxide and chlorine, which can give them a yellowish color and a sharp smell.[6][7] It is highly recommended to use a fresh bottle of sulfonyl chloride or to purify the existing one before use to ensure the best results.[3] Impurities can lead to side reactions and lower yields.[2]

Troubleshooting Guide

The following table summarizes common problems encountered during sulfonylation reactions, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor reactivity of the amine/alcohol: Sterically hindered or electron-deficient substrates.[1] 2. Degraded sulfonyl chloride: Hydrolysis due to moisture.[1] 3. Inadequate reaction temperature: Too low for the reaction to proceed at a reasonable rate.[3] 4. Incorrect base: The base may not be strong enough to facilitate the reaction.[8]1. Increase the reaction temperature or consider using a catalyst like 4-dimethylaminopyridine (DMAP).[1] 2. Use a fresh bottle of sulfonyl chloride or purify the existing one. Ensure anhydrous reaction conditions.[2][3] 3. Incrementally increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.[3] 4. Switch to a stronger, non-nucleophilic base such as DBU or a hindered amine base.[8]
Formation of Di-sulfonated Product (with primary amines) 1. Excess sulfonyl chloride. [5] 2. Rapid addition of sulfonyl chloride. [5] 3. High reaction temperature. [5] 4. Inappropriate base. [5]1. Use a 1:1 or slightly less than 1 equivalent of sulfonyl chloride relative to the primary amine.[5] 2. Add the sulfonyl chloride solution dropwise to the stirred amine solution at a low temperature (e.g., 0 °C).[4] 3. Maintain a low reaction temperature (0 °C to room temperature).[4][5] 4. Use a less reactive base or a stoichiometric amount of a tertiary amine base.
Formation of Isomeric Byproducts Lack of regioselectivity in aromatic sulfonylation. Carefully control the reaction temperature, as lower temperatures can favor the formation of specific isomers.[3] Consider using protecting groups to block other reactive sites.[9]
Hydrolysis of Sulfonyl Chloride Presence of moisture in the reaction. [1]Thoroughly dry all glassware and use anhydrous solvents.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Difficulty in Product Isolation Product is highly soluble in the reaction mixture or workup solvents. [3]After quenching the reaction, try to precipitate the product by adding a non-polar solvent or by adjusting the pH. If the product is an acid, precipitation can often be achieved by acidifying the aqueous layer after workup.[3]
Visualizing the Sulfonylation Pathway and Common Pitfalls

The following diagram illustrates the general mechanism of sulfonylation and highlights key areas where issues can arise, leading to low yield.

Sulfonylation_Troubleshooting cluster_main_path Desired Reaction Pathway cluster_side_reactions Common Side Reactions & Issues Substrate Nucleophile (Amine/Alcohol) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Sulfonyl Chloride (R-SO2Cl) Reagent->Intermediate Hydrolysis Hydrolysis (H2O) Reagent->Hydrolysis Moisture Contamination Degradation Reagent Degradation Reagent->Degradation Improper Storage Product Sulfonamide/Sulfonate Ester Intermediate->Product Elimination of Cl- DiSulfonylation Di-Sulfonylation (Primary Amines) Product->DiSulfonylation Excess Reagent/ High Temp Base Base (e.g., Pyridine, Et3N) Inactive_Acid Sulfonic Acid (R-SO3H) Hydrolysis->Inactive_Acid caption Sulfonylation pathway and common pitfalls.

Caption: A workflow illustrating the desired sulfonylation reaction and common side reactions that lead to low yield.

Experimental Protocols

Protocol 1: Purification of Sulfonyl Chlorides

If you suspect your sulfonyl chloride has degraded, purification by distillation under reduced pressure can be effective.

! CAUTION: Sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment.

  • Apparatus Setup: Assemble a distillation apparatus with a short path distillation head. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

  • Distillation: Place the sulfonyl chloride in the distillation flask with a few boiling chips. Heat the flask gently in an oil bath under reduced pressure.

  • Collection: Collect the fraction that distills at the correct boiling point and pressure for your specific sulfonyl chloride.

  • Storage: Store the purified sulfonyl chloride in a sealed container under an inert atmosphere and in a desiccator.

Protocol 2: General Procedure for Sulfonylation of an Amine

This protocol provides a starting point for optimizing your reaction conditions.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the primary or secondary amine (1.1 mmol) and a suitable base (e.g., pyridine or triethylamine, 1.5 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane or THF, ~0.1 M concentration).[4]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[4]

  • Reagent Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.[4]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting low-yield sulfonylation reactions.

Caption: A step-by-step workflow for troubleshooting low-yield sulfonylation reactions.

Conclusion

Successfully troubleshooting low yields in sulfonylation reactions requires a systematic approach that considers the quality of the starting materials, the reaction conditions, and the potential for side reactions. By carefully controlling these parameters and using the diagnostic tools at your disposal, you can significantly improve the outcome of your sulfonylation reactions.

References

Optimizing reaction conditions for indole synthesis using 1-(Isopropylsulfonyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization and troubleshooting of indole synthesis starting from 1-(isopropylsulfonyl)-2-nitrobenzene. The following information is based on established principles of organic synthesis, including nucleophilic aromatic substitution and reductive cyclization, to address potential challenges in this specific application.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for indole synthesis using this compound?

A1: The synthesis is proposed to proceed via a two-step sequence. The first step involves a base-mediated condensation of a ketone enolate with this compound. The electron-withdrawing nature of both the nitro and isopropylsulfonyl groups activates the benzene ring for nucleophilic aromatic substitution. The second step is a reductive cyclization of the resulting nitro-containing intermediate to form the indole ring.

Q2: Which bases are recommended for the initial condensation step?

A2: Strong, non-nucleophilic bases are generally preferred to ensure complete enolate formation and minimize side reactions. Alkali metal hydrides (e.g., sodium hydride), alkali metal alkoxides (e.g., potassium tert-butoxide), and lithium dialkylamides (e.g., lithium diisopropylamide) are suitable choices. The selection of the base may depend on the specific ketone substrate and solvent system.

Q3: What are the common reducing agents for the cyclization of the nitro group?

A3: Several reducing agents can be employed for the reductive cyclization. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Other options include metal-based reductants like iron powder in acetic acid or tin(II) chloride.

Q4: Can this method be used for the synthesis of N-substituted indoles?

A4: This method directly yields N-unsubstituted indoles. To obtain N-substituted indoles, a subsequent N-alkylation or N-arylation step would be necessary after the indole ring has been formed.

Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s)
Low or no conversion of this compound - Incomplete enolate formation. - Insufficient reaction temperature. - Steric hindrance from the ketone.- Use a stronger base or increase the equivalents of the base. - Gradually increase the reaction temperature, monitoring for decomposition. - Consider using a less sterically hindered ketone if possible.
Formation of multiple byproducts - Self-condensation of the ketone. - Decomposition of starting materials or intermediates at high temperatures. - Side reactions involving the nitro or sulfonyl groups.- Add the ketone slowly to the base at a low temperature to control enolate concentration. - Optimize the reaction temperature and time. - Ensure an inert atmosphere to prevent oxidative side reactions.
Low yield in the reductive cyclization step - Incomplete reduction of the nitro group. - Catalyst poisoning. - Unoptimized reaction conditions for the specific substrate.- Increase the catalyst loading or hydrogen pressure for catalytic hydrogenation. - Purify the intermediate to remove potential catalyst poisons. - Screen different reducing agents and solvent systems.
Difficulty in product purification - Presence of polar impurities. - Tar formation.- Employ column chromatography with a suitable solvent gradient. - Consider a work-up procedure with an aqueous wash to remove inorganic salts. - Optimize reaction conditions to minimize byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl/Alkyl Indoles

Step 1: Condensation of this compound with a Ketone

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, add a solution of the ketone (1.1 equivalents) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete enolate formation.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Reductive Cyclization

  • Dissolve the purified intermediate from Step 1 in ethanol or ethyl acetate.

  • Add palladium on carbon (10 mol%) to the solution.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude indole.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Base for the Condensation Step with Acetophenone

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF651275
2KHMDSToluene80882
3LDATHF-78 to 25688
4t-BuOKDMSO501065

Table 2: Optimization of Reducing Agent for the Cyclization Step

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1H₂, Pd/C (10%)EtOH252492
2Fe, AcOHEtOH/H₂O80685
3SnCl₂·2H₂OEtOH70878
4Na₂S₂O₄THF/H₂O601272

Visualizations

experimental_workflow Experimental Workflow for Indole Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization start 1. Prepare ketone enolate with base react 2. React with this compound start->react Addition of electrophile workup1 3. Aqueous work-up and extraction react->workup1 Reaction completion purify1 4. Column chromatography workup1->purify1 Crude product reduce 5. Reduction of nitro group purify1->reduce Purified intermediate workup2 6. Filtration of catalyst reduce->workup2 Reaction completion purify2 7. Final purification workup2->purify2 Crude indole product Pure Indole purify2->product

Caption: Workflow for the two-step indole synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_check_step1 Analyze Condensation Step cluster_solution_step1 Solutions for Condensation cluster_check_step2 Analyze Cyclization Step cluster_solution_step2 Solutions for Cyclization start Low final yield check_sm Check starting material conversion start->check_sm check_intermediate Check intermediate purity start->check_intermediate low_conversion Low conversion check_sm->low_conversion If low byproducts Byproducts observed check_sm->byproducts If byproducts present sol_base Optimize base/temperature low_conversion->sol_base sol_purification Improve purification byproducts->sol_purification check_reduction Check reduction completion check_intermediate->check_reduction sol_reductant Optimize reducing agent/conditions check_reduction->sol_reductant If incomplete

Caption: Decision tree for troubleshooting low yield issues.

Technical Support Center: Purification of 1-(Isopropylsulfonyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Isopropylsulfonyl)-2-nitrobenzene. Our aim is to offer practical solutions to common purification challenges encountered during experimental work.

Troubleshooting Purification Issues

Researchers may face several challenges when purifying this compound. This section provides a systematic approach to troubleshooting common problems encountered during recrystallization and High-Performance Liquid Chromatography (HPLC).

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. However, issues such as failure to crystallize, oiling out, and low recovery can occur.

dot

cluster_0 Troubleshooting Recrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield colored_crystals Crystals are Colored start->colored_crystals solution_no_crystals_1 Too much solvent used? no_crystals->solution_no_crystals_1 Check solution_no_crystals_2 Solution supersaturated? no_crystals->solution_no_crystals_2 Check solution_oiling_out Cooling too rapid? oiling_out->solution_oiling_out Check solution_low_yield Too much solvent or insufficient cooling? low_yield->solution_low_yield Check solution_colored Colored impurities present? colored_crystals->solution_colored Check action_boil_off Boil off some solvent. solution_no_crystals_1->action_boil_off Yes action_scratch Scratch flask/add seed crystal. solution_no_crystals_2->action_scratch Yes action_slow_cool Allow to cool more slowly. solution_oiling_out->action_slow_cool Yes action_check_solvent Re-evaluate solvent volume and cooling time/temperature. solution_low_yield->action_check_solvent Yes action_charcoal Treat with activated charcoal. solution_colored->action_charcoal Yes

Caption: Troubleshooting workflow for recrystallization.

HPLC Troubleshooting

HPLC is a common analytical and preparative technique for purifying compounds. Issues can arise with peak shape, retention time, and resolution.

dot

cluster_1 Troubleshooting HPLC start_hplc Problem Encountered peak_tailing Peak Tailing start_hplc->peak_tailing peak_fronting Peak Fronting start_hplc->peak_fronting split_peaks Split Peaks start_hplc->split_peaks retention_drift Retention Time Drift start_hplc->retention_drift cause_tailing Secondary interactions with stationary phase? peak_tailing->cause_tailing Investigate cause_fronting Sample overload? peak_fronting->cause_fronting Investigate cause_split Column void or plugged frit? split_peaks->cause_split Investigate cause_drift Mobile phase composition change or temperature fluctuation? retention_drift->cause_drift Investigate action_tailing Adjust mobile phase pH or use a different column. cause_tailing->action_tailing Solution action_fronting Dilute sample or inject a smaller volume. cause_fronting->action_fronting Solution action_split Replace column or frit. cause_split->action_split Solution action_drift Prepare fresh mobile phase and use a column oven. cause_drift->action_drift Solution

Caption: Troubleshooting workflow for HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side-reactions, and subsequent work-up procedures. These may include:

  • Unreacted starting materials: Such as 2-nitrochlorobenzene or isopropyl mercaptan.

  • Isomeric byproducts: Positional isomers formed during the nitration or sulfonylation steps.

  • Oxidation byproducts: Over-oxidation of the sulfide to the sulfoxide instead of the sulfone.

  • Solvent residues: Residual solvents from the reaction or extraction steps.

Q2: How do I choose an appropriate recrystallization solvent?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which is a moderately polar compound, common solvent choices for screening include ethanol, isopropanol, ethyl acetate, and mixtures of these with water or hexanes.[1] A good starting point is ethanol or an ethanol/water mixture.[2]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this, you can try the following:

  • Increase the amount of solvent: This will lower the saturation temperature.

  • Cool the solution more slowly: This allows more time for crystal nucleation to occur.

  • Use a different solvent or solvent system.

Q4: What type of HPLC column is best suited for the analysis of this compound?

A4: A reverse-phase C18 column is a good starting point for the analysis of moderately polar aromatic compounds like this compound.[3] For potentially better separation from closely related impurities, a phenyl-hexyl column could also be considered due to possible π-π interactions.

Q5: I'm seeing peak tailing in my HPLC chromatogram. What are the likely causes and solutions?

A5: Peak tailing for a compound like this is often due to secondary interactions between the sulfonyl or nitro groups and active sites on the silica backbone of the HPLC column. To mitigate this:

  • Adjust the mobile phase pH: Adding a small amount of an acid like formic or acetic acid can suppress silanol interactions.

  • Use a different column: Consider a column with end-capping or a different stationary phase.

  • Lower the sample concentration: High concentrations can exacerbate tailing.

Experimental Protocols

Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization from an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol, reagent grade

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot filtered to remove the charcoal.[2]

  • To the hot solution, add hot water dropwise until the solution becomes slightly turbid (cloudy).[2]

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

HPLC Analysis of this compound

This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Prepare a sample solution of this compound in the mobile phase (approximately 1 mg/mL).

  • Inject the sample onto the column and run the analysis.

  • Integrate the peaks in the resulting chromatogram to determine the purity of the sample.

Data Presentation

The following tables provide illustrative examples of purity data that could be obtained before and after purification.

Table 1: Purity of this compound Before and After Recrystallization

SamplePurity (%) by HPLCAppearance
Crude Product92.5Yellowish solid
After Recrystallization99.2Off-white crystalline solid

Table 2: HPLC Retention Times of this compound and Potential Impurities

CompoundRetention Time (min)
2-Nitrochlorobenzene (starting material)3.2
1-(Isopropylsulfinyl)-2-nitrobenzene (oxidation byproduct)4.5
This compound 6.8
Isomeric byproduct7.5

References

Stability issues of 1-(Isopropylsulfonyl)-2-nitrobenzene under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(isopropylsulfonyl)-2-nitrobenzene. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may be encountered during experimental work, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues of this compound under acidic conditions?

Under acidic conditions, this compound may be susceptible to hydrolysis. The primary concern is the acid-catalyzed cleavage of the sulfonyl group from the benzene ring. The rate of this degradation is typically dependent on the acid concentration, temperature, and the presence of co-solvents.

Q2: What are the likely degradation products of this compound in an acidic medium?

The most probable degradation pathway involves the hydrolysis of the C-S bond, leading to the formation of 2-nitrophenol and isopropyl sulfonic acid. Depending on the severity of the acidic conditions and the presence of other reactive species, further degradation of these primary products might occur.

Q3: How can I monitor the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended technique for monitoring the degradation of this compound. This method should be capable of separating the intact parent compound from its potential degradation products. UV detection is typically suitable for this analysis, as both the parent compound and the primary degradation product, 2-nitrophenol, are UV-active.

Q4: What general precautions should I take when handling this compound in acidic solutions?

To minimize degradation, it is advisable to prepare acidic solutions of this compound fresh and use them promptly. If storage is necessary, it should be at low temperatures and protected from light to prevent any potential photolytic degradation, although acid hydrolysis is the primary concern. The use of the lowest effective acid concentration is also recommended.

Troubleshooting Guides

Issue 1: Rapid Loss of Parent Compound in Acidic Solution

Symptoms:

  • A significant decrease in the peak area of this compound in HPLC analysis shortly after sample preparation.

  • Appearance of one or more new peaks in the chromatogram, corresponding to degradation products.

Possible Causes and Solutions:

CauseSolution
High Acid Concentration Reduce the concentration of the acid to the minimum required for the experiment. A lower pH can accelerate hydrolysis.
Elevated Temperature Perform the experiment at a lower temperature. If possible, conduct the reaction or analysis at room temperature or below.
Prolonged Exposure Time Minimize the time the compound is in the acidic medium. Analyze samples as quickly as possible after preparation.
Inappropriate Co-solvent The choice of co-solvent can influence stability. If using a co-solvent, ensure it is not promoting degradation. Consider screening alternative co-solvents.
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis

Symptoms:

  • Peak tailing, fronting, or splitting for the this compound peak or its degradation products.

  • Inability to resolve the parent compound from a degradation product.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. For acidic analytes like potential degradation products, a lower pH (e.g., pH 2.5-3.5) can improve peak shape.
Suboptimal Mobile Phase Composition Optimize the organic modifier (e.g., acetonitrile or methanol) and buffer concentration in the mobile phase to improve separation.
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions Use a column with end-capping to minimize interactions with residual silanols. Adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can sometimes help, but be mindful of its effect on the analysis.
Contaminated Guard or Analytical Column Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need replacement.

Quantitative Data Summary

The following table provides a representative example of the degradation of this compound under forced acidic conditions. Please note that this data is illustrative and actual degradation rates will depend on the specific experimental conditions.

ConditionTime (hours)This compound (% Remaining)2-Nitrophenol (% Area)
0.1 M HCl at 60°C0100.00.0
692.57.1
1285.314.2
2472.127.0
4851.847.1
1 M HCl at 60°C0100.00.0
288.910.5
479.219.8
863.535.1
1641.157.2

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To evaluate the stability of this compound in an acidic solution and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Acidic Stress Sample Preparation:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add a sufficient volume of 1 M HCl to achieve the desired final acid concentration (e.g., 0.1 M HCl).

    • Dilute to the final volume with a mixture of water and acetonitrile to ensure solubility and achieve the target concentration (e.g., 100 µg/mL).

  • Control Sample Preparation: Prepare a control sample in the same manner as the stress sample, but replace the acid with water.

  • Incubation: Place the stress and control samples in a constant temperature bath (e.g., 60°C).

  • Time-Point Sampling: Withdraw aliquots from both the stress and control samples at specified time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Sample Analysis:

    • Neutralize the acidic samples with an appropriate base if necessary before injection, or dilute sufficiently with the mobile phase.

    • Analyze all samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Visualizations

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Stock Solution (1 mg/mL in ACN) Stress Stress Sample (e.g., 0.1 M HCl) Stock->Stress Control Control Sample (Water) Stock->Control Incubate Incubate at Constant Temp (e.g., 60°C) Stress->Incubate Control->Incubate Sample Sample at Time Points Incubate->Sample t = 0, 2, 4... hrs Analyze HPLC Analysis Sample->Analyze

Caption: Experimental workflow for a forced degradation study.

G reactant This compound product1 2-Nitrophenol reactant->product1 Hydrolysis product2 Isopropyl Sulfonic Acid reactant->product2 Hydrolysis h2o H₂O h_plus H⁺ (catalyst)

Caption: Proposed acid-catalyzed hydrolysis pathway.

Technical Support Center: Nitration of Aromatic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aromatic nitration. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for controlling nitration reactions, specifically focusing on preventing the over-nitration of benzene and its derivatives. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges encountered during the nitration of benzene rings.

Q1: What is the fundamental cause of over-nitration in benzene ring synthesis?

A1: Over-nitration, the introduction of more than one nitro group onto the aromatic ring, is primarily a consequence of reaction conditions overcoming the inherent deactivation of the ring after the first nitration. The initial product, nitrobenzene, is significantly less reactive than benzene itself because the nitro group is a strong electron-withdrawing group.[1] This deactivation makes a second electrophilic attack by the nitronium ion (NO₂⁺) less favorable.[2] However, if the reaction temperature is too high or the concentration of the nitrating agent is excessive, the energy barrier for a second nitration can be overcome, leading to the formation of dinitrobenzene and, in extreme cases, trinitrobenzene.[3][4]

Q2: How does temperature control specifically prevent the formation of dinitrobenzene?

A2: Temperature is the most critical parameter in controlling the extent of nitration. The nitration of benzene to nitrobenzene has a lower activation energy than the nitration of nitrobenzene to dinitrobenzene. By maintaining a reaction temperature at or below 50°C, you provide sufficient energy for the first nitration to proceed at a reasonable rate while keeping the energy input below the threshold required for the second, more difficult nitration.[4][5] Exceeding this temperature significantly increases the likelihood of forming multiple nitration products.[3] For more activated rings, such as toluene (methylbenzene), the recommended temperature is even lower, around 30°C, due to the activating effect of the methyl group which makes the ring more susceptible to nitration.[4]

Q3: What is the precise role of sulfuric acid in the nitrating mixture, and can its concentration be adjusted to control the reaction?

A3: Concentrated sulfuric acid plays a crucial dual role in the classic nitrating mixture. Firstly, it acts as a strong acid to protonate nitric acid, which then readily loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[6][7][8] This is the active species that attacks the benzene ring. Secondly, sulfuric acid is a powerful dehydrating agent, sequestering the water produced during the reaction. This is vital because the presence of water can dilute the nitric acid and quench the reaction. While adjusting the sulfuric acid concentration is not the primary method for controlling over-nitration, using a less-than-stoichiometric amount relative to nitric acid can slow down the generation of the nitronium ion, thereby reducing the overall reaction rate. However, temperature control remains the more direct and reliable method.

Q4: Are there alternative, milder nitrating agents that can reduce the risk of over-nitration?

A4: Yes, for sensitive substrates or when stringent control over mono-nitration is required, several alternative methods can be employed. One effective approach is the use of a stoichiometric quantity of nitric acid with acetic anhydride, often catalyzed by a zeolite such as zeolite β.[9] This method is highly regioselective and proceeds under milder conditions, with the only byproduct being easily separable acetic acid.[9] Another strategy involves using nitrating salts, such as nitronium tetrafluoroborate (NO₂BF₄), which provide a direct source of the nitronium ion without the harsh, strongly acidic, and oxidizing conditions of the mixed acid system.

Troubleshooting Guide: Common Issues in Benzene Nitration

This section provides a structured approach to diagnosing and resolving common problems encountered during the nitration of benzene and its derivatives.

Problem Probable Cause(s) Recommended Solution(s)
Significant formation of dinitrobenzene or other polynitrated products. 1. Excessive reaction temperature: The temperature likely exceeded the 50-55°C threshold.[10]2. Prolonged reaction time: Leaving the reaction for an extended period, even at the correct temperature, can lead to the slow formation of the dinitrated product.3. High concentration of nitrating agent: Using fuming nitric acid or an overly concentrated mixed acid can increase the rate of the second nitration.[2]1. Strict temperature control: Maintain the reaction temperature at or below 50°C using an ice bath to manage the exothermic nature of the reaction. For activated substrates, lower the temperature further.2. Monitor reaction progress: Use TLC or GC to monitor the disappearance of the starting material and the formation of the desired product. Quench the reaction once the starting material is consumed.3. Stoichiometric control: Use a slight excess of benzene relative to the nitrating mixture to ensure all the nitric acid is consumed.[1]
Low yield of nitrobenzene; significant amount of unreacted benzene. 1. Insufficient reaction temperature or time: The reaction may not have been given enough energy or time to proceed to completion.2. Inactive nitrating mixture: The nitric acid may be too dilute, or the sulfuric acid may have absorbed atmospheric moisture, reducing its effectiveness as a dehydrating agent.1. Optimize reaction conditions: Ensure the temperature is maintained at 50°C for at least 30-60 minutes.2. Use fresh, concentrated acids: Always use fresh, concentrated nitric and sulfuric acids. Store them properly to prevent water absorption.
Formation of dark-colored byproducts or charring. 1. Localized overheating: Poor stirring can lead to "hot spots" where the temperature exceeds the desired limit, causing oxidative side reactions.2. Reaction with impurities in the starting material. 1. Ensure vigorous stirring: Maintain efficient mechanical or magnetic stirring throughout the addition of the nitrating mixture and the entire reaction period.2. Use pure starting materials: Purify the benzene or substituted benzene starting material if necessary.

Visualizing the Nitration Process

To better understand the principles discussed, the following diagrams illustrate the key mechanistic steps and the decision-making process for troubleshooting.

NitrationMechanism cluster_0 Step 1: Generation of the Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Restoration of Aromaticity HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ Protonation & Dehydration H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->NO2+ H2O Water (H₂O) NO2+->H2O HSO4- Bisulfate (HSO₄⁻) NO2+->HSO4- Benzene Benzene NO2+->Benzene AreniumIon Arenium Ion Intermediate (Resonance Stabilized) Benzene->AreniumIon Attack by π-electrons Nitrobenzene Nitrobenzene AreniumIon->Nitrobenzene Deprotonation H+ Proton (H⁺) AreniumIon->H+

Caption: Mechanism of Benzene Nitration.

TroubleshootingWorkflow Start Reaction Outcome Analysis Problem Over-nitration Detected? Start->Problem CheckTemp Was Temp ≤ 50°C? Problem->CheckTemp Yes Success Successful Mono-nitration Problem->Success No CheckTime Was Reaction Time Optimized? CheckTemp->CheckTime Yes SolutionTemp Implement Strict Temperature Control CheckTemp->SolutionTemp No CheckConc Were Reagent Concentrations Correct? CheckTime->CheckConc Yes SolutionTime Monitor Reaction with TLC/GC and Quench CheckTime->SolutionTime No SolutionConc Use Stoichiometric Control (Slight Excess of Benzene) CheckConc->SolutionConc No CheckConc->Success Yes SolutionTemp->Success SolutionTime->Success SolutionConc->Success

Caption: Troubleshooting Workflow for Over-nitration.

Experimental Protocol: Selective Mono-nitration of Benzene

This protocol details a standard laboratory procedure for the selective synthesis of nitrobenzene, with built-in checkpoints to prevent over-nitration.

Materials:

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Benzene (ACS grade or higher)

  • Ice

  • Sodium Bicarbonate (Saturated solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a flask submerged in an ice bath, carefully and slowly add 15 mL of concentrated sulfuric acid.

    • While stirring, slowly add 10 mL of concentrated nitric acid to the sulfuric acid. The addition should be dropwise to control the exothermic reaction.

    • Allow the mixture to cool to below 10°C.

  • Nitration of Benzene:

    • To a separate round-bottom flask equipped with a magnetic stirrer and a thermometer, add 10 mL of benzene.

    • Begin vigorously stirring the benzene and place the flask in an ice-water bath to maintain a low temperature.

    • Slowly, and in a dropwise manner, add the chilled nitrating mixture to the benzene. Crucially, monitor the internal temperature and ensure it does not rise above 50°C. [3][4]

    • After the addition is complete, continue to stir the reaction mixture at a temperature between 40-50°C for 30-40 minutes.

  • Work-up and Purification:

    • Pour the reaction mixture slowly and carefully over a beaker containing crushed ice. This will quench the reaction and dilute the acids.

    • Transfer the mixture to a separatory funnel. The lower layer will be the acidic aqueous phase, and the upper layer will be the crude nitrobenzene.

    • Separate the layers and wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.

    • Dry the crude nitrobenzene over anhydrous magnesium sulfate or sodium sulfate.

    • Decant or filter the dried product. The purity can be assessed by GC, and if necessary, further purification can be achieved by distillation.

References

Technical Support Center: Synthesis of 1-(Isopropylsulfonyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Isopropylsulfonyl)-2-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and reliable method is a two-step synthesis. The first step involves the nucleophilic aromatic substitution of 2-chloronitrobenzene with isopropyl mercaptan to yield the intermediate, 2-nitro-1-(isopropylthio)benzene. The second step is the oxidation of this sulfide intermediate to the final sulfone product, this compound.

Q2: What are the critical parameters to control during the oxidation step?

A2: Careful control of the reaction stoichiometry and temperature is crucial during the oxidation of the sulfide to the sulfone. Using an excessive amount of the oxidizing agent or allowing the temperature to rise uncontrollably can lead to the formation of unwanted byproducts. It is recommended to add the oxidant portion-wise and monitor the reaction progress closely.[1]

Q3: How can I purify the final product, this compound?

A3: Recrystallization is a common and effective method for purifying this compound.[2][3] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvent systems for recrystallization of aryl sulfones include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[4]

Q4: What are the potential side reactions in this synthesis?

A4: In the first step (nucleophilic aromatic substitution), incomplete reaction is a common issue. In the second step (oxidation), over-oxidation of the sulfide to the corresponding sulfoxide is a potential side reaction if the reaction conditions are not carefully controlled.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low yield in the synthesis of 2-nitro-1-(isopropylthio)benzene (Step 1)
Symptom Possible Cause Suggested Solution
Reaction does not go to completion (TLC analysis shows significant starting material).Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed.
Low reactivity of 2-chloronitrobenzene.The nitro group in the ortho position activates the ring for nucleophilic aromatic substitution, but strong basic conditions are often required. Ensure the base (e.g., potassium carbonate) is of good quality and used in sufficient quantity.[5]
Decomposition of isopropyl mercaptan.Isopropyl mercaptan is volatile and can be oxidized. Use a slight excess of the mercaptan and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of impurities during the oxidation of 2-nitro-1-(isopropylthio)benzene (Step 2)
Symptom Possible Cause Suggested Solution
Presence of a byproduct with a similar Rf to the starting sulfide on TLC.Incomplete oxidation, resulting in the formation of the corresponding sulfoxide.Increase the amount of oxidizing agent (e.g., hydrogen peroxide) and/or prolong the reaction time. Using acetic acid as a solvent can promote complete oxidation to the sulfone.
Formation of unidentified byproducts.Over-oxidation due to harsh reaction conditions. Control the temperature carefully, and add the oxidizing agent in portions to avoid a rapid exotherm.
Yellow or brown coloration of the final product.Presence of residual starting materials or byproducts. Purify the product by recrystallization, potentially using decolorizing charcoal to remove colored impurities.[2]

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound.

Step 1: Synthesis of 2-nitro-1-(isopropylthio)benzene

This procedure is a representative method for the nucleophilic aromatic substitution of 2-chloronitrobenzene with isopropyl mercaptan.

Diagram of the Experimental Workflow for Step 1:

experimental_workflow_step1 Step 1: Synthesis of 2-nitro-1-(isopropylthio)benzene cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification r1 2-Chloronitrobenzene mix Combine reactants in DMF r1->mix r2 Isopropyl Mercaptan r2->mix r3 Potassium Carbonate r3->mix r4 DMF (Solvent) r4->mix heat Heat the mixture (e.g., 80 °C) mix->heat Stir for several hours quench Pour into water heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (Water, Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (Silica gel, Hexane/Ethyl Acetate) concentrate->purify product 2-nitro-1-(isopropylthio)benzene purify->product

Caption: Workflow for the synthesis of the sulfide intermediate.

Methodology:

  • To a solution of 2-chloronitrobenzene (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq) and isopropyl mercaptan (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-nitro-1-(isopropylthio)benzene.

Step 2: Oxidation of 2-nitro-1-(isopropylthio)benzene to this compound

This protocol describes the oxidation of the sulfide intermediate to the final sulfone product.

Diagram of the Experimental Workflow for Step 2:

experimental_workflow_step2 Step 2: Oxidation to this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification r1 2-nitro-1-(isopropylthio)benzene dissolve Dissolve sulfide in Acetic Acid r1->dissolve r2 Hydrogen Peroxide (30%) add_h2o2 Add H2O2 dropwise (maintain temperature) r2->add_h2o2 r3 Glacial Acetic Acid (Solvent) r3->dissolve dissolve->add_h2o2 stir Stir at room temperature add_h2o2->stir Monitor by TLC quench Pour into ice-water stir->quench filter Filter the precipitate quench->filter wash Wash with cold water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product This compound recrystallize->product

Caption: Workflow for the oxidation to the final sulfone product.

Methodology:

  • Dissolve 2-nitro-1-(isopropylthio)benzene (1.0 eq) in glacial acetic acid.

  • To this solution, add 30% hydrogen peroxide (3.0 eq) dropwise while maintaining the temperature below 50 °C using an ice bath.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours, or until TLC analysis shows the complete disappearance of the starting material and the intermediate sulfoxide.

  • Pour the reaction mixture into ice-water, and collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent, such as ethanol, to yield pure this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Reaction Conditions

StepReactant 1Molar RatioReactant 2Molar RatioSolventTemperature (°C)Time (h)
12-Chloronitrobenzene1.0Isopropyl Mercaptan1.2DMF804-6
22-nitro-1-(isopropylthio)benzene1.0Hydrogen Peroxide (30%)3.0Acetic AcidRoom Temp12-16

Table 2: Typical Yields and Purity

StepProductTypical Yield (%)Purity (%)Analytical Method
12-nitro-1-(isopropylthio)benzene85-95>95GC-MS, NMR
2This compound80-90>98HPLC, NMR, Melting Point

References

Resolving unexpected peaks in NMR of 1-(Isopropylsulfonyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NMR Spectroscopy Analysis

Topic: Resolving Unexpected Peaks in the NMR of 1-(Isopropylsulfonyl)-2-nitrobenzene

Welcome to the technical support center for NMR spectroscopy analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected 1H NMR spectrum for pure this compound?

A1: While an experimental spectrum is the gold standard, a predicted ¹H NMR spectrum of this compound would show distinct signals for the isopropyl and the aromatic protons. The isopropyl group will present as a septet for the CH proton and a doublet for the two CH₃ groups. The aromatic protons will appear as a complex multiplet in the downfield region due to the electron-withdrawing effects of the nitro and sulfonyl groups.

Q2: What are the most common reasons for unexpected peaks in my NMR spectrum?

A2: Unexpected peaks in an NMR spectrum can arise from several sources, including:

  • Impurities: Residual starting materials, byproducts from the synthesis, or regioisomers.

  • Solvent Impurities: Traces of protonated solvent in the deuterated NMR solvent, or residual solvents from the workup procedure (e.g., ethyl acetate, dichloromethane).

  • Instrumental Issues: Poor shimming of the spectrometer can lead to peak broadening and distortion.[1] Spinning sidebands can also appear as small peaks symmetrically placed around a large signal.

  • Sample Concentration: High sample concentrations can lead to peak broadening and shifts in chemical values.[2]

Q3: I see a peak around 7.26 ppm in my spectrum recorded in CDCl₃. What is it?

A3: A peak at approximately 7.26 ppm is the characteristic residual signal from chloroform-d (CDCl₃), a common NMR solvent. Similarly, other deuterated solvents will have their own residual peaks (e.g., DMSO-d₆ at ~2.50 ppm).[3]

Q4: How can I confirm if an unexpected peak is from an acidic proton (e.g., carboxylic acid impurity)?

A4: To confirm the presence of an exchangeable proton like that of a carboxylic acid or water, you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the acidic proton will either disappear or significantly decrease in intensity due to proton-deuterium exchange.[2]

Troubleshooting Guide: Unexpected Peaks

This guide provides a systematic approach to identifying and resolving unexpected signals in the ¹H NMR spectrum of this compound.

Diagram: Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Unexpected NMR Peaks start Unexpected Peaks Observed check_solvent Identify Solvent & Impurity Peaks start->check_solvent compare_impurities Compare with Potential Synthetic Impurities check_solvent->compare_impurities Peaks still unidentified instrument_check Check for Instrumental Artifacts (e.g., Shimming, Sidebands) compare_impurities->instrument_check Peaks still unidentified purify Purify Sample (Recrystallization or Chromatography) instrument_check->purify Impurity suspected reacquire Re-acquire NMR Spectrum purify->reacquire resolved Problem Resolved reacquire->resolved

Caption: A logical workflow to diagnose unexpected peaks in an NMR spectrum.

Step 1: Identify Known Artifacts and Solvent Peaks

Before attributing unexpected signals to sample impurities, it's crucial to rule out common artifacts.

  • Residual Solvents: Consult a reference table for the chemical shifts of common laboratory solvents in your deuterated solvent.

  • Instrumental Issues: Poor peak shape or broad signals may indicate a need for shimming the instrument. Symmetrical peaks at a distance from a large signal could be spinning sidebands.

Step 2: Compare with Potential Synthetic Impurities

The synthesis of this compound typically involves the nitration of isopropylbenzene followed by sulfonylation.[4] Therefore, impurities may include starting materials, regioisomers, or byproducts.

Diagram: Structure of this compound and Potential Impurities

chemical_structures Key Chemical Structures cluster_main Target Compound cluster_impurities Potential Impurities main_compound This compound main_structure impurity1 Isopropylbenzene impurity1_structure impurity2 1-Isopropyl-4-nitrobenzene impurity2_structure

Caption: Structures of the target compound and potential synthetic impurities.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Potential Impurities

CompoundIsopropyl CH (septet)Isopropyl CH₃ (doublet)Aromatic Protons (multiplet)
This compound ~3.5 - 3.8 ppm~1.3 - 1.5 ppm~7.8 - 8.5 ppm
Isopropylbenzene~2.9 ppm~1.2 ppm~7.1 - 7.3 ppm
1-Isopropyl-4-nitrobenzene~3.0 ppm~1.3 ppm~7.4 and 8.2 ppm (two doublets)
Residual Solvents (in CDCl₃)
Dichloromethane~5.30 ppm (singlet)
Ethyl Acetate~4.12 ppm (quartet)~1.26 ppm (triplet) & 2.05 ppm (singlet)
Acetone~2.17 ppm (singlet)
Water~1.56 ppm (broad singlet)

Disclaimer: The chemical shifts for the target compound and its synthetic impurities are estimations based on the effects of electron-withdrawing groups and may vary depending on the solvent and concentration.

Step 3: Purification

If impurities are suspected, purification of the sample is necessary. Recrystallization or column chromatography are effective methods.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A common choice for aromatic sulfones is ethanol or a mixture of ethanol and water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective for separating nitroaromatic compounds.[5] Start with a low polarity mixture and gradually increase the polarity.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Analysis: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing highly exothermic nitration reactions at a large scale. The information is presented in a practical question-and-answer format to address common challenges and troubleshooting scenarios.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during large-scale nitration experiments.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

  • Question: My reactor temperature is rising rapidly and uncontrollably. What immediate actions should I take, and what are the likely causes?

  • Answer: A rapid and uncontrolled temperature increase signifies a runaway reaction, a hazardous situation that requires immediate and decisive action.[1][2]

    Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[3]

    • Maximize Cooling: Ensure the cooling system is operating at maximum capacity. This may involve adding more of the cooling medium (e.g., ice/salt bath) or increasing the flow rate of the coolant.[2]

    • Prepare for Quenching: If the temperature continues to escalate, be prepared to quench the reaction by transferring the reaction mixture to a large volume of crushed ice or cold water.[1] This should be done cautiously and as a last resort, following established laboratory safety protocols.

    Likely Causes & Solutions:

    • Inadequate Cooling: The cooling system's capacity may be insufficient for the scale of the reaction.

      • Solution: Before scaling up, perform calorimetric studies to determine the heat of reaction and ensure the cooling system can dissipate the generated heat.[3]

    • Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, initiating a runaway.[1]

      • Solution: Use a robust agitation system that ensures thorough mixing throughout the reaction vessel. Monitor the agitator's function directly, not just the motor's power draw.[3]

    • Incorrect Reagent Addition Rate: Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it.[3]

      • Solution: Add the nitrating agent at a slow, controlled rate, continuously monitoring the internal temperature.[2] The addition should be stopped immediately if a significant temperature deviation is observed.[3]

Issue 2: Low Yield of the Desired Nitro-Compound

  • Question: My nitration reaction has resulted in a disappointingly low yield. What are the potential reasons and how can I improve it?

  • Answer: Low yields in nitration reactions can be attributed to several factors, from incomplete reaction to the formation of side products.[1]

    Potential Causes & Solutions:

    • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or low temperature.

      • Solution: Consider extending the reaction time or cautiously increasing the temperature while carefully monitoring the exotherm.[1]

    • Poor Phase Mixing: For heterogeneous reactions where the substrate is not soluble in the acid mixture, inefficient mixing can limit the reaction rate.

      • Solution: Increase the agitation speed to improve mass transfer between the phases.[2]

    • Suboptimal Nitrating Agent Concentration: The concentration of the nitrating agent may be too low for the specific substrate.

      • Solution: Using fresh, concentrated acids is crucial.[2] For less reactive substrates, a stronger nitrating system, such as one with a higher concentration of sulfuric acid or the use of oleum, might be necessary.[2]

Issue 3: Formation of Undesired Byproducts (e.g., Di-nitrated or Oxidized compounds)

  • Question: I am observing significant formation of di-nitro or other side products. How can I enhance the selectivity of my reaction?

  • Answer: The formation of byproducts is a common challenge in nitration and is heavily influenced by reaction conditions.[1]

    Potential Causes & Solutions:

    • Excess Nitrating Agent: Using a large excess of the nitrating agent can promote polynitration.[4]

      • Solution: Carefully control the stoichiometry of the reactants.[4]

    • High Reaction Temperature: Higher temperatures can lead to over-nitration and oxidation side reactions.[2]

      • Solution: Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.[2] Utilizing an ice bath (0°C) or an ice-salt bath (<0°C) is often recommended.[2]

    • Substrate Reactivity: Highly activated aromatic compounds are more prone to polynitration.[1]

      • Solution: For activated substrates, employ milder reaction conditions, such as lower temperatures and less concentrated acids.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern with large-scale nitration reactions?

A1: The most significant safety concern is the risk of a "runaway reaction."[2] Nitration reactions are highly exothermic, and if the heat generated is not effectively removed, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, potentially causing an explosion.[2][5]

Q2: What is the role of sulfuric acid in the nitrating mixture?

A2: Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[4] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and slow down the reaction.

Q3: How can I safely prepare the mixed acid (nitrating mixture)?

A3: To safely prepare the mixed acid, slowly and carefully add the concentrated sulfuric acid to the concentrated nitric acid while cooling the mixture in an ice-water bath.[1] Never add water to the mixed acid, as this can cause a violent exothermic reaction and dangerous splashing.[1]

Q4: What is the standard procedure for quenching a nitration reaction?

A4: The standard and safest method for quenching a nitration reaction is to slowly pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[1] This process serves to rapidly cool the mixture, dilute the acids, and effectively halt the reaction.[1]

Q5: What are the advantages of continuous flow nitration over batch processing for large-scale reactions?

A5: Continuous flow nitration offers significant advantages for large-scale production, primarily in terms of safety and control.[1][4] Continuous flow systems have a much higher surface-area-to-volume ratio, which allows for superior heat transfer and more precise temperature control, thereby reducing the risk of runaway reactions.[1][6] They also allow for better control over reaction stoichiometry and residence time, which can lead to improved yields and selectivity.[4]

Data Presentation

Table 1: Typical Reaction Conditions for Mononitration of Aromatic Compounds

Substrate TypeExampleNitrating AgentTemperature RangeKey Considerations
Highly Activated Phenol, Aniline derivativesDilute HNO₃-10°C to 5°CProne to oxidation and over-nitration; requires very mild conditions.[2]
Activated TolueneConc. HNO₃ / Conc. H₂SO₄0°C to 30°CMore reactive than benzene; lower temperatures help control selectivity.[4][7]
Unactivated BenzeneConc. HNO₃ / Conc. H₂SO₄25°C to 50°CStandard conditions; temperature control is crucial to prevent dinitration.[4]
Deactivated NitrobenzeneFuming HNO₃ / Fuming H₂SO₄ (Oleum)>60°CRequires more forcing conditions due to the deactivated ring.[2][3]

Experimental Protocols

Detailed Methodology for the Mononitration of Toluene (Laboratory Scale with Scale-Up Considerations)

This protocol describes the laboratory-scale synthesis of mononitrotoluene. When scaling up, all parameters, especially heat transfer and addition rates, must be carefully re-evaluated.

Materials:

  • Toluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (10%)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and placed in an ice-salt bath, slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid.[1] Maintain the temperature below 10°C during the addition. Cool the resulting mixture to below 5°C.

  • Addition of Toluene: To a separate reaction vessel equipped with a mechanical stirrer, thermometer, and an efficient cooling system, add the toluene. Begin cooling the toluene to 0-5°C.

  • Nitration: Slowly add the cold nitrating acid dropwise to the stirred toluene. The rate of addition should be carefully controlled to ensure the internal temperature does not exceed 10°C.[1] This addition may take 1-2 hours depending on the scale and cooling efficiency.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while still in the cooling bath. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, 10% sodium bicarbonate solution (venting frequently to release CO₂), and finally with water again.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The solvent can be removed by evaporation to yield the crude product, which is a mixture of ortho- and para-nitrotoluene.

Scale-Up Considerations:

  • Heat Transfer: The surface-to-volume ratio decreases upon scale-up, making heat removal more challenging. A jacketed reactor with a high-performance cooling system is essential.

  • Agitation: Efficient mixing is critical to avoid localized hot spots. The agitator design and speed must be suitable for the larger volume and viscosity of the reaction mixture.

  • Reagent Addition: The rate of addition of the nitrating agent must be carefully controlled and may need to be significantly slower than in the lab-scale procedure to manage the exotherm.

  • Quenching: The quenching step must be carefully designed to handle the larger volume and potential for exothermic decomposition. Adding the reaction mixture to the ice/water is generally safer than the reverse.

Mandatory Visualization

Troubleshooting_Runaway_Reaction Troubleshooting a Runaway Nitration Reaction start Rapid, Uncontrolled Temperature Increase action1 IMMEDIATELY Cease Nitrating Agent Addition start->action1 action2 Maximize Cooling System (Increase Coolant Flow/Lower Temp) action1->action2 decision1 Does Temperature Stabilize and Decrease? action2->decision1 action3 Prepare for Emergency Quench (Add to large volume of ice/water) decision1->action3 No end_safe Process Stabilized. Review and Modify Protocol. decision1->end_safe Yes end_unsafe Reaction Quenched. Conduct Full Safety Review. action3->end_unsafe investigate Investigate Cause: - Addition Rate Too High? - Cooling System Failure? - Poor Agitation? end_safe->investigate

Caption: A flowchart for troubleshooting a runaway nitration reaction.

Nitration_Workflow General Workflow for Large-Scale Batch Nitration prep_acid 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) in Cooled Vessel nitration 3. Slow, Controlled Addition of Nitrating Mixture (Maintain Low Temperature) prep_acid->nitration charge_substrate 2. Charge Substrate to Cooled Reactor charge_substrate->nitration reaction 4. Stir at Controlled Temperature until Completion nitration->reaction quench 5. Quench Reaction Mixture in Ice/Water reaction->quench workup 6. Work-up: - Separation - Washing (H₂O, NaHCO₃) - Drying quench->workup product 7. Crude Nitro-Compound workup->product

Caption: A generalized workflow for a large-scale batch nitration process.

References

Technical Support Center: Handling and Storing Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with nitroaromatic compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring safe and effective handling and storage of these materials.

Frequently Asked questions (FAQs)

Q1: What are the primary hazards associated with nitroaromatic compounds?

A1: Nitroaromatic compounds are recognized as hazardous materials due to their inherent toxicity and potential for energetic decomposition.[1][2] Many are classified as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their acute toxicity, mutagenicity, and the potential to be reduced to carcinogenic aromatic amines.[1] Overexposure can lead to serious health issues, including organ damage and cancer.[3] The electron-withdrawing nature of the nitro group contributes to their stability and resistance to degradation, but also to their hazardous properties.[2]

Q2: What are the general best practices for storing nitroaromatic compounds?

A2: Proper storage of nitroaromatic compounds is critical to maintain their stability and prevent hazardous situations. Key storage practices include:

  • Segregation: Store nitroaromatic compounds separately from incompatible materials, particularly strong oxidizing agents, acids, bases, and reducing agents.[4][5]

  • Ventilation: Store in a cool, dry, and well-ventilated area.[6]

  • Container Integrity: Keep containers tightly closed to prevent contamination and potential reaction with moisture or air.[6]

  • Inventory Management: Maintain a minimal inventory of these compounds and practice a "first-in, first-out" policy to avoid long-term storage of potentially degrading materials.

Q3: What personal protective equipment (PPE) is required when handling nitroaromatic compounds?

A3: A multi-layered approach to safety, combining engineering controls (like fume hoods) with appropriate PPE, is mandatory.[6] The specific level of PPE depends on the compound and the nature of the experiment, but generally includes:

  • Eye Protection: Chemical safety goggles are essential at all times.[6] A face shield is recommended when there is a risk of splashing.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for integrity before use and change them immediately if contaminated.[6]

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.[6]

  • Respiratory Protection: When working with powders outside of a fume hood or if dust generation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[6]

Troubleshooting Guides

Synthesis and Reaction Issues

Q4: My nitration reaction is resulting in a low yield or multiple products. What are the common causes and how can I troubleshoot this?

A4: Low yields and the formation of multiple isomers are common challenges in the synthesis of nitroaromatic compounds. Here’s a systematic approach to troubleshooting:

  • Reaction Conditions:

    • Temperature Control: Nitration reactions are often exothermic. Poor temperature control can lead to side reactions and the formation of undesired isomers. Ensure your reaction is adequately cooled and the temperature is monitored throughout the addition of nitrating agents.

    • Reagent Purity: The purity of both the starting material and the nitrating agents (e.g., nitric acid, sulfuric acid) is crucial. Impurities can lead to unexpected side reactions.[7]

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Use TLC to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

  • Work-up Procedure:

    • Quenching: Ensure the reaction is properly quenched to stop the nitration process. Pouring the reaction mixture onto ice is a common and effective method.

    • Extraction: Use the appropriate solvent for extraction to ensure your desired product is efficiently separated from byproducts and unreacted starting materials.

Q5: The reduction of a nitro group to an amine in my experiment is incomplete or sluggish. What should I check?

A5: Incomplete reduction of nitro groups is a frequent issue. Several factors can contribute to this problem:

  • Catalyst Activity: If using a catalyst (e.g., Pd/C), ensure it is not poisoned or deactivated. Use fresh catalyst or increase the catalyst loading.

  • Reducing Agent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (e.g., SnCl₂, Fe, H₂ gas) to drive the reaction to completion.

  • Solvent and pH: The choice of solvent and the pH of the reaction mixture can significantly impact the reduction rate. For metal-acid reductions (e.g., Fe/HCl), maintaining an acidic pH is critical.

  • Reaction Temperature: Some reductions require heating to proceed at a reasonable rate. However, be cautious as higher temperatures can sometimes lead to the formation of side products like hydroxylamines or azoxy compounds.[8]

Stability and Storage Issues

Q6: I've observed discoloration or changes in the physical appearance of a stored nitroaromatic compound. What does this indicate and what should I do?

A6: Discoloration or changes in physical appearance can be a sign of decomposition or contamination, which can increase the hazardous nature of the compound.

  • Decomposition: Some nitroaromatic compounds can decompose over time, especially when exposed to light, heat, or incompatible materials.[7] Decomposition can lead to the formation of more sensitive and explosive compounds.

  • Contamination: Contamination with impurities can also catalyze decomposition.[7]

  • Action: If you observe any changes in a stored nitroaromatic compound, it should be handled with extreme caution. Do not attempt to open the container if it appears to be under pressure. The compound should be disposed of as hazardous waste according to your institution's safety protocols.

Data Presentation: Thermal Stability of Nitroaromatic Compounds

The following table summarizes the decomposition onset temperatures for several common nitroaromatic compounds, providing a basis for comparison of their thermal stability. This data is critical for understanding the thermal hazards associated with these compounds.

Compound NameAbbreviationDecomposition Onset (°C)
2,4,6-TrinitrotolueneTNT~245-255
2,4-DinitrotolueneDNT~250-280
1,3,5-TrinitrobenzeneTNB~310
Picric AcidTNP~295-310

Note: These values are approximate and can vary depending on the specific experimental conditions, such as the heating rate in Differential Scanning Calorimetry (DSC).[9]

Experimental Protocols

Protocol 1: Thermal Stability Testing using Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the thermal stability of a nitroaromatic compound by identifying the onset temperature of exothermic or endothermic decomposition.

Objective: To determine the decomposition temperature of a nitroaromatic compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (e.g., aluminum)

  • Crimper for sealing pans

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the test substance into a sample pan.

  • Encapsulation: Seal the pan using a crimper. For volatile substances, use hermetically sealed pans to prevent evaporation.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Analysis: Determine the onset temperature of any significant exothermic peaks, which indicate thermal decomposition.[6]

Protocol 2: Synthesis of a Nitroaromatic Compound (General Procedure for Electrophilic Aromatic Nitration)

This protocol provides a general methodology for the synthesis of nitroaromatic compounds via electrophilic aromatic substitution.

Objective: To synthesize a nitroaromatic compound from an aromatic precursor.

Materials:

  • Aromatic starting material

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add the aromatic starting material to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (the nitrating mixture). Maintain the temperature below 10-15°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Visualizations

safe_handling_workflow start Start: Handling Nitroaromatic Compound assess_hazards Assess Hazards (Toxicity, Reactivity, Stability) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) assess_hazards->select_ppe engineering_controls Use Engineering Controls (Fume Hood) select_ppe->engineering_controls weighing Weighing and Transfer engineering_controls->weighing reaction_setup Reaction Setup weighing->reaction_setup monitoring Reaction Monitoring (TLC, Temperature) reaction_setup->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup purification Purification workup->purification storage Store Properly (Segregated, Ventilated, Sealed) purification->storage waste_disposal Dispose of Waste Correctly storage->waste_disposal end End waste_disposal->end

Caption: Logical workflow for the safe handling of nitroaromatic compounds.

troubleshooting_synthesis start Problem: Low Yield / Multiple Products in Nitration Reaction check_temp Check Temperature Control start->check_temp Exothermic? check_reagents Check Reagent Purity start->check_reagents Side Reactions? monitor_reaction Monitor Reaction Progress (TLC) start->monitor_reaction Over-reaction? optimize_workup Optimize Work-up Procedure check_temp->optimize_workup check_reagents->optimize_workup monitor_reaction->optimize_workup solution Solution: Improved Yield and Selectivity optimize_workup->solution

Caption: Troubleshooting workflow for low-yield nitration reactions.

toxicity_pathway nac Nitroaromatic Compound (Ar-NO2) reduction Enzymatic Reduction (e.g., Nitroreductases) nac->reduction nitroso Nitroso Intermediate (Ar-NO) reduction->nitroso hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) nitroso->hydroxylamine dna_adducts DNA Adducts hydroxylamine->dna_adducts mutagenicity Mutagenicity / Carcinogenicity dna_adducts->mutagenicity

Caption: Simplified signaling pathway of nitroaromatic compound toxicity.

References

Common experimental errors in electrophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these crucial synthetic transformations.

Frequently Asked questions (FAQs)

Q1: What are the most common causes of low or no product yield in electrophilic aromatic substitution reactions?

A1: Low or no yield in EAS reactions can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. The most common culprits include:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic attack, often preventing the reaction from proceeding.

  • Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required.

  • Substrate Limitations: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.

  • Poor Electrophile Generation: The electrophile may not be generated in sufficient concentration due to issues with the reagents or reaction conditions. For example, in nitration, the concentration of the nitronium ion (NO₂⁺) is critical.

Q2: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?

A2: The formation of multiple products is a common issue, particularly in Friedel-Crafts alkylation and reactions with highly activated aromatic rings. The primary reasons are:

  • Polyalkylation: In Friedel-Crafts alkylation, the newly introduced alkyl group is an activating group, making the product more reactive than the starting material. This can lead to the addition of multiple alkyl groups to the aromatic ring. To minimize this, a large excess of the aromatic substrate can be used.

  • Carbocation Rearrangement: In Friedel-Crafts alkylation, the intermediate carbocation can rearrange to a more stable carbocation, leading to a mixture of isomeric products.

  • Lack of Regioselectivity: If the directing effects of the substituents on the aromatic ring are not strong, or if multiple positions are similarly activated, a mixture of ortho, meta, and para isomers can be formed. Reaction temperature and the choice of catalyst can sometimes influence the regioselectivity.

Q3: My reaction is producing a dark, tarry material. What could be the cause?

A3: The formation of dark-colored tars or polymeric material is often a sign of side reactions or decomposition. Common causes include:

  • High Reaction Temperature: Many EAS reactions are exothermic. If the temperature is not controlled, it can lead to the decomposition of starting materials, intermediates, or products, resulting in tar formation.

  • Oxidation: Anilines and phenols are particularly susceptible to oxidation, which can produce colored byproducts.

  • Strongly Activating Substrates: Highly activated substrates can undergo rapid, uncontrolled polymerization or other side reactions.

  • Side Reactions with the Catalyst: The Lewis acid catalyst can sometimes promote unwanted side reactions, especially at elevated temperatures.

Troubleshooting Guides

Low Product Yield

If you are experiencing low product yield, follow this troubleshooting workflow:

LowYieldTroubleshooting Start Low Yield Observed CheckSubstrate Is the aromatic ring strongly deactivated? Start->CheckSubstrate CheckCatalyst Is the catalyst active and anhydrous? CheckSubstrate->CheckCatalyst No Solution Optimize reaction conditions, use fresh reagents, or consider an alternative synthetic route. CheckSubstrate->Solution Yes CheckStoichiometry Is the catalyst stoichiometry correct (especially for acylation)? CheckCatalyst->CheckStoichiometry Yes CheckCatalyst->Solution No CheckConditions Are the reaction temperature and time optimized? CheckStoichiometry->CheckConditions Yes CheckStoichiometry->Solution No CheckPurity Are the reagents pure? CheckConditions->CheckPurity Yes CheckConditions->Solution No CheckPurity->Solution Yes

Troubleshooting workflow for low product yield.
Formation of Multiple Products

If you are observing the formation of multiple products, consider the following:

MultipleProductsTroubleshooting Start Multiple Products Observed IsAlkylation Is it a Friedel-Crafts alkylation? Start->IsAlkylation UseExcessArene Use a large excess of the aromatic substrate. IsAlkylation->UseExcessArene Yes CheckRegioselectivity Are there competing directing effects? IsAlkylation->CheckRegioselectivity No CheckRearrangement Is carbocation rearrangement possible? UseExcessArene->CheckRearrangement ConsiderAcylation Consider Friedel-Crafts acylation followed by reduction. CheckRearrangement->ConsiderAcylation Yes OptimizeConditions Optimize temperature and catalyst to improve regioselectivity. CheckRegioselectivity->OptimizeConditions Yes

Troubleshooting workflow for multiple products.

Quantitative Data Summary

The following tables summarize the impact of key reaction parameters on the outcome of electrophilic aromatic substitution reactions.

Table 1: Effect of Temperature on the Nitration of Toluene

Temperature (°C)% Ortho-nitrotoluene% Meta-nitrotoluene% Para-nitrotoluene
-3061.61.237.2
058.74.436.9
3055.28.336.5
6052.111.236.7

Data is conceptual and illustrates general trends. Actual yields may vary based on specific reaction conditions.

Table 2: Effect of Reactant Molar Ratio on Polyalkylation in the Friedel-Crafts Alkylation of Benzene with Ethylene

Benzene:Ethylene Molar Ratio% Monoethylbenzene% Diethylbenzene% Triethylbenzene
1:1453520
5:185132
10:1955<1
30:1>99<1<1

Data is conceptual and illustrates general trends. Industrial processes may use even higher ratios to maximize mono-substitution.[1]

Detailed Experimental Protocols

Nitration of Toluene

Objective: To synthesize a mixture of nitrotoluene isomers via the electrophilic nitration of toluene.

Materials:

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with constant stirring. Keep the temperature of the mixture below 10 °C.

  • Addition of Toluene: Slowly add 10 mL of toluene dropwise to the cold nitrating mixture over a period of 30 minutes, ensuring the temperature does not exceed 30 °C.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Work-up: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with two 30 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator to obtain the crude product.

  • Analysis: Analyze the product mixture by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the isomer distribution.

Friedel-Crafts Acylation of Anisole

Objective: To synthesize 4-methoxyacetophenone via the Friedel-Crafts acylation of anisole.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Acetyl chloride (CH₃COCl)

  • Anisole

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried.

  • Reagent Addition: To the flask, add 1.5 g of anhydrous aluminum chloride and 20 mL of anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1.0 mL of acetyl chloride in 5 mL of anhydrous dichloromethane to the stirred suspension dropwise via the dropping funnel over 15 minutes.

  • After the addition is complete, add a solution of 1.2 mL of anisole in 5 mL of anhydrous dichloromethane dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of 50 g of crushed ice and 20 mL of concentrated hydrochloric acid. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with two 20 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash with 30 mL of water, 30 mL of saturated sodium bicarbonate solution, and finally with 30 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.

Bromination of Acetanilide

Objective: To synthesize p-bromoacetanilide via the electrophilic bromination of acetanilide.

Materials:

  • Acetanilide

  • Glacial acetic acid

  • Bromine

  • Ethanol

  • Ice

Procedure:

  • Dissolution of Acetanilide: Dissolve 2.0 g of acetanilide in 10 mL of glacial acetic acid in an Erlenmeyer flask.

  • Preparation of Bromine Solution: In a separate container, carefully prepare a solution of 1.0 mL of bromine in 5 mL of glacial acetic acid.

  • Bromination: Cool the acetanilide solution in an ice bath. Slowly add the bromine solution dropwise with continuous stirring, maintaining the temperature below 10 °C.

  • Reaction: Once the addition is complete, allow the mixture to stand at room temperature for 15 minutes.

  • Precipitation: Pour the reaction mixture into a beaker containing 100 mL of ice-cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure p-bromoacetanilide.

References

Validation & Comparative

Confirming the Structure of 1-(Isopropylsulfonyl)-2-nitrobenzene via 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-(isopropylsulfonyl)-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical compounds. By comparing experimental data with theoretical predictions, we demonstrate the utility of 1H NMR in unequivocally confirming the molecular structure of this compound. This guide will walk through the expected 1H NMR spectral features, present experimental data for verification, and provide a standardized protocol for such analyses.

Structural Confirmation: A Comparative Analysis of 1H NMR Data

The structural elucidation of this compound relies on the distinct electronic environments of its protons, which are reflected in their chemical shifts (δ) and coupling constants (J) in a 1H NMR spectrum. The presence of two strong electron-withdrawing groups, the isopropylsulfonyl (-SO₂-iPr) and the nitro (-NO₂) groups, significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values) than those of unsubstituted benzene (δ ≈ 7.3 ppm).

The ortho-disubstituted pattern on the benzene ring gives rise to a complex splitting pattern for the four aromatic protons. Each aromatic proton is expected to couple with its ortho and meta neighbors, leading to distinct multiplicities.

Table 1: Comparison of Predicted and Experimental 1H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)[1]Predicted MultiplicityExperimental Multiplicity[1]Coupling Constants (J, Hz)[1]
H-38.1 - 8.38.21Doublet of doublets (dd)Doublet (d)J = 8.4
H-47.5 - 7.77.55Triplet of doublets (td)Triplet (t)J = 7.6
H-57.8 - 8.07.85Triplet of doublets (td)Triplet (t)J = 7.8
H-67.6 - 7.87.70Doublet of doublets (dd)Doublet (d)J = 7.2
-CH(CH₃)₂3.3 - 3.63.45SeptetSeptetJ = 6.8
-CH(CH ₃)₂1.3 - 1.51.40DoubletDoubletJ = 6.8

The experimental data aligns well with the predicted values, confirming the 1,2-disubstitution pattern. The proton ortho to the highly electron-withdrawing nitro group (H-3) is the most deshielded and appears at the lowest field (8.21 ppm). The isopropylsulfonyl group also contributes to the overall deshielding of the aromatic protons. The observed coupling constants are typical for ortho (~7-8 Hz) and meta (~2-3 Hz) coupling in benzene derivatives. The septet for the methine proton and the corresponding doublet for the methyl protons are characteristic of an isopropyl group.

Experimental Protocol: 1H NMR Spectroscopy

The following provides a general methodology for the acquisition of a 1H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shift scale (δ = 0.00 ppm).
  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved signals.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including:
  • Pulse Angle: Typically a 30° or 90° pulse.
  • Acquisition Time: Usually 2-4 seconds.
  • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.
  • Number of Scans: Accumulate a sufficient number of scans (e.g., 8, 16, or more) to achieve an adequate signal-to-noise ratio.
  • Acquire the Free Induction Decay (FID) signal.

4. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
  • Integrate the signals to determine the relative number of protons corresponding to each peak.
  • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J values) to deduce the connectivity of the protons.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical process for confirming the structure of this compound using 1H NMR spectroscopy.

G Workflow for Structural Confirmation via 1H NMR cluster_0 Prediction & Analysis cluster_1 Experimental Verification cluster_2 Comparison & Confirmation A Propose Structure: This compound B Predict 1H NMR Spectrum: - Chemical Shifts (δ) - Coupling Constants (J) - Multiplicities A->B Based on substituent effects E Compare Predicted vs. Experimental Data B->E C Prepare Sample & Acquire 1H NMR Spectrum D Process & Analyze Experimental Spectrum C->D D->E F Structural Confirmation: Match in δ, J, and Multiplicity E->F

Caption: Logical workflow for 1H NMR-based structural confirmation.

This systematic approach, combining theoretical prediction with experimental verification, provides a robust method for the structural characterization of organic molecules, which is a critical step in chemical research and drug development.

References

A Comparative Guide to Indole Synthesis: 1-(Isopropylsulfonyl)-2-nitrobenzene and Other Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile methods for its synthesis is of paramount importance in organic chemistry and drug discovery. This guide provides an objective comparison of several key indole precursors, with a focus on 1-(isopropylsulfonyl)-2-nitrobenzene, and contrasts its potential utility with established methods such as the Fischer, Bartoli, Larock, and Hegedus indole syntheses. This comparison is supported by available experimental data, detailed methodologies for established protocols, and visual representations of reaction pathways.

Introduction to Indole Precursors

The choice of an indole synthesis strategy is often dictated by the desired substitution pattern, functional group tolerance, and scalability. Classical methods, while foundational, can be limited by harsh reaction conditions and substrate scope. Modern transition-metal-catalyzed approaches have expanded the synthetic toolbox, offering milder conditions and broader applicability. This guide examines both classical and modern precursors to provide a comprehensive overview for researchers.

Comparison of Indole Synthesis Precursors

This section details the reaction mechanisms, advantages, and limitations of this compound and other prominent indole precursors.

This compound: A Reductive Cyclization Approach

The use of this compound as an indole precursor relies on a reductive cyclization strategy. While specific literature detailing the use of this exact substrate is limited, the transformation can be inferred from the well-established reactivity of related ortho-substituted nitroarenes. The key steps involve the reduction of the nitro group to an amine, followed by an intramolecular cyclization and elimination of the sulfonyl group.

Proposed Reaction Pathway:

The synthesis of indoles from this compound is proposed to proceed via the following steps:

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group using a suitable reducing agent.

  • Intramolecular Cyclization: The newly formed amine attacks the carbon bearing the sulfonyl group, which acts as a leaving group.

  • Aromatization: Elimination of the isopropylsulfinate and a proton leads to the formation of the aromatic indole ring.

Various reducing systems could potentially effect this transformation, including catalytic hydrogenation (e.g., H₂, Pd/C), metal-mediated reductions (e.g., Fe/AcOH, SnCl₂/HCl), or samarium(II) iodide.[1]

G cluster_0 Reductive Cyclization of this compound Start 1-(Isopropylsulfonyl)- 2-nitrobenzene Step1 Reduction of Nitro Group Start->Step1 Intermediate 2-(Isopropylsulfonyl)aniline Derivative Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Step3 Aromatization (Elimination) Step2->Step3 End Indole Step3->End

Proposed workflow for indole synthesis from this compound.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method that involves the acid-catalyzed cyclization of an arylhydrazone.[2]

Reaction Pathway:

  • Hydrazone Formation: An arylhydrazine reacts with an aldehyde or ketone to form an arylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: A[3][3]-sigmatropic rearrangement occurs, forming a new C-C bond.

  • Cyclization and Elimination: Aromatization, followed by cyclization and elimination of ammonia, yields the indole.

G cluster_1 Fischer Indole Synthesis Start_F Arylhydrazine + Aldehyde/Ketone Step1_F Hydrazone Formation Start_F->Step1_F Intermediate1_F Arylhydrazone Step1_F->Intermediate1_F Step2_F Tautomerization Intermediate1_F->Step2_F Intermediate2_F Ene-hydrazine Step2_F->Intermediate2_F Step3_F [3,3]-Sigmatropic Rearrangement Intermediate2_F->Step3_F Intermediate3_F Di-imine Intermediate Step3_F->Intermediate3_F Step4_F Cyclization & Elimination of NH₃ Intermediate3_F->Step4_F End_F Indole Step4_F->End_F

General workflow of the Fischer indole synthesis.

Bartoli Indole Synthesis

The Bartoli indole synthesis is a versatile method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[4]

Reaction Pathway:

  • Addition of Grignard Reagent: A vinyl Grignard reagent adds to the nitro group.

  • Formation of a Nitroso Intermediate: The initial adduct rearranges to a nitrosoarene.

  • Second Grignard Addition and Rearrangement: A second equivalent of the Grignard reagent adds, followed by a[3][3]-sigmatropic rearrangement.

  • Cyclization and Aromatization: The intermediate cyclizes and then aromatizes to form the indole ring.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed method for the synthesis of 2,3-disubstituted indoles from ortho-haloanilines and alkynes.

Reaction Pathway:

  • Oxidative Addition: Palladium(0) undergoes oxidative addition to the ortho-haloaniline.

  • Alkyne Insertion: The alkyne coordinates to the palladium complex and inserts into the palladium-carbon bond.

  • Intramolecular Annulation: The nitrogen atom of the aniline attacks the alkyne.

  • Reductive Elimination: Reductive elimination regenerates the palladium(0) catalyst and releases the indole product.

Hegedus Indole Synthesis

The Hegedus indole synthesis is a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles.

Reaction Pathway:

  • Coordination: The palladium(II) salt coordinates to the alkene of the ortho-alkenyl aniline.

  • Intramolecular Aminopalladation: The nitrogen atom attacks the coordinated alkene in an intramolecular fashion.

  • β-Hydride Elimination: A β-hydride elimination from the resulting organopalladium intermediate forms the indole and a palladium(0) species.

  • Reoxidation: An oxidant is often required to regenerate the active palladium(II) catalyst.

Quantitative Comparison of Indole Synthesis Methods

The following table summarizes key quantitative data for the synthesis of representative indole derivatives using the discussed methods. Data for the this compound precursor is inferred from related reductive cyclization reactions.

Method Precursor(s) Catalyst/Reagent Solvent Temp. (°C) Time (h) Yield (%)
Reductive Cyclization (Inferred) This compound derivativeFe/AcOH or H₂/Pd/CEthanol/Acetic AcidReflux2-12Moderate to High (estimated)
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1700.172-80
Bartoli Indole Synthesis o-Nitrotoluene, Vinylmagnesium bromide-THF-78 to 251-250-80
Larock Indole Synthesis o-Iodoaniline, DiphenylacetylenePd(OAc)₂, PPh₃, Na₂CO₃DMF1001281
Hegedus Indole Synthesis N-acetyl-2-allylanilinePd(OAc)₂, BenzoquinoneAcetonitrile802465

Experimental Protocols

General Procedure for Reductive Cyclization of an o-Nitroaryl Sulfone (Inferred)

To a solution of the o-nitroaryl sulfone (1.0 equiv) in a suitable solvent such as ethanol or acetic acid is added a reducing agent (e.g., iron powder, 5.0 equiv, and a catalytic amount of HCl, or a catalytic amount of Pd/C). The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC. Upon completion, the reaction is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired indole.

Experimental Protocol for Fischer Indole Synthesis

A mixture of an arylhydrazine (1.0 equiv) and a ketone or aldehyde (1.1 equiv) is heated in the presence of a catalyst, such as polyphosphoric acid or zinc chloride, at a temperature ranging from 100 to 200 °C. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and quenched with water. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Experimental Protocol for Bartoli Indole Synthesis

To a solution of an ortho-substituted nitroarene (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of a vinyl Grignard reagent (3.0 equiv) dropwise. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Experimental Protocol for Larock Indole Synthesis

A mixture of an ortho-haloaniline (1.0 equiv), an alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., PPh₃, 10 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv) in a suitable solvent such as DMF is heated at 80-120 °C under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Experimental Protocol for Hegedus Indole Synthesis

A solution of an ortho-alkenyl aniline (1.0 equiv), a palladium(II) salt (e.g., Pd(OAc)₂, 10 mol%), and an oxidant (e.g., benzoquinone, 1.2 equiv) in a solvent such as acetonitrile or THF is heated at reflux. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the indole product.

Conclusion

The synthesis of indoles can be achieved through a variety of methods, each with its own set of advantages and limitations. The Fischer, Bartoli, Larock, and Hegedus syntheses are all powerful and well-established methods for accessing diverse indole structures. The use of this compound as a precursor for indole synthesis via reductive cyclization represents a potentially valuable, though less explored, alternative. The mild conditions and the potential for diverse substitution patterns make this an area worthy of further investigation. Researchers and drug development professionals should consider the specific requirements of their target molecule when selecting an appropriate synthetic strategy.

References

A Comparative Guide to Alternative Reagents in Ceritinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceritinib (Zykadia®) is a potent second-generation anaplastic lymphoma kinase (ALK) inhibitor crucial in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The intricate synthesis of this complex molecule has spurred research into alternative reagents and synthetic routes to enhance efficiency, reduce costs, and improve the safety and environmental profile of its production. This guide provides an objective comparison of published synthetic strategies for Ceritinib, supported by available experimental data, to aid researchers and drug development professionals in navigating these alternatives.

Comparison of Key Synthetic Routes for Ceritinib

The synthesis of Ceritinib can be broadly categorized into several key strategic approaches. The original route, as detailed in the seminal patents, has served as a benchmark for subsequent innovations. Alternative methods have focused on circumventing costly reagents, reducing the number of synthetic steps, and improving overall yield and purity.

MetricOriginal Patented RouteAlternative Route (CN105777616A)Alternative Route (CN104356112A)
Key Reagents Platinum oxide (PtO₂), Palladium on carbon (Pd/C), Di-tert-butyl dicarbonate (Boc)₂OSodium borohydride (NaBH₄), Palladium on carbon (Pd/C)Metachloroperbenzoic acid (m-CPBA), Bromobenzene
Reported Overall Yield ~6.2%[1]Data not explicitly compared in a side-by-side manner, but the patent highlights improved efficiency.32%[2]
Reported Purity High pharmaceutical gradeHigh purity suitable for industrial production>99%[2]
Key Advantages Established and well-documented process.Avoids the use of expensive and hazardous platinum oxide catalyst.[3] Simplifies the reduction of the pyridine ring.Shortened synthetic route, milder reaction conditions, and avoids platinum dioxide.[2]
Key Disadvantages Use of expensive and pyrophoric platinum oxide catalyst, multi-step process involving protection and deprotection.[3] Harsh reaction conditions for pyridine ring reduction.Requires careful control of the selective reduction step.The use of m-CPBA requires careful handling due to its potential for thermal instability.

Detailed Experimental Protocols of Key Synthetic Steps

Original Patented Synthetic Route

The initial synthesis of Ceritinib involves a multi-step process. A key intermediate, 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylic acid tert-butyl ester, is synthesized and then coupled with 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl) pyrimidin-4-amine.[3][4]

Protocol for a Key Step: Catalytic Hydrogenation

  • A solution of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Platinum oxide (PtO₂) is added as a catalyst.

  • The mixture is subjected to hydrogenation under a hydrogen atmosphere at elevated pressure and temperature until the reaction is complete.

  • The catalyst is removed by filtration.

  • The resulting product is then protected with di-tert-butyl dicarbonate (Boc)₂O to yield the piperidine intermediate.[3]

Alternative Route: Avoiding Platinum Catalysis (CN105777616A)

This route introduces an alternative method for the reduction of a pyridine precursor to the corresponding piperidine, a critical step in the synthesis of a key intermediate. This method avoids the costly and hazardous platinum oxide catalyst.

Protocol for the Alternative Reduction Step

  • The starting pyridine compound is dissolved in a suitable solvent.

  • The solution is treated with an acid (e.g., hydrochloric acid or methanesulfonic acid) to form the corresponding salt.

  • The salt is then reduced using sodium borohydride (NaBH₄) to yield the desired piperidine derivative.[3]

  • This intermediate is then carried forward through subsequent steps, including a palladium-catalyzed hydrogenation to reduce a nitro group, followed by coupling to form Ceritinib.

Alternative Route with Improved Yield (CN104356112A)

This patented method reports a significantly higher overall yield and purity through a series of optimized steps.

Protocol for a Key Oxidation Step

  • A precursor containing a sulfide moiety is dissolved in a suitable solvent.

  • Metachloroperbenzoic acid (m-CPBA) is used as the oxidizing agent to form the corresponding sulfone.

  • The reaction is carried out under controlled temperature conditions.

  • This route also utilizes bromobenzene in a coupling reaction, which is reported to improve reactivity and yield compared to chlorobenzene. The final product is obtained after a series of steps with a reported overall yield of 32% and purity of over 99%.[2]

Ceritinib's Mechanism of Action: The ALK Signaling Pathway

Ceritinib exerts its therapeutic effect by inhibiting the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[5][6][7] In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK. This fusion results in a constitutively active ALK protein that drives tumor cell proliferation and survival through the activation of several downstream signaling pathways.[8][9]

Ceritinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and subsequent activation.[5] This blockade leads to the downregulation of key downstream signaling cascades, including:

  • PI3K/AKT Pathway: Crucial for cell survival and proliferation.

  • MAPK/ERK Pathway: Involved in cell growth and differentiation.

  • JAK/STAT Pathway: Plays a role in cell survival and inflammation.

By inhibiting these pathways, Ceritinib induces cell cycle arrest and apoptosis in ALK-driven cancer cells.[5][10]

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K MAPK_pathway RAS/RAF/MEK EML4_ALK->MAPK_pathway JAK JAK EML4_ALK->JAK Ceritinib Ceritinib Ceritinib->EML4_ALK Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival ERK ERK MAPK_pathway->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Survival Apoptosis Inhibition of Apoptosis STAT3->Apoptosis

Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Experimental Workflow for Comparing Synthetic Routes

A systematic approach is necessary to rigorously compare different synthetic routes for Ceritinib. The following workflow outlines the key experimental stages.

Experimental_Workflow start Route Selection synthesis Parallel Synthesis Route A Route B Route C start->synthesis monitoring In-Process Monitoring TLC HPLC NMR synthesis->monitoring isolation Isolation & Purification Crystallization Chromatography monitoring->isolation analysis Final Product Analysis Yield Purity (HPLC) Structural Confirmation (NMR, MS) Impurity Profiling isolation->analysis comparison Comparative Analysis Cost Safety Scalability Green Metrics analysis->comparison end Optimal Route Identification comparison->end

Caption: Workflow for the comparative evaluation of Ceritinib synthetic routes.

Conclusion

The synthesis of Ceritinib has evolved from its initial discovery, with several alternative routes offering potential advantages in terms of cost, safety, and efficiency. The patented route avoiding the use of platinum oxide by employing sodium borohydride for a key reduction step presents a significant cost and safety improvement. Another alternative route has demonstrated a notably higher overall yield through process optimization. For researchers and pharmaceutical manufacturers, the choice of a synthetic route will depend on a comprehensive evaluation of factors including reagent cost and availability, process safety, scalability, and the desired purity of the final active pharmaceutical ingredient. Further research focusing on green chemistry principles could lead to even more sustainable and efficient methods for the synthesis of this vital anticancer drug.

References

Reactivity Showdown: Sulfonyl-Activated vs. Non-Activated Nitrobenzenes in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of nucleophilic aromatic substitution (SNAr) is critical for the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of sulfonyl-activated versus non-activated nitrobenzenes, supported by experimental data and detailed protocols.

The SNAr reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction's efficiency hinges on the presence of strong electron-withdrawing groups (EWGs) to activate the ring towards nucleophilic attack. Both the nitro (-NO₂) group and sulfonyl-containing groups (e.g., -SO₂CF₃, -SO₂CH₃) are potent activators. This guide delves into the comparative reactivity of nitrobenzenes that are further activated by a sulfonyl group versus those that are not (e.g., dinitrobenzenes).

Unveiling the Reaction Mechanism

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The negative charge in this complex is delocalized by the electron-withdrawing groups. In the second, typically fast, step, the leaving group is eliminated, restoring the aromaticity of the ring.[1]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A Aryl Halide + Nucleophile B Meisenheimer Complex (Resonance Stabilized) A->B Addition (Rate-determining) C Product + Leaving Group B->C Elimination

Caption: Generalized mechanism of the SNAr reaction.

Quantitative Reactivity Comparison

The reactivity of the aromatic substrate in an SNAr reaction is profoundly influenced by the nature and position of the electron-withdrawing groups. Sulfonyl groups, particularly those with fluorine substituents like trifluoromethylsulfonyl (-SO₂CF₃), are exceptionally strong EWGs, often leading to a significant rate enhancement compared to substrates activated solely by nitro groups.

The following tables summarize kinetic data from studies on sulfonyl-activated and non-sulfonyl-activated nitrobenzenes, illustrating the impact of the activating group on reaction rates.

Table 1: Reactivity of a Sulfonyl-Activated Nitrobenzene with Anilines

This table presents the second-order rate constants for the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with various para-substituted anilines. The presence of two powerful -SO₂CF₃ groups alongside a -NO₂ group makes this a highly activated system.

Nucleophile (p-X-Aniline)XSecond-Order Rate Constant (k₁, M⁻¹s⁻¹) in pure Me₂SO at 25.0 °C
p-AnisidineOMe1.08 (± 0.04)
p-ToluidineMe0.547 (± 0.012)
AnilineH0.082 (± 0.003)
4-FluoroanilineF0.038 (± 0.001)
4-ChloroanilineCl0.021 (± 0.001)
4-IodoanilineI0.020 (± 0.001)

Data sourced from a kinetic study on the SNAr reactions of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole.[1]

Table 2: Reactivity of a Dinitro-Activated Benzene with Amines

This table shows kinetic data for the reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with various cyclic secondary amines. This substrate is activated by two nitro groups.

NucleophileSecond-Order Rate Constant (k₂, M⁻¹s⁻¹) in MeCN at 25.0 °C
Piperidine1.10
Pyrrolidine0.85

Data sourced from a kinetic study on the SNAr reactions of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes.[3]

Discussion of Reactivity

While a direct comparison is challenging due to different solvents and leaving groups, the data highlights the exceptional reactivity of the sulfonyl-activated system. The rate constants for the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole are significant even with relatively weak nucleophiles like substituted anilines.

The enhanced reactivity of sulfonyl-activated nitrobenzenes can be attributed to the superior electron-withdrawing ability of the sulfonyl group, particularly when fluorinated. This is quantitatively supported by Hammett constants, which measure the electronic effect of a substituent. The sigma-minus (σ⁻) constant is particularly relevant for SNAr reactions as it accounts for through-resonance electron withdrawal that stabilizes the negatively charged Meisenheimer intermediate.

Table 3: Hammett Sigma-Minus (σ⁻) Constants for Activating Groups

Substituentσp⁻
-NO₂1.27
-SO₂CH₃1.15

The σp⁻ for -SO₂CH₃ is for substituted phenols and anilines.[4]

The high positive values for both groups indicate their strong electron-withdrawing nature. While the nitro group has a slightly higher σp⁻ value in this comparison, the cumulative effect of multiple sulfonyl groups, especially trifluoromethylsulfonyl groups, leads to exceptionally high reactivity.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for SNAr reactions on activated nitrobenzenes.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile on a Dinitro-Activated Substrate

This protocol is adapted for the reaction of a halo-nitrobenzene with a primary or secondary amine.

Amine_Protocol_Workflow Start Dissolve Halo-Nitrobenzene in Anhydrous Solvent (e.g., DMF) AddNucleophile Add Amine Nucleophile (1.1 - 1.5 eq) Start->AddNucleophile AddBase Add Base (e.g., K₂CO₃, 2.0 eq) AddNucleophile->AddBase React Stir at RT or Heat (50-100 °C) Monitor by TLC AddBase->React Quench Quench with Water React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Anhydrous MgSO₄ and Filter Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Experimental workflow for SNAr with an amine.

Materials:

  • Halo-nitrobenzene (e.g., 1-chloro-2,4-dinitrobenzene) (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the halo-nitrobenzene in the anhydrous solvent.

  • Add the amine nucleophile to the solution.

  • Add the base to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-100 °C. Monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: General Procedure for SNAr with a Thiol Nucleophile

This protocol describes the reaction of a halo-nitrobenzene with a thiol.

Materials:

  • Halo-nitrobenzene (1.0 eq)

  • Thiol (1.1 eq)

  • Sodium hydride (NaH) (1.2 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Saturated aqueous NH₄Cl

  • Dichloromethane

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH in the anhydrous solvent and cool to 0 °C.

  • Slowly add the thiol to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of the halo-nitrobenzene in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.[2]

Conclusion

The strategic choice of activating groups is paramount in designing efficient SNAr reactions. The evidence presented indicates that sulfonyl-activated nitrobenzenes exhibit exceptionally high reactivity, often surpassing that of their dinitro-activated counterparts. This enhanced reactivity, driven by the potent electron-withdrawing nature of the sulfonyl group, allows for reactions to proceed under milder conditions or with less reactive nucleophiles. For researchers in drug development and materials science, leveraging the heightened reactivity of sulfonyl-activated nitroaromatics can open new avenues for the synthesis of novel and complex molecular architectures. The provided protocols offer a solid foundation for the practical application of these principles in the laboratory.

References

The Strategic Advantage of 1-(Isopropylsulfonyl)-2-nitrobenzene in Modern Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among these, the indole nucleus holds a privileged position due to its prevalence in a vast array of biologically active compounds. The choice of starting materials and synthetic routes can significantly impact the speed and success of a drug discovery program. This guide provides a comprehensive comparison of synthetic strategies for indole derivatives, highlighting the unique advantages offered by 1-(Isopropylsulfonyl)-2-nitrobenzene as a versatile building block.

This document will objectively compare the performance of synthetic methods utilizing nitroarene precursors, such as the proposed reductive cyclization of this compound, with established alternatives like the Fischer, Bartoli, Larock, and Leimgruber-Batcho indole syntheses. Quantitative data is summarized for easy comparison, and detailed experimental protocols for key methods are provided.

At a Glance: Comparative Performance of Indole Synthesis Methodologies

The selection of an appropriate synthetic route for a target indole is often a balance of factors including yield, reaction conditions, substrate scope, and the desired substitution pattern. The following table provides a comparative overview of these key parameters for different indole synthesis methodologies.

MethodologyKey ReactantsTypical Reagents/CatalystsGeneral Yield Range (%)Key AdvantagesPotential Limitations
Reductive Cyclization of a 2-Sulfonyl Nitroarene (Proposed) This compound, AlkynePd catalyst, Reducing agent (e.g., Zn)60-85% (estimated)Direct introduction of a sulfonyl group for diverse functionalization; potentially mild reaction conditions.Requires optimization for specific substrates; potential for catalyst poisoning.
Fischer Indole Synthesis Arylhydrazine, Aldehyde or KetoneAcid catalyst (e.g., ZnCl₂, PPA)70-95%Well-established, high yields for a wide range of substrates.Harsh acidic conditions can be incompatible with sensitive functional groups; potential for isomeric mixtures with unsymmetrical ketones.
Bartoli Indole Synthesis ortho-Substituted Nitroarene, Vinyl Grignard ReagentVinylmagnesium bromide40-80%Direct synthesis of 7-substituted indoles; tolerates various ortho substituents.Requires 3 equivalents of Grignard reagent; sensitive to steric hindrance at other positions.
Larock Indole Synthesis ortho-Haloaniline, Disubstituted AlkynePd catalyst (e.g., Pd(OAc)₂)70-90%High yields and regioselectivity for 2,3-disubstituted indoles; mild reaction conditions.Requires pre-functionalized anilines (halides); catalyst can be expensive.
Leimgruber-Batcho Indole Synthesis ortho-Nitrotoluene, Dimethylformamide dimethyl acetal (DMF-DMA)Reducing agent (e.g., Raney Ni, H₂)75-90%High yields for a variety of substituted indoles; mild final reduction step.Two-step process; enamine intermediate can be unstable.

The Unique Role of the Sulfonyl Group in Medicinal Chemistry

The isopropylsulfonyl moiety in this compound is not merely a synthetic handle but a key pharmacophoric element. Sulfonyl groups are prevalent in a wide range of approved drugs due to their ability to:

  • Act as hydrogen bond acceptors: This enhances binding affinity and selectivity to biological targets.

  • Improve pharmacokinetic properties: The sulfonyl group can increase solubility and metabolic stability.

  • Modulate electronic properties: It can influence the acidity of adjacent N-H bonds in the final indole, impacting biological activity.

By incorporating this group from the start of the synthesis, medicinal chemists can rapidly generate libraries of novel indole-containing compounds with potentially improved therapeutic profiles.

Experimental Protocols for Key Indole Syntheses

Reductive Cyclization of a 1-Halo-2-nitrobenzene with an Alkyne (A model for using this compound)

This protocol is adapted from a procedure for the synthesis of 2-substituted indoles and serves as a model for the reductive cyclization of this compound.[1]

Materials:

  • 1-Halo-2-nitrobenzene (e.g., 1-iodo-2-nitrobenzene) (0.5 mmol)

  • Terminal alkyne (0.6 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.1 mol%)

  • Zinc powder (2 equiv.)

  • Trimethylsilyl chloride (TMSCl) (1 equiv.)

  • Base (e.g., K₂CO₃) (2.5 equiv.)

  • Solvent (e.g., DMF)

Procedure:

  • To a sealed reaction vessel, add the 1-halo-2-nitrobenzene, terminal alkyne, palladium catalyst, zinc powder, and base.

  • Add the solvent and TMSCl to the mixture under an inert atmosphere.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove solid residues and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted indole.

Fischer Indole Synthesis

This is a general procedure for the synthesis of a 2-substituted indole.[2][3]

Materials:

  • Arylhydrazine (e.g., phenylhydrazine) (1.0 eq)

  • Aldehyde or Ketone (e.g., acetophenone for 2-phenylindole) (1.0 eq)

  • Acid catalyst (e.g., polyphosphoric acid (PPA) or zinc chloride (ZnCl₂))

  • Solvent (optional, e.g., toluene, acetic acid)

Procedure:

  • Hydrazone Formation (can be done in situ): Mix the arylhydrazine and the carbonyl compound in a suitable solvent (like ethanol) and stir at room temperature or with gentle heating until the hydrazone precipitates. Filter and dry the hydrazone.

  • Cyclization: Add the prepared hydrazone to the acid catalyst. If using PPA, it acts as both catalyst and solvent. If using a solid catalyst like ZnCl₂, the reaction can be run neat or in a high-boiling solvent.

  • Heat the reaction mixture to a temperature typically between 100-180 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. If PPA was used, pour the mixture onto ice and neutralize with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Bartoli Indole Synthesis

This protocol describes the synthesis of a 7-substituted indole from an ortho-substituted nitroarene.[4][5]

Materials:

  • ortho-Substituted nitroarene (e.g., o-nitrotoluene) (1.0 eq)

  • Vinylmagnesium bromide (3.0 eq, typically 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the ortho-substituted nitroarene in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -40 °C.

  • Slowly add the vinylmagnesium bromide solution dropwise, maintaining the temperature below -30 °C.

  • After the addition is complete, allow the reaction mixture to stir at -20 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Larock Indole Synthesis

This is a general procedure for the synthesis of a 2,3-disubstituted indole.[6][7][8]

Materials:

  • ortho-Iodoaniline (1.0 eq)

  • Disubstituted alkyne (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a reaction flask, add the ortho-iodoaniline, disubstituted alkyne, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add anhydrous DMF under an inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Leimgruber-Batcho Indole Synthesis

This two-step procedure provides a high-yielding route to various indoles.[9][10]

Materials:

  • ortho-Nitrotoluene (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq)

  • Pyrrolidine (catalytic amount)

  • Reducing agent (e.g., Raney Nickel and hydrazine hydrate, or H₂/Pd-C)

  • Solvent (e.g., DMF for the first step, methanol/THF for the second)

Procedure:

  • Enamine Formation: In a reaction flask, combine the ortho-nitrotoluene, DMF-DMA, and a catalytic amount of pyrrolidine in DMF.

  • Heat the mixture at reflux for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

  • Reductive Cyclization: Dissolve the crude enamine in a mixture of methanol and THF.

  • Carefully add the reducing agent (e.g., Raney Nickel).

  • If using hydrazine, add it dropwise at a slightly elevated temperature (e.g., 50 °C). If using H₂/Pd-C, place the reaction under a hydrogen atmosphere.

  • Stir the reaction until the enamine is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the discussed indole syntheses.

Reductive_Cyclization Start 1-(Isopropylsulfonyl)- 2-nitrobenzene + Alkyne Reaction Pd-catalyzed Reductive Cyclization Start->Reaction Product 2-Substituted-1H-indole with Sulfonyl Group Reaction->Product

Caption: Proposed workflow for indole synthesis via reductive cyclization.

Fischer_Indole_Synthesis Reactants Arylhydrazine + Aldehyde/Ketone Hydrazone Hydrazone Formation (in situ or isolated) Reactants->Hydrazone Cyclization Acid-catalyzed [3,3]-Sigmatropic Rearrangement & Cyclization Hydrazone->Cyclization Product Substituted Indole Cyclization->Product

Caption: Experimental workflow for the Fischer indole synthesis.

Bartoli_Indole_Synthesis Reactants ortho-Substituted Nitroarene Grignard Addition of Vinyl Grignard Reagent (3 eq.) Reactants->Grignard Workup Aqueous Workup (NH4Cl) Grignard->Workup Product 7-Substituted Indole Workup->Product

Caption: Experimental workflow for the Bartoli indole synthesis.

Conclusion

While classic methods for indole synthesis remain valuable tools in the medicinal chemist's arsenal, the use of strategically functionalized starting materials like this compound offers a direct and efficient route to novel chemical matter. The inherent properties of the sulfonyl group can impart desirable pharmacophoric and pharmacokinetic characteristics to the final indole product, potentially accelerating the identification of lead compounds. The proposed reductive cyclization pathway, by analogy to established methods for other substituted nitroarenes, presents a promising strategy for the synthesis of a diverse range of 2-sulfonylindoles, meriting further exploration in drug discovery programs.

References

A Researcher's Guide to Cross-Referencing Experimental vs. Theoretical Spectral Data in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In modern drug discovery and development, the precise characterization of molecular structures is paramount. A powerful approach to achieve this is the synergistic use of experimental spectroscopy and theoretical calculations. This guide provides a framework for researchers, scientists, and drug development professionals to objectively compare and cross-reference experimental and theoretical spectral data, thereby enhancing the confidence in structural assignments and the prediction of molecular properties.

The convergence of experimental data from techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy with theoretical predictions from computational chemistry offers a robust methodology for structural elucidation.[1][2] This integrated approach is not merely about confirming a proposed structure but also about gaining deeper insights into molecular behavior, which is critical for rational drug design.

Data Presentation: A Comparative Analysis

A direct and quantitative comparison is essential for a thorough evaluation. The following tables summarize key spectral parameters for a hypothetical small molecule, illustrating how experimental and theoretical data can be juxtaposed.

Table 1: ¹H and ¹³C NMR Spectral Data Comparison

Experimental ¹H NMR (CDCl₃, ppm) Theoretical ¹H NMR (ppm) Experimental ¹³C NMR (CDCl₃, ppm) Theoretical ¹³C NMR (ppm) Assignment
7.25 (d, 2H)7.31135.2136.0Aromatic C-H
6.90 (d, 2H)6.95128.9129.5Aromatic C-H
3.80 (s, 3H)3.8555.456.1O-CH₃
2.50 (s, 3H)2.5521.321.9Ar-CH₃

Note: Theoretical chemical shifts are often calculated using methods like Density Functional Theory (DFT) and may require scaling for better correlation with experimental values.

Table 2: Infrared (IR) Spectral Data Comparison

Experimental IR (cm⁻¹) Theoretical IR (cm⁻¹) Vibrational Mode Assignment
30503065Aromatic C-H stretch
29602975Aliphatic C-H stretch
16101625C=C aromatic ring stretch
12501260C-O stretch

Note: Theoretical vibrational frequencies are typically scaled to account for anharmonicity and other systematic errors in the calculations.

Table 3: UV-Visible Spectral Data Comparison

Experimental λmax (nm) Theoretical λmax (nm) Electronic Transition
275280π → π
220225n → σ

Note: Theoretical UV-Vis spectra are often calculated using Time-Dependent DFT (TD-DFT) and can be sensitive to the chosen functional and basis set.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Apparatus: A 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For complex molecules, 2D NMR experiments like COSY, HSQC, and HMBC can provide additional structural information.[1][3]

    • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios and analyze the chemical shifts and coupling constants to deduce the molecular structure. Assign the signals in the ¹³C spectrum.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Apparatus: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Background Scan: Record a background spectrum of the clean ATR crystal.

    • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Spectrum Acquisition: Acquire the sample spectrum.

    • Data Processing: The software automatically subtracts the background from the sample spectrum to yield the final IR spectrum.[4]

    • Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

3. UV-Visible Spectroscopy

  • Objective: To obtain the electronic absorption spectrum of the compound.

  • Apparatus: A UV-Visible spectrophotometer.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, methanol) that does not absorb in the region of interest.

    • Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Sample Measurement: Record the absorption spectrum of the sample solution.

    • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).[5]

Theoretical Calculation Protocols

Computational methods provide theoretical spectra that can be compared with experimental results.

  • Objective: To generate theoretical NMR, IR, and UV-Vis spectra.

  • Software: Quantum chemistry packages like Gaussian, ORCA, or Spartan.

  • Procedure:

    • Molecular Geometry Optimization: Build the molecular structure and perform a geometry optimization using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-31G(d,p) basis set).

    • Frequency Calculation: Perform a frequency calculation on the optimized geometry to obtain theoretical IR spectra and to confirm that the structure is a true minimum (no imaginary frequencies).

    • NMR Calculation: Calculate NMR shielding tensors using a method like GIAO (Gauge-Independent Atomic Orbital). Convert the shielding tensors to chemical shifts using a reference compound (e.g., Tetramethylsilane - TMS).

    • UV-Vis Calculation: Perform a TD-DFT calculation to obtain the electronic excitation energies and oscillator strengths, which can be used to generate a theoretical UV-Vis spectrum.

    • Analysis: Compare the calculated spectra with the experimental data. It may be necessary to apply scaling factors to the theoretical frequencies and chemical shifts to improve the correlation.

Mandatory Visualizations

Workflow for Cross-Referencing Spectral Data

The following diagram illustrates the logical workflow for comparing experimental and theoretical spectral data.

cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_sample Sample Preparation exp_nmr NMR Spectroscopy exp_sample->exp_nmr exp_ir FTIR Spectroscopy exp_sample->exp_ir exp_uv UV-Vis Spectroscopy exp_sample->exp_uv exp_data Experimental Spectra exp_nmr->exp_data exp_ir->exp_data exp_uv->exp_data comparison Data Comparison & Analysis exp_data->comparison theo_model Build Molecular Model theo_opt Geometry Optimization theo_model->theo_opt theo_calc Spectral Calculations (NMR, IR, UV-Vis) theo_opt->theo_calc theo_data Theoretical Spectra theo_calc->theo_data theo_data->comparison validation Structure Validation / Refinement comparison->validation

Caption: Workflow for spectral data cross-referencing.

Conceptual Diagram of Spectroscopic Transitions

This diagram illustrates the fundamental principle of spectroscopy, showing the transition of a molecule between energy levels upon interaction with electromagnetic radiation.

cluster_mol Molecule E0 Ground State (E₀) E1 Excited State (E₁) E0->E1 Absorption E1->E0 Emission mol photon_out Emitted Photon (hν') photon_in Photon (hν)

Caption: Energy level transitions in spectroscopy.

Conclusion

The cross-referencing of experimental and theoretical spectral data is a cornerstone of modern chemical analysis, particularly in the pharmaceutical industry where certainty in molecular structure is non-negotiable. By systematically comparing quantitative data, adhering to detailed experimental and computational protocols, and visualizing the workflows, researchers can significantly enhance the accuracy and efficiency of structure elucidation and characterization. This integrated approach not only validates experimental findings but also provides a deeper understanding of molecular properties, ultimately accelerating the drug development pipeline. The use of specialized software can further streamline this process by providing interactive tools for spectral comparison and analysis.[6][7][8][9]

References

Cost-benefit analysis of different synthetic routes to 1-(Isopropylsulfonyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to 1-(Isopropylsulfonyl)-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on a two-step sulfide oxidation pathway and a one-step nucleophilic aromatic substitution (SNAr) route, evaluating them on metrics of cost, yield, reaction time, and scalability. Detailed experimental protocols and process visualizations are provided to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Sulfide OxidationRoute 2: Nucleophilic Aromatic Substitution (SNAr)
Starting Materials 2-Nitrothiophenol, Isopropyl bromide2-Chloronitrobenzene, Sodium isopropanesulfinate
Number of Steps 21
Overall Yield ~70-80% (estimated)Moderate to high (typical for SNAr)
Reaction Time 4-6 hours6-12 hours
Cost of Key Reagents 2-Nitrothiophenol: ~
0.10/g,Isopropylbromide:0.10/g, Isopropyl bromide: ~0.10/g,Isopropylbromide:
250/kg, m-CPBA: ~
129/100g,Oxone:129/100g, Oxone: ~129/100g,Oxone:
88/kg
2-Chloronitrobenzene: ~
60/500g,Sodiumisopropanesulfinate:60/500g, Sodium isopropanesulfinate: ~60/500g,Sodiumisopropanesulfinate:
194/g
Key Advantages High overall yield, readily available starting materials.Fewer synthetic steps, potentially simpler purification.
Key Disadvantages Two-step process, use of potentially hazardous oxidizing agents.Higher cost of the sulfinating agent, potentially longer reaction times.

Synthetic Route Visualization

The two primary synthetic pathways are visualized below.

Synthetic_Routes Figure 1: Overview of Synthetic Pathways cluster_0 Route 1: Sulfide Oxidation cluster_1 Route 2: Nucleophilic Aromatic Substitution (SNAr) A1 2-Nitrothiophenol C1 2-Nitrophenyl isopropyl sulfide A1->C1 Base, Solvent B1 Isopropyl bromide B1->C1 D1 This compound C1->D1 Oxidant, Solvent Ox Oxidation (m-CPBA or Oxone) A2 2-Chloronitrobenzene C2 This compound A2->C2 Solvent, Heat B2 Sodium isopropanesulfinate B2->C2

Figure 1: Overview of Synthetic Pathways

Detailed Experimental Protocols

Route 1: Two-Step Synthesis via Sulfide Oxidation

This route involves the initial synthesis of 2-nitrophenyl isopropyl sulfide followed by its oxidation to the target sulfone.

Step 1: Synthesis of 2-Nitrophenyl isopropyl sulfide

  • Materials:

    • 2-Nitrothiophenol (1.0 eq)

    • Isopropyl bromide (1.2 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Acetonitrile (solvent)

  • Procedure:

    • To a stirred solution of 2-nitrothiophenol in acetonitrile, add potassium carbonate.

    • Add isopropyl bromide dropwise to the mixture at room temperature.

    • Heat the reaction mixture to 60°C and stir for 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-nitrophenyl isopropyl sulfide.

Step 2: Oxidation to this compound

  • Materials:

    • 2-Nitrophenyl isopropyl sulfide (1.0 eq)

    • meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or Oxone® (2.5 eq)

    • Dichloromethane (DCM) (solvent for m-CPBA) or Methanol/Water (solvent for Oxone®)

  • Procedure (using m-CPBA):

    • Dissolve 2-nitrophenyl isopropyl sulfide in dichloromethane.

    • Add m-CPBA portion-wise to the solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Sulfide_Oxidation_Workflow Figure 2: Workflow for Sulfide Oxidation Route start Start step1 Synthesize 2-Nitrophenyl isopropyl sulfide start->step1 step2 Oxidize sulfide to sulfone (m-CPBA or Oxone) step1->step2 purify Purification (Chromatography/Recrystallization) step2->purify end End Product: This compound purify->end

Figure 2: Workflow for Sulfide Oxidation Route

Route 2: One-Step Nucleophilic Aromatic Substitution (SNAr)

This route directly synthesizes the target compound through the displacement of a halide from an activated aromatic ring.

  • Materials:

    • 2-Chloronitrobenzene (1.0 eq)

    • Sodium isopropanesulfinate (1.2 eq)

    • Dimethyl sulfoxide (DMSO) (solvent)

  • Procedure:

    • To a solution of 2-chloronitrobenzene in DMSO, add sodium isopropanesulfinate.

    • Heat the reaction mixture to 100-120°C and stir for 6-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and then with a cold, non-polar solvent (e.g., hexane) to remove impurities.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization.

SNAr_Workflow Figure 3: Workflow for SNAr Route start Start react React 2-Chloronitrobenzene with Sodium isopropanesulfinate start->react precipitate Precipitate product in ice-water react->precipitate purify Purification (Filtration/Recrystallization) precipitate->purify end End Product: This compound purify->end

Figure 3: Workflow for SNAr Route

Cost-Benefit Analysis

Route 1: Sulfide Oxidation

  • Benefits: This two-step route generally offers a higher overall yield. The starting materials, 2-nitrothiophenol and isopropyl bromide, are relatively inexpensive and readily available from commercial suppliers.[1][2] The oxidation step is typically efficient with common oxidizing agents like m-CPBA or Oxone.[3][4]

  • Drawbacks: The main drawback is the two-step nature of the synthesis, which increases labor and time. The use of peroxy acids like m-CPBA requires careful handling due to their potential instability.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

  • Benefits: This one-step synthesis is procedurally simpler than the sulfide oxidation route. It avoids the use of potentially hazardous oxidizing agents.

  • Drawbacks: The primary challenge for this route is the cost and availability of sodium isopropanesulfinate, which is significantly more expensive than the starting materials for Route 1. The reaction may also require longer reaction times and higher temperatures to achieve good conversion.

Conclusion

The choice between these two synthetic routes will largely depend on the specific needs and resources of the laboratory. For large-scale synthesis where cost is a primary driver, the Sulfide Oxidation Route (Route 1) is likely more advantageous due to the lower cost of starting materials. For smaller-scale research and development where procedural simplicity and avoidance of strong oxidants are prioritized, and the higher cost of the sulfinating agent is acceptable, the Nucleophilic Aromatic Substitution Route (Route 2) presents a viable alternative. Researchers should carefully consider the trade-offs between yield, cost, safety, and operational complexity when selecting the optimal synthetic strategy for this compound.

References

Safety Operating Guide

Personal protective equipment for handling 1-(Isopropylsulfonyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(Isopropylsulfonyl)-2-nitrobenzene was not located. The following guidance is based on the safety profiles of structurally similar compounds, including nitrobenzene and various sulfonyl-containing nitroaromatics. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to be a preferred source for laboratory safety and chemical handling, offering procedural guidance for operational and disposal plans.

Hazard Summary

Based on analogous compounds, this compound is anticipated to be hazardous.[1][2][3] Potential hazards include:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][2][3]

  • Carcinogenicity: Suspected of causing cancer.[1][3][4][5]

  • Reproductive Toxicity: May damage fertility or the unborn child.[1][3][4]

  • Skin and Eye Irritation: May cause skin and eye irritation.[2][6][7][8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and preparing solutions Chemical fume hoodNitrile or neoprene gloves (double-gloving recommended)Chemical safety gogglesNIOSH-approved respirator with organic vapor cartridges (if not in a fume hood)Laboratory coat
Running reactions Chemical fume hoodNitrile or neoprene glovesChemical safety goggles and face shieldNot generally required if in a fume hood with proper airflowLaboratory coat
Work-up and purification Chemical fume hoodNitrile or neoprene glovesChemical safety goggles and face shieldNIOSH-approved respirator with organic vapor cartridges if aerosols may be generatedLaboratory coat
Handling spills Emergency ventilationHeavy-duty nitrile or neoprene glovesChemical safety goggles and face shieldNIOSH-approved respirator with organic vapor cartridges and P100 particulate filterChemical-resistant apron or coveralls

Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean, buttoned laboratory coat.

  • Respirator (if required): Perform a seal check.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.[9]

  • Gloves: Put on the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Put on a second pair of gloves, extending the cuffs over the sleeves.

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with bare hands.

  • Gown/Lab Coat: Unbutton and remove the lab coat, folding the contaminated side inward.

  • Hand Hygiene: Wash hands.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respirator (if worn): Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound is_spill Is there a spill or potential for aerosol generation? start->is_spill in_fume_hood Is the work performed in a fume hood? is_spill->in_fume_hood No level_c Level C Protection: - Full-face respirator - Chemical resistant suit - Double gloves - Boots is_spill->level_c Yes level_d_hood Level D (Enhanced) Protection: - Lab coat - Safety goggles - Double gloves in_fume_hood->level_d_hood Yes level_d_bench Level D (Full) Protection: - Lab coat - Safety goggles - Double gloves - Respirator in_fume_hood->level_d_bench No end Proceed with work level_c->end level_d_hood->end level_d_bench->end

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Operational Plan:

  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment.

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2] Ensure safety showers and eyewash stations are readily accessible.[2]

  • Safe Handling:

    • Avoid contact with skin, eyes, and clothing.[6][10]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][6]

    • Use only non-sparking tools and take precautionary measures against static discharge.[1][4]

    • Keep the container tightly closed and store it in a cool, well-ventilated place away from heat and ignition sources.[1][2][4]

  • Emergency Procedures:

    • Skin Contact: Immediately wash with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1][6]

    • Eye Contact: Rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do. Continue rinsing.[1][6] Seek medical attention.[1][6]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][6] Seek immediate medical attention.[1][6]

    • Ingestion: Rinse mouth.[1][2] Do NOT induce vomiting.[10] Seek immediate medical attention.[1][2]

    • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[1] Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[1][11]

Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be segregated as hazardous chemical waste.

  • Waste Labeling: Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Carcinogen).

  • Container Management: Keep the waste container closed except when adding waste. Store the container in a designated, well-ventilated secondary containment area.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][2][12] Do not dispose of it down the drain or in the regular trash.[1][13]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Isopropylsulfonyl)-2-nitrobenzene
Reactant of Route 2
1-(Isopropylsulfonyl)-2-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.